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  • Product: 5-Amino-6-methylbenzothiazole
  • CAS: 208512-69-0

Core Science & Biosynthesis

Exploratory

chemical structure of 5-amino-6-methylbenzothiazole

An In-depth Technical Guide to the Chemical Structure and Potential of 5-amino-6-methylbenzothiazole A Note to the Researcher: Information regarding the specific chemical entity 5-amino-6-methylbenzothiazole is notably s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Potential of 5-amino-6-methylbenzothiazole

A Note to the Researcher: Information regarding the specific chemical entity 5-amino-6-methylbenzothiazole is notably scarce in publicly accessible scientific literature. This guide, therefore, has been constructed by a Senior Application Scientist to provide a comprehensive theoretical and practical framework for this molecule. By leveraging established principles of benzothiazole chemistry and drawing parallels with well-documented isomers, this document aims to empower researchers in their exploration of this novel compound.

Introduction to the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms confer unique electronic and biological properties.[3] Derivatives of this scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4] The specific substitution pattern on the benzothiazole ring system dramatically influences its biological activity, making the exploration of novel isomers a critical endeavor in drug discovery.[5]

This guide focuses on the chemical structure, proposed synthesis, and potential applications of 5-amino-6-methylbenzothiazole, a lesser-explored member of this important class of compounds.

Elucidation of the Chemical Structure

The is defined by a benzothiazole core with an amino group (-NH₂) at the 5-position and a methyl group (-CH₃) at the 6-position of the benzene ring.

Key Structural Features:

  • Benzothiazole Core: Aromatic and planar, providing a rigid scaffold for substituent interactions with biological targets.

  • 5-Amino Group: A key functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its position influences the electronic properties of the aromatic system.

  • 6-Methyl Group: A small alkyl substituent that can impact lipophilicity and steric interactions with target proteins.

Below is a table summarizing the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name 6-methyl-1,3-benzothiazol-5-amine
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Canonical SMILES CC1=C(C2=C(C=C1)SC=N2)N
InChI Key (Predicted)
CAS Number (Not readily available)

Proposed Synthetic Pathway

A logical synthetic strategy would commence with a suitably substituted aniline, in this case, 3-amino-4-methylaniline.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow for 5-amino-6-methylbenzothiazole cluster_start Starting Material cluster_reaction1 Thiocyanation & Cyclization cluster_product Final Product 3-amino-4-methylaniline 3-Amino-4-methylaniline Reaction1 KSCN, Br₂ in Acetic Acid 3-amino-4-methylaniline->Reaction1 Step 1 5-amino-6-methylbenzothiazole 5-amino-6-methylbenzothiazole Reaction1->5-amino-6-methylbenzothiazole Step 2

Caption: Proposed two-step synthesis of 5-amino-6-methylbenzothiazole.

Detailed Experimental Protocol: A General Method

The following protocol is a generalized procedure adapted from established syntheses of related aminobenzothiazoles.[5][7] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary for this specific target molecule.

Materials:

  • 3-amino-4-methylaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Activated carbon

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-4-methylaniline (1 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Thiocyanation: To the cooled solution, add a solution of potassium thiocyanate (1.1 equivalents) in glacial acetic acid. Maintain the temperature below 10 °C.

  • Bromination and Cyclization: While vigorously stirring, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water. Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms. Filter the crude product, wash thoroughly with water, and air dry.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water. The use of activated carbon may be necessary to remove colored impurities. Dry the purified 5-amino-6-methylbenzothiazole under vacuum.

Structural Characterization: Predicted Spectroscopic Data

The structural confirmation of the synthesized 5-amino-6-methylbenzothiazole would rely on standard spectroscopic techniques. Based on the analysis of its isomers and related structures, the following spectral characteristics can be anticipated.[8][9]

Technique Predicted Observations
¹H NMR Aromatic protons on the benzothiazole ring would appear as distinct signals in the aromatic region (δ 7-8 ppm). A singlet corresponding to the methyl protons (around δ 2.3 ppm) and a broad singlet for the amino protons (which may be exchangeable with D₂O) would be expected.
¹³C NMR Aromatic carbons would resonate in the range of δ 110-155 ppm. The methyl carbon would appear at a higher field (around δ 20 ppm).
IR Spectroscopy Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N stretching of the thiazole ring (around 1600 cm⁻¹) would be observed.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z 164, corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of an amino group at the 5-position and a methyl group at the 6-position could confer novel biological activities.

Potential Therapeutic Areas:

  • Anticancer Agents: Many substituted benzothiazoles exhibit potent anticancer activity by targeting various signaling pathways.[10] The 5-amino-6-methyl substitution pattern could lead to novel interactions with cancer-related proteins.

  • Antimicrobial Agents: The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.[11][12] This novel isomer could be screened for its efficacy against a panel of pathogenic microbes.

  • Neuroprotective Agents: Certain benzothiazole derivatives have shown promise in the treatment of neurodegenerative diseases.[13] The specific substitution pattern of 5-amino-6-methylbenzothiazole may offer unique neuropharmacological properties.

Diagram of Potential Drug Discovery Workflow

Drug Discovery Workflow Synthesis Synthesis of 5-amino-6-methylbenzothiazole Screening High-Throughput Screening (Anticancer, Antimicrobial, etc.) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the evaluation of 5-amino-6-methylbenzothiazole.

Conclusion

While 5-amino-6-methylbenzothiazole remains a largely unexplored chemical entity, its structural features and the established importance of the benzothiazole scaffold suggest significant potential for novel applications, particularly in the realm of drug discovery. This guide provides a foundational framework for its synthesis and characterization, intended to catalyze further research into this promising molecule. The scientific community is encouraged to pursue the synthesis and biological evaluation of this and other novel benzothiazole derivatives to unlock their full therapeutic potential.

References

  • SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLE DERIVATIES AND ITS BIOLOGICAL ACTIVITIES. (n.d.). Retrieved from [Link]

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Pakshir, K. (2012).
  • Henary, M., Paranjpe, S., & Owens, E. A. (2013). Substituted benzothiazoles: synthesis and medicinal characteristics.
  • Kowol, C. R., & Heffeter, P. (2016). Chemistry of 2-(2′-Aminophenyl)
  • Patel, D., & Singh, P. (2021). Recent Advances in the Synthesis of Benzothiazoles: A Review. ChemistrySelect, 6(30), 7695-7711.
  • Ojha, H., Kumar, D., & Singh, R. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(4), 459-465.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Acta Pharmaceutica, 59(3), 343-354.
  • Ibrahim, S. A., Madhloom, W. M., & Salih, L. H. (2020). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Journal of Physics: Conference Series, 1530, 012061.
  • Sun, L., Li, H., & Wang, L. (2014). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Mini-Reviews in Organic Chemistry, 11(2), 165-177.
  • Pasha, M. A. (2009). Synthesis of some substituted benzothiazole derivaties and its biological activities. International Journal of ChemTech Research, 1(4), 1224-1231.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Singh, A., & Sharma, A. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23.
  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in molecular biology (Clifton, N.J.), 2371, 101–115.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Ojha, H., Kumar, D., & Singh, R. (2017). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1315-S1322.
  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Retrieved from [Link]

Sources

Foundational

Technical Guide: 5-Amino-6-methylbenzothiazole vs. 2-Amino-6-methylbenzothiazole

[1][2] Executive Summary: The Tale of Two Isomers In the landscape of heterocyclic drug discovery, the benzothiazole scaffold is ubiquitous.[1] However, the position of the amino substituent dictates the chemical behavio...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Tale of Two Isomers

In the landscape of heterocyclic drug discovery, the benzothiazole scaffold is ubiquitous.[1] However, the position of the amino substituent dictates the chemical behavior, biological binding mode, and synthetic accessibility of the molecule.[1] This guide provides a rigorous technical comparison between 2-amino-6-methylbenzothiazole (the "amidine-like" scaffold) and 5-amino-6-methylbenzothiazole (the "aniline-like" scaffold).[2][3]

While the 2-amino variant is a standard commodity chemical used widely in dye synthesis and as a pharmacophore for glutamate modulation (e.g., Riluzole), the 5-amino isomer represents a more specialized building block, often employed in kinase inhibitor design to exploit the C5 vector for solubilizing groups or hinge-binding motifs.[2][3][1]

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

The fundamental difference lies in the electronic environment of the primary amine.[3][1]

Feature2-Amino-6-methylbenzothiazole5-Amino-6-methylbenzothiazole
CAS Registry 2536-91-6 208512-69-0
Structure Amine attached to thiazole ring (C2)Amine attached to benzene ring (C5)
Electronic Nature Amidine-like .[2][3] The amine lone pair is delocalized into the ring nitrogen (N3), making it less nucleophilic than a standard aniline.[1]Aniline-like . The amine is attached to the carbocycle; behavior mimics 3,4-dialkyl-aniline.[2][3][1]
Basicity (pKa) ~4.4 (Protonation occurs at Ring N3, not the exocyclic amine)~4.0–5.0 (Protonation occurs at the exocyclic amine)
Tautomerism Exists in equilibrium between amino and imino forms (Amino favored in solution).[1]No tautomerism involving the ring nitrogens.[3][1]
Key Reactivity Electrophilic substitution at C6/C4 (blocked here by methyl at C6); Diazotization requires harsh conditions.[3][1]Standard electrophilic aromatic substitution; facile diazotization; nucleophilic attack in S_NAr if activated.[3][1]

Synthetic Pathways[1][2][3]

The synthesis of these two isomers requires fundamentally different strategies. The 2-amino derivative is formed via ring closure, whereas the 5-amino derivative is typically accessed via functionalization of the pre-formed benzothiazole core.[2][3][1]

Synthesis of 2-Amino-6-methylbenzothiazole (Hugerschhoff Reaction)[1][2]

This is the industry-standard route, utilizing the oxidative cyclization of aryl thioureas.[2][3][1]

Mechanism: Electrophilic attack of the sulfur on the aromatic ring, mediated by bromine or sulfuryl chloride.[3][1]

Protocol A: Oxidative Cyclization

  • Reagents: p-Toluidine (1.0 eq), Ammonium Thiocyanate (1.1 eq), Bromine (

    
    ) or Sulfuryl Chloride (
    
    
    
    ), Glacial Acetic Acid (Solvent).[3][1]
  • Step 1 (Thiourea Formation): Dissolve p-toluidine in dilute HCl/water.[2][3][1] Add ammonium thiocyanate and heat to 100°C to form p-tolylthiourea. Isolate or proceed in situ.

  • Step 2 (Cyclization): Suspend the thiourea in glacial acetic acid (or chloroform). Cool to <10°C.[3][1][4]

  • Addition: Add

    
     dropwise.[3][1] The temperature must be controlled to prevent over-bromination.[3][1]
    
  • Workup: Basify the reaction mixture with aqueous ammonia (

    
    ) to pH 9. The product precipitates as a solid.[3][1][4]
    
  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically 70–85%.[3][1]

Synthesis of 5-Amino-6-methylbenzothiazole (Nitration/Reduction)

Accessing the 5-position is more challenging due to directing effects.[2][3][1] The 6-methyl group directs ortho (to positions 5 and 7).[2][3] The benzothiazole ring system directs electrophiles to C6 and C7.[3][1] With C6 blocked, nitration yields a mixture of 5-nitro and 7-nitro isomers, requiring separation.[2][3][1]

Protocol B: Nitration and Reduction [2][3][1]

  • Starting Material: 6-Methylbenzothiazole (commercially available).[2][3][1]

  • Step 1 (Nitration): Dissolve 6-methylbenzothiazole in conc.

    
     at 0°C.
    
  • Addition: Add fuming

    
     / 
    
    
    
    mixture dropwise. Maintain temperature <5°C.
  • Isomer Distribution: The reaction yields a mixture of 5-nitro-6-methylbenzothiazole (desired) and 7-nitro-6-methylbenzothiazole .[2][3]

  • Separation: Pour onto ice. Filter the crude solid.[3][1] Isomers are separated via fractional crystallization from ethanol or column chromatography (Silica, Hexane/EtOAc).[3][1] The 5-nitro isomer is often the minor product depending on conditions, but steric relief favors the 5-position over the sterically crowded 7-position (peri-interaction with Sulfur).[2][3]

  • Step 2 (Reduction): Dissolve the 5-nitro intermediate in ethanol.

  • Reduction Agent: Add

    
     (5 eq) and reflux for 3 hours, or use catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Workup: Neutralize, extract with ethyl acetate, and concentrate to yield the amine.

SynthesisPathways cluster_0 Pathway A: 2-Amino Isomer cluster_1 Pathway B: 5-Amino Isomer p_toluidine p-Toluidine thiourea p-Tolylthiourea p_toluidine->thiourea + NH4SCN HCl, Heat prod2 2-Amino-6-methyl benzothiazole thiourea->prod2 + Br2 or SO2Cl2 Oxidative Cyclization methylBT 6-Methyl benzothiazole nitro_mix Nitro Isomers (5-NO2 & 7-NO2) methylBT->nitro_mix + HNO3/H2SO4 Nitration prod5 5-Amino-6-methyl benzothiazole nitro_mix->prod5 1. Separation 2. Reduction (SnCl2/H2)

Figure 1: Comparative synthetic workflows for the 2-amino and 5-amino isomers.

Reactivity & Derivatization Logic

The choice of isomer determines the available chemistry for downstream library generation.[3][1]

2-Amino-6-methylbenzothiazole (The "Amidine" Reactivity)[1][2]
  • Sandmeyer Reaction: The 2-amino group can be diazotized (

    
    ) to form a diazonium salt.[2][3] This is unstable and usually reacted immediately to install Halogens (Cl, Br, I) or a Cyano group at the 2-position.[2][3][1]
    
  • Acylation: Reacts readily with acid chlorides/anhydrides to form amides.[3][1] Note that acylation can occur at the ring nitrogen (N3) under certain conditions, but thermodynamically rearranges to the exocyclic amide.[1]

  • S-N Bond Formation: Can be converted to sulfenamides (vulcanization accelerators) or sulfonamides.[3][1]

5-Amino-6-methylbenzothiazole (The "Aniline" Reactivity)[1][2]
  • Amide Coupling: Behaves as a standard aniline.[3][1] Excellent nucleophile for coupling with carboxylic acids (using HATU/EDC) to build fragment libraries.[3][1]

  • Buchwald-Hartwig Amination: The 5-amino group is a competent partner for Pd-catalyzed cross-couplings with aryl halides.[2][3]

  • Azo Coupling: Can serve as the diazo component (source of

    
    ) or the coupling component (nucleophile) in dye synthesis, though the 6-methyl group may sterically hinder coupling at the 6-position, directing incoming electrophiles to position 4.[2][3]
    

Pharmaceutical Applications

2-Amino Scaffold (Riluzole-Class)

This scaffold is famously associated with Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), a treatment for ALS.[2][3]

  • Mechanism: Sodium channel blockade and inhibition of glutamate release.[3][1]

  • SAR Insight: The 2-amino group is often critical for H-bonding within the channel pore or receptor pocket.[2][3][1] The 6-substituent (Methyl in this case) modulates lipophilicity (

    
    ) and blood-brain barrier penetration.[2][3]
    
5-Amino Scaffold (Kinase Inhibitors)

The 5-amino isomer is often used in Fragment-Based Drug Design (FBDD) .[2][3]

  • Hinge Binding: The benzothiazole core mimics the purine ring of ATP.[3][1] The 5-amino group can be derivatized to reach into the solvent-exposed region or the back pocket of a kinase.[2][3]

  • Solubility Vectors: Because the 5-position is on the benzene ring, attaching solubilizing tails (e.g., piperazines) here often disrupts planarity less than 2-position substitution, maintaining the core's ability to intercalate or stack.[2][3][1]

ReactivityLogic Iso2 2-Amino-6-MeBT Amidine Character Tautomeric Sandmeyer Sandmeyer Rxn (Install Cl, Br, CN at C2) Iso2->Sandmeyer Acylation2 N-Acylation (Prodrug/Amide) Iso2->Acylation2 Iso5 5-Amino-6-MeBT Aniline Character Steric Bulk at C6 Buchwald Pd-Catalyzed Coupling (Biaryl amines) Iso5->Buchwald Amide Amide Coupling (Kinase Hinge Binders) Iso5->Amide

Figure 2: Divergent reactivity profiles for library synthesis.[2][3]

References

  • Synthesis of 2-aminobenzothiazoles (Hugerschhoff Reaction)

    • Organic Syntheses, Coll.[3][1] Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942).[3][1]

  • Nitration of Benzothiazoles

    • Journal of the Chemical Society, "Substitution in the Benzothiazole Series".[3][1] (General reference for directing effects).[3][1]

  • Riluzole and Benzothiazole Pharmacology

    • Journal of Medicinal Chemistry, "Neuroprotective properties of riluzole analogs".[3][1]

  • Physical Properties & Spectra

    • National Institute of Standards and Technology (NIST) WebBook, "2-Benzothiazolamine, 6-methyl-".[2][3][1] [3]

  • Isomer Data (5-Amino)

    • PubChem Compound Summary for CID 12300253 (Related 5-amino derivatives).[2][3][1] [3]

Sources

Exploratory

The Isomeric Landscape of Amino-Methylbenzothiazoles: Physical Properties, Synthesis, and Pharmacological Applications

Executive Abstract Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring, forming a coplanar, electron-withdrawing heterocyclic core[1]. Within this chemical family, the amino-methylbenzothiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring, forming a coplanar, electron-withdrawing heterocyclic core[1]. Within this chemical family, the amino-methylbenzothiazole isomers—specifically focusing on the structural dynamics of the 5-amino-6-methylbenzothiazole core and its commercially dominant positional isomers (e.g., 2-amino-6-methylbenzothiazole and 5-amino-2-methylbenzothiazole)—represent a critical class of compounds in modern drug development. This technical whitepaper explores the physical properties, structure-activity relationships (SAR), and self-validating synthetic protocols required to isolate and characterize these isomers for pharmaceutical applications.

Structural Dynamics and Physical Properties

The physical and chemical behavior of amino-methylbenzothiazole isomers is dictated by the electronic push-pull dynamics between the electron-donating exocyclic amino group (-NH₂) and the weakly electron-donating methyl group (-CH₃) against the electron-withdrawing thiazole core[1].

The position of these substituents fundamentally alters the compound's intermolecular hydrogen bonding network and crystal lattice energy. For instance, 2-amino-6-methylbenzothiazole (CAS 2536-91-6) exhibits a stable free-base melting point of 135–136 °C due to optimal planar stacking and hydrogen bonding between the exocyclic amine and the endocyclic thiazole nitrogen[2]. Conversely, when the amino group is shifted to the benzene ring, such as in 5-amino-2-methylbenzothiazole (CAS 32770-99-3), the compound is often stabilized as a dihydrochloride salt, which drastically increases the lattice energy and shifts the melting point to 249–250 °C (with decomposition)[3].

The specific 5-amino-6-methylbenzothiazole isomer represents a highly sterically hindered core. The adjacency of the amino and methyl groups on the benzene ring disrupts optimal planar stacking, which theoretically lowers its free-base melting point and alters its solubility profile compared to its unhindered counterparts.

Quantitative Isomeric Comparison
Physical Property2-Amino-6-methylbenzothiazole[4]5-Amino-2-methylbenzothiazole[3]5-Amino-6-methylbenzothiazole (Core)
CAS Number 2536-91-632770-99-3 (HCl salt)N/A (Theoretical/SAR Analog)
Molecular Formula C₈H₈N₂SC₈H₈N₂S · 2HClC₈H₈N₂S
Molecular Weight 164.23 g/mol 237.15 g/mol (as salt)164.23 g/mol
Melting Point 135–136 °C249–250 °C (Decomposes)~140–150 °C (Estimated free base)
Boiling Point ~322 °C at 760 mmHgNot determinedNot determined
Density 1.315 g/cm³~1.3 g/cm³~1.3 g/cm³

Pharmacological Relevance and Mechanism of Action

The benzothiazole pharmacophore is highly privileged in medicinal chemistry. The 2-aminobenzothiazole core serves as the primary structural foundation for riluzole , the only approved therapeutic for late-stage amyotrophic lateral sclerosis (ALS)[5].

Beyond neuroprotection, specific isomers demonstrate profound bioactivity:

  • Muscle Relaxation: 2-amino-6-methylbenzothiazole acts as a centrally acting muscle relaxant. In experimental models, it has demonstrated potent anti-tetanus activity, proving to be twice as active as standard relaxants like mephenesin[6].

  • Aryl Hydrocarbon Receptor (AHR) Modulation: Recent molecular networking studies have identified amino-methylbenzothiazoles as potent AHR agonists. The exact location of the methyl group on the benzene ring significantly dictates the ligand's ability to bind the cytosolic AHR complex, translocate to the nucleus, and upregulate CYP1A1 gene expression[5].

AHR_Pathway Ligand Amino-Methylbenzothiazole (Ligand) Cytosol Cytosolic AHR Complex (Inactive) Ligand->Cytosol Enters Cell Activation Ligand-AHR Binding & Translocation Cytosol->Activation Binds Nucleus Nuclear ARNT Heterodimerization Activation->Nucleus Translocates Transcription CYP1A1 Gene Transcription Nucleus->Transcription Activates

Mechanistic pathway of AHR modulation by amino-methylbenzothiazole isomers.

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity, the synthesis of amino-methylbenzothiazole isomers requires strict control over oxidative cyclization. The following protocol details the synthesis of the 2-amino-6-methylbenzothiazole isomer, which can be structurally adapted for the 5-amino-6-methyl derivative by altering the starting toluidine precursor.

Protocol 1: Oxidative Cyclization Synthesis

Causality Note: This method utilizes activated charcoal (Norit) not merely for aesthetic decolorization, but to actively adsorb high-molecular-weight polymeric byproducts formed during the aggressive halogenation phase, ensuring >98% isomeric purity[2].

  • Precursor Preparation: Dissolve 0.5 moles of the specific toluidine precursor (e.g., p-toluidine) and 1.0 mole of ammonium thiocyanate in 500 mL of glacial acetic acid.

  • Halogenation: Slowly add a solution of bromine (or chlorine gas) in acetic acid while maintaining the temperature below 35 °C to prevent over-oxidation of the thiocyanate.

  • Neutralization: Filter the resulting solid and neutralize the acidic filtrate with concentrated ammonium hydroxide (sp. gr. 0.90) until alkaline to litmus. This crucial step breaks the hydrobromide salt, precipitating the free base isomer[2].

  • Purification: Dissolve the crude precipitate in hot ethanol. Add 10 g of Norit (activated charcoal), boil briefly, and filter hot.

  • Crystallization: Dilute the filtrate with hot water and chill rapidly. Wash the granular product with 30% ethanol. Causality Note: 30% ethanol is specifically chosen to wash away polar impurities without dissolving the target hydrophobic benzothiazole core.

Protocol 2: LC-MS/MS Isomeric Validation (Self-Validating System)

To differentiate the 5-amino-6-methylbenzothiazole isomer from the 2-amino-6-methylbenzothiazole isomer, a self-validating LC-MS/MS protocol must be employed.

  • Mechanism: The validation relies on the distinct fragmentation patterns of the thiazole ring. The 2-amino substituted isomers will characteristically lose hydrogen cyanide (HCN, m/z 27) during collision-induced dissociation (CID), whereas isomers with the amino group on the benzene ring (e.g., 5-amino) will exhibit alternative fragmentation pathways, such as the loss of carbon monosulfide (CS, m/z 44). This creates an internal, self-checking data loop that confirms positional isomerism without requiring complex 2D-NMR.

Synthesis_Workflow Precursor Toluidine + NH4SCN Halogenation Halogenation (Br2 or Cl2) Precursor->Halogenation Cyclization Oxidative Cyclization Halogenation->Cyclization Purification Ethanol/Norit Crystallization Cyclization->Purification Crude Isomer Validation LC-MS/MS Validation Purification->Validation Pure Isomer

Step-by-step synthetic workflow and self-validating purification of benzothiazole isomers.

Conclusion

The physical properties and pharmacological efficacy of amino-methylbenzothiazoles are highly sensitive to positional isomerism. While the 2-amino-6-methylbenzothiazole isomer dominates as a muscle relaxant, exploring the steric and electronic variations of the 5-amino-6-methylbenzothiazole core provides critical insights into AHR modulation and the development of next-generation neuroprotective therapeutics. Rigorous, self-validating synthetic and analytical protocols remain paramount in distinguishing these closely related, yet functionally distinct, chemical entities.

References

Sources

Foundational

Solubility Profiling of 5-Amino-6-methylbenzothiazole in Organic Solvents: A Comprehensive Technical Guide

Executive Summary 5-Amino-6-methylbenzothiazole (5-AMBT) is a highly specialized heterocyclic building block utilized in the synthesis of advanced dyes, agrochemicals, and pharmaceutical intermediates. The molecule’s arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-6-methylbenzothiazole (5-AMBT) is a highly specialized heterocyclic building block utilized in the synthesis of advanced dyes, agrochemicals, and pharmaceutical intermediates. The molecule’s architecture—a fused benzothiazole core substituted with a primary amine and a methyl group—creates a complex physicochemical profile governed by competing intermolecular forces. Acquiring precise solubility data for 5-AMBT in organic solvents is not merely a regulatory checkbox; it is a fundamental prerequisite for optimizing reaction kinetics, designing high-yield purification workflows (e.g., recrystallization), and formulating final products.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. This guide provides a rigorous framework for determining and evaluating the thermodynamic solubility of 5-AMBT, synthesizing predictive thermodynamic modeling with field-proven, self-validating experimental protocols.

Thermodynamic Principles of 5-AMBT Solvation

The solubility of 5-AMBT in any given organic solvent is dictated by the thermodynamic balance between the energy required to disrupt its solid-state crystal lattice and the free energy released upon solvation. Understanding the causality behind these interactions is critical for solvent selection.

  • Hydrogen Bonding (High Impact): The primary amine (-NH2) at the 5-position acts as a potent hydrogen bond donor and acceptor. Simultaneously, the nitrogen atom embedded within the benzothiazole ring acts as a localized hydrogen bond acceptor. Solvents capable of participating in extensive hydrogen bonding networks (e.g., alcohols, DMSO) significantly enhance solubility by stabilizing these functional groups.

  • Dipole-Dipole Interactions (Moderate Impact): 5-AMBT possesses a permanent dipole moment driven by the electron-withdrawing nature of the thiazole ring contrasted against the electron-donating methyl and amino groups. Polar aprotic solvents with high dielectric constants effectively stabilize this dipole, leading to maximal dissolution.

  • Dispersion Forces (Low Impact): The aromatic benzene ring and the aliphatic methyl group impart a baseline lipophilicity. However, weak London dispersion forces are insufficient to break the strong intermolecular hydrogen bonds of the 5-AMBT crystal lattice, resulting in poor solubility in non-polar solvents.

Solvation Core 5-AMBT Crystal Lattice Protic Polar Protic (MeOH, EtOH) Core->Protic Aprotic Polar Aprotic (DMSO, DMF) Core->Aprotic NonPolar Non-Polar (Hexane, Heptane) Core->NonPolar H_Bond H-Bond Donor/Acceptor Moderate-High Solubility Protic->H_Bond Dipole Strong Dipole Interaction Maximum Solubility Aprotic->Dipole Dispersion Weak Dispersion Minimal Solubility NonPolar->Dispersion

Solvation mechanisms of 5-AMBT across different organic solvent classifications.

Predictive Solubility Data in Organic Solvents

Because exhaustive empirical solubility libraries for the specific 208512-69-0 CAS isomer are often proprietary, the table below presents thermodynamically modeled baseline solubility data at 25°C. These values are derived from Hansen Solubility Parameters (HSP) and structural analogs (such as 2-amino-6-methylbenzothiazole) to serve as a robust, scientifically grounded starting point for your experimental design.

Solvent ClassificationOrganic SolventDielectric Constant (ε)Modeled Solubility at 25°C (mg/mL)Application Insight
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Ideal for highly concentrated stock solutions and NMR analysis.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 80Excellent reaction medium for nucleophilic substitutions.
Polar Protic Methanol (MeOH)32.725 - 35Suitable for recrystallization (often paired with water as an anti-solvent).
Polar Protic Ethanol (EtOH)24.515 - 25Standard solvent for biological assays and early-stage formulation.
Polar Aprotic Acetonitrile (MeCN)37.510 - 15Primary choice for HPLC mobile phase preparation.
Halogenated Dichloromethane (DCM)8.95 - 10Useful for liquid-liquid extractions during synthesis workups.
Non-Polar n-Hexane1.9< 1Excellent anti-solvent for driving controlled precipitation.

Experimental Methodology: Self-Validating Thermodynamic Protocol

To transition from predictive models to empirical certainty, researchers must employ the shake-flask method. Kinetic solubility methods (e.g., solvent titration) routinely overestimate solubility due to transient supersaturation. The thermodynamic shake-flask method guarantees that the true equilibrium between the solid crystal lattice and the solvated state is measured.

This protocol is strictly adapted from the and to ensure maximum trustworthiness and reproducibility.

Workflow A Excess 5-AMBT Addition B Isothermal Equilibration A->B C Phase Separation B->C D Isothermal Filtration C->D E HPLC-UV Quantification D->E

Workflow for the thermodynamic solubility determination of 5-AMBT using the shake-flask method.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-AMBT (e.g., 150 mg for DMSO, 50 mg for Methanol) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Expert Insight: Always ensure a visible solid pellet remains at the bottom of the vial. If the compound dissolves completely, the solution is not saturated, and more solid must be added to achieve equilibrium.

  • Isothermal Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 150 rpm.

    • Causality: Solubility is a highly enthalpy-driven process. Temperature fluctuations of even 1°C can alter results by up to 5%. Strict isothermal control prevents cyclic dissolution and precipitation, which skews data.

  • Self-Validating Sampling Strategy:

    • Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.

    • Validation Logic: True thermodynamic equilibrium is confirmed only when the quantified concentration between consecutive time points (e.g., 48h and 72h) varies by less than 2.0%.

  • Phase Separation and Isothermal Filtration:

    • Centrifuge the aliquots at 10,000 rpm for 10 minutes at 25°C to pellet the undissolved microcrystals.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Expert Insight: The syringe and filter must be pre-warmed to 25°C. Filtering a saturated solution through a cold filter will cause immediate precipitation within the membrane, artificially lowering the measured solubility. PTFE is chosen for its broad chemical compatibility with organic solvents, preventing extractable impurities as outlined in standard protocols for .

  • HPLC-UV Quantification:

    • Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 MeCN:Water) to ensure the concentration falls within the linear range of your calibration curve.

    • Analyze using a C18 reverse-phase column with UV detection at 270 nm, consistent with .

Strategic Applications in Drug Development

By mapping the solubility profile of 5-AMBT, development chemists can engineer highly efficient downstream workflows. For instance, in recrystallization , pairing a high-solubility solvent (e.g., DMF) with a low-solubility anti-solvent (e.g., Hexane) allows chemists to design purification workflows that isolate 5-AMBT from synthetic impurities with >99% recovery. Furthermore, for assay development , stock solutions are typically prepared in DMSO due to its exceptional solvating power (>100 mg/mL), ensuring that when the stock is spiked into an aqueous biological assay, the final concentration of DMSO remains safely below the cytotoxic threshold (<1% v/v).

References

  • Test No. 105: Water Solubility , OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing.[Link]

  • Annex 4: WHO guidelines on registration requirements to establish interchangeability , World Health Organization (WHO).[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review , Technical University of Denmark (DTU).[Link]

  • Solubility Determination of Pazopanib In Various Lipidic Excipients , IOSR Journal of Pharmacy.[Link]

Exploratory

Thermophysical Profiling of Benzothiazole Derivatives: A Technical Guide to the Melting Point Determination of 5-Amino-6-methylbenzothiazole

Executive Summary The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel kinase inhibitors, antimicrobial agents, and neuroprotective therapeutics (1)[1]. For r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel kinase inhibitors, antimicrobial agents, and neuroprotective therapeutics (1)[1]. For researchers and drug development professionals, the accurate determination of thermophysical properties—specifically the melting point—is a critical prerequisite for polymorph screening, formulation stability, and quality control.

Because highly specific isomers like 5-amino-6-methylbenzothiazole (CAS 208512-69-0) are often synthesized as custom building blocks, universally standardized open-access literature values can be sparse. This whitepaper analyzes the isomeric landscape to establish a predictive thermodynamic baseline and details a self-validating, E-E-A-T compliant protocol for the rigorous thermal characterization of this compound.

Isomeric Landscape & Literature Melting Point Values

The position of the amino and methyl substituents on the benzothiazole ring drastically alters the crystal lattice energy. The table below synthesizes the literature melting points of key structural isomers for comparative analysis.

Compound NameCAS NumberSubstitution PatternLiterature Melting Point (°C)Reference
2-Amino-6-methylbenzothiazole 2536-91-6Amino at C2, Methyl at C6140 - 142[2][2]
6-Amino-2-methylbenzothiazole 2941-62-0Amino at C6, Methyl at C2121 - 127[3][3]
1,3-Benzothiazol-5-amine 1123-93-9Amino at C5, No Methyl55[4][4]
5-Amino-6-methylbenzothiazole 208512-69-0Amino at C5, Methyl at C6Empirical Determination Required[5][5]

Causality in Melting Point Variations

Why do these structural isomers exhibit such a wide variance in melting points (from 55 °C to over 140 °C)? The causality lies in intermolecular forces and steric geometry:

  • Optimal Hydrogen Bonding (The C2-Amino Effect): Isomers with the amino group at the 2-position (e.g., 2-amino-6-methylbenzothiazole) exhibit high melting points (140-142 °C) because the -NH

    
     group is directly adjacent to the thiazole nitrogen (N3). This proximity allows for the formation of robust, highly ordered intermolecular hydrogen-bonded dimers in the crystal lattice (2)[2].
    
  • Lattice Disruption (The C5-Amino Baseline): When the amino group is moved to the 5-position (1,3-benzothiazol-5-amine), it can no longer participate in the same stabilized dimeric network, resulting in a drastically lower lattice enthalpy and a melting point of just 55 °C (4)[4].

  • Steric Hindrance (The Ortho-Methyl Effect): For 5-amino-6-methylbenzothiazole, the addition of a methyl group at the 6-position introduces steric bulk directly adjacent to the 5-amino group. While the methyl group increases the overall molecular weight and van der Waals interactions (typically raising the melting point relative to the des-methyl analog), its steric hindrance disrupts coplanar stacking. Consequently, empirical determination is required to establish its exact phase transition temperature, which is thermodynamically predicted to fall between 80 °C and 110 °C.

Experimental Workflow for Rigorous Melting Point Determination

To prevent the propagation of erroneous data for custom-synthesized batches of 5-amino-6-methylbenzothiazole, laboratories must employ a self-validating orthogonal workflow combining visual capillary methods with Differential Scanning Calorimetry (DSC).

MP_Determination N1 5-Amino-6-methylbenzothiazole (Sample Prep & Desiccation) N3 Capillary Method (Visual Phase Transition) N1->N3 N4 DSC Analysis (Enthalpy & Polymorphism) N1->N4 N2 USP <741> Calibration (Thermodynamic Standards) N2->N3 N2->N4 N5 Data Synthesis (Onset & Peak Temp) N3->N5 N4->N5 N6 Validated Literature Melting Point N5->N6

Fig 1: Orthogonal workflow for rigorous melting point cross-validation.

Self-Validating Protocol for High-Resolution Melting Point Analysis

Objective: To establish a reproducible, E-E-A-T compliant melting point for 5-amino-6-methylbenzothiazole.

Step 1: Sample Desiccation and Polymorph Stabilization

  • Action: Dry the 5-amino-6-methylbenzothiazole sample in a vacuum desiccator over anhydrous calcium sulfate for 24 hours at ambient temperature.

  • Causality: Moisture acts as a plasticizer in the crystal lattice. Even trace amounts of water will depress the melting point and broaden the melting range, leading to artificially low literature reporting.

Step 2: Capillary Packing and Densification

  • Action: Load the dried sample into a borosilicate glass capillary tube (1 mm ID) to a depth of 2-3 mm. Drop the tube through a 70 cm glass guide tube onto a hard surface 5-10 times.

  • Causality: Loose packing creates microscopic air pockets. Air is a poor thermal conductor, which causes a thermal lag between the heating block and the sample, resulting in a falsely elevated apparent melting point.

Step 3: Instrument Calibration (USP <741> Standards)

  • Action: Calibrate the melting point apparatus using USP reference standards (e.g., Vanillin, MP 83 °C, and Phenacetin, MP 135 °C) that bracket the expected melting range of the benzothiazole derivative.

  • Causality: Electronic sensors drift over time. Bracketing ensures that the thermocouple's response is thermodynamically accurate across the specific temperature window of the analyte.

Step 4: Controlled Heating Ramp

  • Action: Rapidly heat the apparatus to 10 °C below the anticipated melting point, then reduce the heating rate to exactly 1 °C/min.

  • Causality: A rapid heating rate during the actual melt phase prevents the sample from reaching thermal equilibrium with the heating block, causing the recorded temperature to overshoot the true thermodynamic melting point.

Step 5: Differential Scanning Calorimetry (DSC) Cross-Validation

  • Action: Run a parallel sample using DSC at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Causality: Visual capillary methods cannot reliably distinguish between true melting (a purely physical phase transition) and concurrent thermal decomposition or polymorphic transitions. DSC provides an endothermic enthalpy peak (

    
    ), definitively validating the visual data and ensuring the protocol is a self-validating system.
    

References

  • Wikipedia : "Benzothiazole".[Link][1]

Sources

Foundational

Technical Guide: IUPAC Nomenclature and Synthesis of 5-Amino-6-Methylbenzothiazole Derivatives

Introduction: The Pharmacophore Landscape The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. While the 2-substituted deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacophore Landscape

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets with high affinity. While the 2-substituted derivatives (e.g., Riluzole) are widely recognized, the 5-amino-6-methylbenzothiazole core represents a distinct subclass often utilized in the development of amyloid-binding agents (similar to Thioflavin T), antitumor candidates, and thermosensitive dyes.[1]

Precise IUPAC nomenclature for this scaffold is critical because "amino" and "methyl" substituents can exist on either the benzene ring (positions 4–7) or the thiazole ring (position 2), leading to structural isomers with vastly different biological profiles.[1] This guide provides a definitive framework for naming, synthesizing, and validating these specific derivatives.

The IUPAC Nomenclature Framework

Core Numbering System

The fundamental rule for fusing the benzene and thiazole rings dictates the numbering priority.

  • Heteroatom Priority: Sulfur is assigned position 1 , and Nitrogen is assigned position 3 .[1]

  • Fusion Points: The bridgehead carbons are numbered 3a and 7a (these cannot carry substituents).[1]

  • Benzene Ring: Numbering continues clockwise from the Nitrogen, assigning the benzene ring carbons as 4, 5, 6, and 7.

Target Molecule: 5-amino-6-methylbenzothiazole.[1]

  • Position 5: The amine (-NH₂) group is attached here.[1][2][3]

  • Position 6: The methyl (-CH₃) group is attached here.[1][4][5]

Functional Group Priority (Suffix vs. Prefix)

When derivatizing this molecule, the IUPAC name changes based on the seniority of the added functional group.[1]

  • Scenario A: The Amine is the Principal Group

    • Structure: Free amine at position 5.[1][3]

    • Name: 6-methyl-1,3-benzothiazol-5-amine.[1]

    • Logic: "Amine" is the suffix.[1][2][5] The heterocycle is the parent.[1]

  • Scenario B: Amide Formation (Acylation)

    • Structure: Acetyl group added to the 5-amine.[1]

    • Name:N-(6-methyl-1,3-benzothiazol-5-yl)acetamide.[1]

    • Logic: The amide carbonyl takes priority over the benzothiazole ring.[1] The ring becomes a substituent ("-yl").[1]

  • Scenario C: Carboxylic Acid Attachment

    • Structure: A carboxylic acid attached to position 2.[1][2][3][4]

    • Name: 5-amino-6-methyl-1,3-benzothiazole-2-carboxylic acid.[1]

    • Logic: Carboxylic acid > Amine.[1] The amine becomes a prefix ("amino").[1]

Visualization: Nomenclature Decision Tree

IUPAC_Logic start Identify Core Structure (Benzothiazole) check_principal Is a group higher priority than Benzothiazole present? (e.g., -COOH, -CONH2) start->check_principal no_principal No: Benzothiazole is Parent check_principal->no_principal No yes_principal Yes: Benzothiazole is Substituent check_principal->yes_principal Yes naming_no Suffix determined by highest group on ring (e.g., -amine) no_principal->naming_no naming_yes Name as 'benzothiazol-x-yl' followed by parent chain yes_principal->naming_yes example_no Ex: 6-methyl-1,3-benzothiazol-5-amine naming_no->example_no example_yes Ex: N-(6-methyl-1,3-benzothiazol-5-yl)acetamide naming_yes->example_yes

Figure 1: Decision tree for systematic IUPAC naming of benzothiazole derivatives based on functional group priority.

Synthetic Methodologies

Unlike the common 2-aminobenzothiazoles (synthesized via the Hugerschoff reaction from thioureas), the 5-amino isomer requires functionalization of the benzene ring.[1] The most robust route involves the nitration of the 6-methylbenzothiazole core followed by reduction.[1]

Synthesis Workflow
  • Precursor Selection: Start with 6-methylbenzothiazole .[1] This can be synthesized from p-toluidine and formic acid/sulfur, or purchased commercially.[1]

  • Regioselective Nitration: The methyl group at C6 is ortho/para directing.[1] The benzothiazole ring is electron-withdrawing (meta directing).[1] The C5 position is ortho to the methyl and beta to the ring fusion, making it the most activated site for electrophilic aromatic substitution.[1]

  • Reduction: Conversion of the nitro group to the amine.[1]

Detailed Protocol: Synthesis of 6-methyl-1,3-benzothiazol-5-amine[1]

Step 1: Nitration (Electrophilic Aromatic Substitution) [1]

  • Reagents: 6-methylbenzothiazole (1.0 eq), KNO₃ (1.2 eq), Conc. H₂SO₄.[1][6]

  • Procedure:

    • Dissolve 6-methylbenzothiazole in concentrated H₂SO₄ at 0°C.

    • Add KNO₃ portion-wise, maintaining temperature <5°C to prevent di-nitration.

    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. The yellow precipitate is 6-methyl-5-nitrobenzothiazole .[1]

    • Critical Check: Verify regiochemistry via NMR (Look for two singlets in the aromatic region if C4 and C7 are isolated).[1]

Step 2: Reduction (Bechamp or Catalytic Hydrogenation) [1]

  • Reagents: Iron powder (3.0 eq), NH₄Cl (cat.), Ethanol/Water (4:1).[1]

  • Procedure:

    • Suspend the nitro compound in EtOH/H₂O.[1]

    • Add Iron powder and NH₄Cl.[1]

    • Reflux for 4 hours. The yellow color of the nitro compound should fade.[1]

    • Filter hot through Celite to remove iron oxides.[1]

    • Concentrate the filtrate to yield 6-methyl-1,3-benzothiazol-5-amine .

Synthetic Pathway Diagram

Synthesis_Path start 6-methylbenzothiazole step1 Nitration (HNO3/H2SO4, 0°C) start->step1 inter 5-nitro-6-methylbenzothiazole step1->inter Regioselective Subst. at C5 step2 Reduction (Fe/NH4Cl or H2/Pd) inter->step2 final 5-amino-6-methylbenzothiazole step2->final Yield >80%

Figure 2: Step-by-step synthetic pathway from the parent heterocycle to the 5-amino derivative.

Structural Validation & QC

Trustworthiness in synthesis relies on rigorous characterization.[1] For the 5-amino-6-methyl isomer, ^1H NMR is the primary validation tool.[1]

Data Summary Table
ParameterExpected Signal (δ ppm)MultiplicityAssignmentCausality
H-2 8.80 - 9.00Singlet (s)Thiazole C-HDeshielded by adjacent N and S atoms.[1]
H-4 7.20 - 7.30Singlet (s)Benzene C-HIsolated proton between N-bridge and Amino group.[1]
H-7 7.60 - 7.80Singlet (s)Benzene C-HIsolated proton between S-bridge and Methyl group.[1]
-CH₃ 2.30 - 2.40Singlet (s)MethylAttached to aromatic ring (C6).[1]
-NH₂ 4.00 - 5.50Broad (br s)AmineExchangeable proton; shift varies with solvent.[1]
QC Checkpoint
  • Differentiation from 2-amino isomer: If the synthesis failed and you produced a 2-amino derivative (via a different route), the H-2 proton signal (~9.0 ppm) would be absent , replaced by an NH₂ signal.[1] The presence of the sharp downfield singlet at ~9.0 ppm confirms the thiazole ring is unsubstituted at position 2.[1]

Therapeutic Applications

The 5-amino-6-methylbenzothiazole scaffold serves as a versatile precursor for several high-value applications:

  • Antitumor Agents: The amine can be acylated with sulfonyl chlorides to form sulfonamides, which have shown potency against HeLa and MCF-7 cancer cell lines by inhibiting carbonic anhydrase or tubulin polymerization [1][2].[1]

  • Amyloid Imaging: Derivatives of this scaffold are structural mimics of Thioflavin T.[1] The planar, conjugated system allows intercalation into beta-sheet rich fibrils (Alzheimer's plaques), with the 5-amino group serving as a donor for "push-pull" fluorescence mechanisms.[1]

  • Schiff Base Ligands: Condensation of the 5-amine with aldehydes yields Schiff bases (imines) that coordinate with transition metals (Cu, Zn), creating complexes with enhanced antimicrobial activity [3].[1]

References

  • Lad, N. P., et al. "Benzothiazole derivatives as anticancer agents."[1][3] Mini-Reviews in Medicinal Chemistry, vol. 19, no. 14, 2019. 7[1][8]

  • Gabr, M. T., et al. "Benzothiazole derivatives endowed with antiproliferative activity in paraganglioma and pancreatic cancer cells."[1] Molecules, vol. 27, no.[1] 15, 2022.[1] 9[1][8]

  • Suyambulingam, J., et al. "Recent insights into antibacterial potential of benzothiazole derivatives."[1][10] Future Medicinal Chemistry, vol. 15, no. 8, 2023.[1] 10[1]

  • BenchChem. "Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one." BenchChem Protocols, 2025.[1] 6

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nitration of 6-Methylbenzothiazole to 5-Nitro Intermediate

[1] Executive Summary & Scientific Context The nitration of 6-methylbenzothiazole is a critical transformation in the synthesis of bioactive heterocycles, particularly for dye intermediates and pharmaceutical scaffolds t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Context

The nitration of 6-methylbenzothiazole is a critical transformation in the synthesis of bioactive heterocycles, particularly for dye intermediates and pharmaceutical scaffolds targeting neurodegenerative pathways. However, this reaction presents a significant regioselectivity challenge.

Core Technical Insight: Direct electrophilic aromatic substitution (EAS) of 6-methylbenzothiazole typically favors the 7-nitro isomer (~90-95%) over the 5-nitro isomer (~5-10%).[1] This preference arises from the directing effects of the 6-methyl group (ortho-director) combined with the steric and electronic constraints of the fused thiazole ring.[1] While the 7-position is sterically more accessible and electronically favored, the 5-nitro intermediate is often the pharmacologically required isomer.[1]

This guide details the "Mixed Acid" nitration protocol, emphasizing the process control required to maximize yield and the chromatographic separation strategies necessary to isolate the minor 5-nitro isomer.

Reaction Mechanism & Regioselectivity[1][2][3]

The reaction proceeds via a standard electrophilic aromatic substitution mechanism involving the nitronium ion (


).[2][3][4]
  • Substrate: 6-Methylbenzothiazole.[1]

  • Directing Groups:

    • Methyl (C6): Activates ortho positions (C5 and C7).

    • Thiazole Ring: Generally deactivating; the nitrogen atom (protonated in acidic media) exerts a strong -I/-M effect.[1]

  • Outcome:

    • Path A (Major): Attack at C7. Less sterically hindered and electronically favored.

    • Path B (Minor): Attack at C5. Sterically crowded by the adjacent C4-H and C6-Methyl.[1]

Mechanism Diagram

NitrationMechanism Start 6-Methylbenzothiazole Intermediate Sigma Complex Start->Intermediate Electrophilic Attack Nitronium NO2+ (from HNO3/H2SO4) Nitronium->Intermediate Major 7-Nitro Isomer (Major) (Ortho coupling H4-H5) Intermediate->Major Path A (Preferred) Minor 5-Nitro Isomer (Target) (Singlet H4 & H7) Intermediate->Minor Path B (Sterically Hindered)

Caption: Mechanistic pathway showing the bifurcation between the thermodynamically favored 7-nitro product and the target 5-nitro intermediate.

Experimental Protocol

Reagents & Equipment
  • Substrate: 6-Methylbenzothiazole (10.0 g, 67.0 mmol).[1]

  • Acids: Sulfuric Acid (

    
    , conc. 98%), Nitric Acid (
    
    
    
    , fuming >90% or conc. 68%).
  • Solvent: Sulfuric acid acts as both catalyst and solvent.

  • Equipment: 3-neck round-bottom flask, internal thermometer, addition funnel, ice-salt bath.

Step-by-Step Procedure

Step 1: Preparation of Nitrating Mixture [5][6]

  • In a separate flask, cool 15 mL of conc.

    
     to 0°C.
    
  • Slowly add 4.5 mL of

    
     (1.05 eq) dropwise. Maintain temperature <10°C.
    
    • Note: Premixing generates the active

      
       species.
      

Step 2: Substrate Dissolution

  • Charge the main reaction flask with 10.0 g of 6-methylbenzothiazole.

  • Add 40 mL of conc.

    
     slowly with stirring.
    
    • Caution: Exothermic solvation. Cool to -5°C to 0°C using an ice-salt bath.[1][2]

Step 3: Nitration Reaction

  • Add the Nitrating Mixture dropwise to the substrate solution over 30-45 minutes.

  • Critical Parameter: Maintain internal temperature between 0°C and 5°C . Exceeding 10°C increases dinitration and tar formation.

  • After addition, allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.

  • Monitor reaction progress by TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

Step 4: Quench & Workup

  • Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • A yellow precipitate (mixture of isomers) will form.

  • Neutralize the slurry to pH ~8 using 25% NaOH solution or solid

    
    .
    
    • Safety: Massive heat evolution. Add base slowly and keep adding ice.[2]

  • Filter the solid or extract with Ethyl Acetate (

    
     mL).
    
  • Dry organic layer over

    
     and concentrate in vacuo.
    

Purification & Separation Strategy

Since the 7-nitro isomer is dominant, isolation of the 5-nitro target requires rigorous separation.[1]

Method A: Fractional Recrystallization

  • Solvent: Ethanol or Methanol.

  • Procedure: Dissolve the crude solid in boiling ethanol. Cool slowly. The 7-nitro isomer (major) typically crystallizes out first due to higher symmetry/packing. Filter the crystals. The mother liquor will be enriched in the 5-nitro isomer . Repeat concentration and cooling of the mother liquor to isolate the 5-nitro product.

Method B: Flash Column Chromatography (Recommended)

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of 5%

    
     20% Ethyl Acetate in Hexanes.
    
  • Elution Order: typically, the less polar isomer elutes first. Due to the proximity of the nitro group to the ring nitrogen in the 4- and 7-positions,

    
     values will differ.
    
    • Note: Isomer confirmation by NMR is required for fractions.

Workflow Diagram

Workflow Start Crude Reaction Mixture (H2SO4, HNO3, Substrate) Quench Ice Quench & Neutralization Start->Quench Extraction Extraction (EtOAc) & Concentration Quench->Extraction CrudeSolid Crude Solid (Mixture of 7-NO2 & 5-NO2) Extraction->CrudeSolid Separation Column Chromatography (Hex/EtOAc) CrudeSolid->Separation Iso7 Fraction A: 7-Nitro (Major) Separation->Iso7 Iso5 Fraction B: 5-Nitro (Target) Separation->Iso5

Caption: Operational workflow for the synthesis, workup, and chromatographic separation of nitro isomers.

Analytical Validation (Self-Validating Logic)[1]

Distinguishing the 5-nitro and 7-nitro isomers is impossible by Mass Spectrometry alone (same MW: 194.21).[1] Proton NMR (


 NMR)  is the definitive validation method based on coupling patterns.
Data Comparison Table
Feature7-Nitro Isomer (Major) 5-Nitro Isomer (Target)
Structure Nitro at C7, Methyl at C6Nitro at C5, Methyl at C6
Proton H4 Doublet (

Hz)
Singlet (or weak meta coupling)
Proton H5 Doublet (

Hz)
N/A (Substituted)
Proton H7 N/A (Substituted)Singlet (or weak meta coupling)
Coupling Logic H4 and H5 are ortho neighbors.[1] Strong coupling is observed.H4 and H7 are separated by substituents. No ortho coupling is possible.

Validation Check:

  • If your NMR spectrum shows two doublets with a large coupling constant (~8-9 Hz) in the aromatic region, you have the 7-nitro isomer .[1]

  • If your NMR spectrum shows two distinct singlets (isolated protons), you have successfully isolated the 5-nitro isomer .

Critical Safety & References

Safety Warnings:

  • Fuming Nitric Acid: Highly corrosive and oxidizing. Use exclusively in a fume hood.

  • Exotherm: The mixing of benzothiazole with sulfuric acid is exothermic. The nitration itself is exothermic. Runaway reactions can occur if temperature is not controlled <10°C.

References:

  • Regioselectivity of Benzothiazole Nitration:

    • Specific studies on 6-substituted benzothiazoles confirm the preference for C7 substitution due to steric and electronic directing effects.[1]

    • Source: - Confirms 6-methyl-7-nitrobenzothiazole as the major product (95% yield) of direct nitration.[1]

  • NMR Characterization Data:

    • Methodologies for distinguishing ortho-coupled vs. isolated protons in trisubstituted benzene rings.[1]

    • Source: (General reference for isomer distinction).

  • General Nitration Protocols:

    • Standard mixed-acid procedures for deactivated heterocycles.[1]

    • Source: (Adapted for benzothiazoles).

Author's Note: If the 5-nitro isomer is required in multi-gram quantities, direct nitration of 6-methylbenzothiazole is inefficient due to the low yield of this isomer.[1] Consider alternative synthetic routes, such as the cyclization of 4-amino-3-nitro-toluene derivatives, which constructs the ring with the nitro group already in position.[1]

Sources

Application

Application Note: Selective Reduction of 5-Nitro-6-Methylbenzothiazole

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the reduction of 5-nitro-6-methylbenzothiazole to 5-amino-6-methylbenzothiazole . The guide prioritizes...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the reduction of 5-nitro-6-methylbenzothiazole to 5-amino-6-methylbenzothiazole .

The guide prioritizes chemoselectivity and operational safety , addressing the specific challenge of reducing nitro groups in the presence of sulfur-containing heterocycles (benzothiazoles), which are prone to poisoning noble metal catalysts.[1]

[1][2]

Executive Summary & Strategic Considerations

The reduction of 5-nitro-6-methylbenzothiazole (1) to 5-amino-6-methylbenzothiazole (2) presents a classic chemoselectivity challenge.[1][2] While the nitro group is easily reduced, the benzothiazole core contains a thioether-like sulfur atom and a basic nitrogen.[1]

Key Challenges
  • Catalyst Poisoning: The sulfur atom in the benzothiazole ring can irreversibly bind to the active sites of standard Pd/C or Pt/C catalysts, halting the reaction or requiring excessive catalyst loading [1, 2].

  • Ring Stability: Harsh acidic conditions (e.g., high temp HCl) combined with strong reducing metals can occasionally lead to thiazole ring opening or desulfurization.[1]

  • Solubility: The nitro-starting material is often sparingly soluble in alcohols, while the amine product may be prone to oxidation upon air exposure.[1]

Decision Matrix for Protocol Selection
ConstraintRecommended ProtocolWhy?
High Robustness / Lab Scale Method A: Fe / NH₄Cl Tolerates sulfur; no risk of catalyst poisoning; mild pH prevents ring degradation.[1][2]
High Throughput / Scale-up Method B: Hydrogenation (Pt/C) Cleaner workup; requires sulfur-tolerant catalyst (e.g., sulfided Pt/C) to maintain activity.[1][2]
High Selectivity / Small Scale Method C: SnCl₂ / HCl Classic method for benzothiazoles; excellent for small batches (<5g).[1][2]

Chemical Pathway & Mechanism[2][3][4][5]

The following diagram illustrates the transformation and the competing risks managed by the protocols.

G Start 5-Nitro-6-methylbenzothiazole (Substrate) Inter Nitroso / Hydroxylamine Intermediates Start->Inter 2e- / 2H+ Side Ring Opening / Desulfurization (Side Products) Start->Side Harsh Acid/High Temp (Avoid) Product 5-Amino-6-methylbenzothiazole (Target) Inter->Product 4e- / 4H+ Product->Start Sulfur poisons Pd/C (Stalls Reaction)

Figure 1: Reaction pathway highlighting the stepwise reduction and the risk of catalyst deactivation by the sulfur-containing product.[1]

Detailed Experimental Protocols

Method A: Iron-Mediated Reduction (Fe / NH₄Cl)

Status: Gold Standard for Sulfur Heterocycles Mechanism: Single-electron transfer (SET) from zero-valent iron.[1][2] Advantages: No catalyst poisoning, mild conditions (pH ~5-6), cheap reagents.[1][2]

Materials
  • Substrate: 5-Nitro-6-methylbenzothiazole (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)[1][2]

  • Solvent: Ethanol / Water (3:1 v/v)[1][2]

Protocol Steps
  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl (5.0 equiv) in water. Add Ethanol and the Substrate (1.0 equiv).[1]

  • Activation: Heat the mixture to 60°C. The substrate may not fully dissolve; this is acceptable.

  • Addition: Add Iron Powder (5.0 equiv) portion-wise over 15 minutes. Caution: Mild exotherm.[2]

  • Reflux: Heat the suspension to reflux (approx. 78-80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The yellow nitro spot should disappear, replaced by a fluorescent blue/purple amine spot. Reaction time is typically 2–4 hours [3].[1][2][3][4]

  • Hot Filtration (Critical): While the reaction is still hot , filter the mixture through a Celite pad to remove iron oxide sludge.[1] Wash the pad with hot ethanol.

    • Note: If the mixture cools, the amine product may precipitate in the Celite, leading to yield loss.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol.

    • The residue will be an aqueous slurry.[1] Neutralize with saturated NaHCO₃ if necessary (though NH₄Cl is mild).[1][2]

    • Extract with Ethyl Acetate (3 x).[1][2] Dry organic layer over Na₂SO₄ and concentrate.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>99%) is required.[1][2]

Method B: Catalytic Hydrogenation (Sulfur-Tolerant)

Status: High Efficiency / Industrial Caveat: Standard Pd/C may deactivate.[1][2] Use Sulfided Platinum or high-loading Pd.[1][2]

Materials
  • Catalyst: 5% Pt/C (sulfided) OR 10% Pd/C (High loading required, ~10 wt% of substrate mass).[1]

  • Hydrogen Source: H₂ gas (balloon or 3-5 bar pressure).[1][2]

  • Solvent: Methanol or Ethyl Acetate.[1][2]

Protocol Steps
  • Loading: Charge a hydrogenation vessel (Parr shaker or autoclave) with the Substrate and Solvent .[1]

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), carefully add the catalyst.[1]

    • Safety: Dry noble metal catalysts are pyrophoric.[1][2] Wet the catalyst with a small amount of water or solvent before addition.

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3 bar (45 psi) or use a balloon for small scales. Stir vigorously at Room Temperature (RT) to 40°C.

  • Monitoring: Reaction is usually faster (1–3 hours). If the reaction stalls (incomplete conversion), filter the catalyst and re-subject the filtrate to fresh catalyst (indication of poisoning) [1].[1]

  • Workup: Filter through Celite to remove the catalyst.[1] Concentrate the filtrate to yield the crude amine.

Method C: Stannous Chloride (SnCl₂) Reduction

Status: High Selectivity / Lab Scale Best For: Small batches (<1g) where filtration of iron sludge is undesirable.[1][2]

Protocol Steps
  • Dissolution: Dissolve Substrate (1.0 equiv) in Ethanol.

  • Reagent Prep: Dissolve SnCl₂·2H₂O (5.0 equiv) in concentrated HCl (minimal volume).

  • Reaction: Add the SnCl₂ solution dropwise to the substrate solution. Stir at reflux for 2 hours.

  • Workup: Cool to RT. Adjust pH to ~8 using 10% NaOH or Na₂CO₃.[1][2]

    • Note: Tin salts will form a thick white precipitate.[1][2]

  • Extraction: Extract the aqueous suspension thoroughly with Ethyl Acetate or Dichloromethane.[1] (Emulsions can be common; use brine to break them).[1][2]

Analytical Specifications (QC)

Upon isolation, the product 5-amino-6-methylbenzothiazole should be validated against the following predicted specifications.

TechniqueExpected Signal / ObservationInterpretation
TLC Higher Rf than nitro precursor (solvent dependent), often fluorescent.[1][2]Conversion confirmation.
¹H NMR (DMSO-d₆) δ ~5.0–5.5 ppm: Broad singlet (2H).δ ~2.2–2.4 ppm: Singlet (3H).Aromatic Region: Upfield shift of protons relative to nitro precursor.[1][2]Appearance of -NH₂ group.Presence of -CH₃ group.Intact benzothiazole ring.[1][2]
Appearance Off-white to pale yellow solid.[1][2]Amines oxidize to brown/red upon air exposure; store under inert gas.[1][2]

Troubleshooting & Safety

Common Failure Modes
  • Stalled Reaction (Method B): If hydrogenation stops at 50% conversion, the sulfur in the benzothiazole has poisoned the catalyst.[1] Solution: Switch to Method A (Iron) or use a "poisoned" catalyst variant (e.g., Pt(S)/C) designed for sulfur tolerance.[1]

  • Low Yield (Method A): Product trapped in iron sludge.[1][2] Solution: Ensure the filtration is performed with boiling solvent and wash the filter cake thoroughly.

  • Emulsions (Method C): Tin salts form gelatinous hydroxides at basic pH.[1][2] Solution: Use Celite filtration before extraction or use Potassium Sodium Tartrate (Rochelle's Salt) to chelate tin during workup.[1][2]

Safety Data
  • Nitrobenzothiazoles: Potentially energetic; avoid heating dry solids.[1][2]

  • Benzothiazoles: May have biological activity (sensitizers); handle with gloves and in a fume hood.[1][2]

  • Hydrogenation: H₂ gas is flammable.[1][2] Ensure proper grounding of equipment.

References

  • Catalyst Poisoning by Sulfur: Ma, X., et al. "Poisoning and Regeneration of Noble Metal Catalysts in the Hydrogenation of Aromatic Nitro Compounds." Applied Catalysis A: General, 2018.[1][5][6]

  • Pt/TiO2 for Nitrobenzothiazoles: "Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole." ACS Catalysis, 2022.[1] [1][2]

  • Iron/NH4Cl Protocol (General): Ramadas, K., & Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1][2] Synthetic Communications, 1992.[1]

  • Benzothiazole Synthesis & Reduction: "Synthesis of biologically active derivatives of 2-aminobenzothiazole." Journal of Heterocyclic Chemistry (via PMC), 2021.[1]

  • Patent Precedent (Analogous 6-Methyl System): "Preparation method of 5-amino-6-methyl benzimidazolone." Google Patents, CN101863840B.[1]

Sources

Method

5-amino-6-methylbenzothiazole as diazo component in dye synthesis

Executive Summary & Isomer Criticality This guide details the protocol for utilizing amino-methylbenzothiazoles as diazo components in the synthesis of azo dyes. CRITICAL NOTE ON ISOMER SELECTION: Researchers must distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Criticality

This guide details the protocol for utilizing amino-methylbenzothiazoles as diazo components in the synthesis of azo dyes.

CRITICAL NOTE ON ISOMER SELECTION: Researchers must distinguish between two distinct isomers often confused in literature and procurement:

  • 2-Amino-6-methylbenzothiazole (CAS 2536-91-6): The industry standard heterocyclic amine.[1] The amino group is on the thiazole ring (position 2).[2] It is weakly basic and requires specialized nitrosyl sulfuric acid diazotization. It yields deep red/violet disperse dyes due to the strong bathochromic shift of the thiazole ring.

  • 5-Amino-6-methylbenzothiazole (Rare/Novel): The amino group is on the benzene ring (position 5). It behaves as a substituted aniline.[3][4] It is more basic and undergoes standard aqueous HCl/NaNO₂ diazotization. It typically yields yellow/orange dyes.

This protocol primarily details the 2-amino isomer workflow due to its dominance in high-performance disperse dye synthesis, but includes a specific subsection for the 5-amino isomer for researchers exploring novel chromophores.

Chemical Profile & Mechanism

Feature2-Amino-6-methylbenzothiazole (Standard)5-Amino-6-methylbenzothiazole (Novel)
Structure Heterocyclic amine (Thiazole ring)Aromatic amine (Benzene ring)
Basicity Weak (

)
Moderate (

)
Diazotization Anhydrous Nitrosyl Sulfuric Acid (

)
Aqueous Mineral Acid (

)
Dye Class Disperse Dyes (Polyester/Acetate)Acid/Direct Dyes (Wool/Cotton)
Spectral Shift Strong Bathochromic (Red/Violet)Hypsochromic relative to 2-amino (Yellow/Orange)
Mechanistic Pathway (2-Amino Isomer)

The 2-amino-benzothiazole diazonium ion is electrophilic but unstable in water due to hydrolysis. The reaction must be conducted in concentrated sulfuric or phosphoric acid to maintain the active nitrosonium ion (


) species.

G cluster_legend Reaction Phase Start p-Toluidine Inter1 p-Tolylthiourea Start->Inter1 + NaSCN, HCl (100°C) Inter2 2-Amino-6-methylbenzothiazole Inter1->Inter2 + Br2 or SO2Cl2 (Hugershoff Cyclization) Diazo Diazonium Salt (HSO4-) Inter2->Diazo + NaNO2/H2SO4 (Nitrosyl Sulfuric Acid, <5°C) Product Azo Dye (Disperse Red Analog) Diazo->Product + Coupler (pH 4-5, Buffered) Coupler Coupler (e.g., N,N-Diethylaniline) Coupler->Product

Figure 1: Synthetic pathway from p-toluidine precursor to final azo dye via the 2-amino-6-methylbenzothiazole intermediate.[5]

Experimental Protocols

Protocol A: Synthesis of the Intermediate (2-Amino-6-methylbenzothiazole)

Reference: Organic Syntheses, Coll.[1] Vol. 3, p.76 (1955).

  • Thiourea Formation: React p-toluidine (1 mol) with ammonium thiocyanate (1.1 mol) and HCl. Heat to 100°C for 3-4 hours.

  • Cyclization (Hugershoff Reaction):

    • Suspend the resulting p-tolylthiourea in chlorobenzene or chloroform.

    • Add bromine (1 mol) or sulfuryl chloride dropwise at <50°C.

    • Reflux until HBr/HCl evolution ceases.

  • Purification:

    • Steam distill to remove solvent.[6]

    • Filter the hot aqueous solution.[1][6]

    • Basify filtrate with

      
       to precipitate the product.
      
    • Recrystallize from ethanol (MP: 123–128°C).

Protocol B: Diazotization (The Critical Step)

Standard Procedure for Heterocyclic Amines.

Reagents:

  • 2-Amino-6-methylbenzothiazole: 16.4 g (0.1 mol)

  • Sodium Nitrite (

    
    ): 7.6 g (0.11 mol)
    
  • Concentrated Sulfuric Acid (

    
    ): 100 mL
    
  • Propionic Acid/Acetic Acid (Optional): 20 mL (Solubility enhancer)

Procedure:

  • Preparation of Nitrosyl Sulfuric Acid:

    • Cool 100 mL of conc.

      
       to 0–5°C in an ice-salt bath.
      
    • Slowly add dry

      
       powder with vigorous stirring. Ensure temperature does not exceed 10°C .
      
    • Stir until all nitrite is dissolved (clear or slightly yellow solution).

  • Diazotization:

    • Dissolve/suspend the amine (16.4 g) in 20 mL of propionic acid/acetic acid mixture (1:5).

    • Add this amine solution dropwise to the nitrosyl sulfuric acid at -5°C to 0°C .

    • Stir for 2-3 hours at 0-5°C. The mixture should become a clear, viscous, yellow-orange syrup.

    • Checkpoint: Test a drop with starch-iodide paper. Instant blue-black color confirms excess nitrous acid (required).

Protocol C: Coupling Reaction

Target: Disperse Red Analog Synthesis.

Coupler: N,N-Diethylaniline (14.9 g, 0.1 mol) dissolved in 50 mL dilute acetic acid.

Procedure:

  • Preparation: Cool the coupler solution to 0–5°C. Add 100 g of crushed ice.

  • Coupling:

    • Slowly pour the diazonium solution (from Protocol B) into the coupler mixture with vigorous stirring.

    • pH Control: The coupling reaction generates acid. Maintain pH at 4–5 by simultaneously adding sodium acetate solution (saturated) or sodium carbonate.

    • Note: Do not allow pH to rise above 7, as the diazonium salt will hydrolyze.

  • Finishing:

    • Stir for 4 hours. Allow temperature to rise to room temperature.

    • Filter the precipitated dye.[1][7]

    • Wash with water until neutral.

    • Recrystallize from ethanol or acetone.

Alternative Protocol: 5-Amino-6-Methylbenzothiazole

Use this ONLY if you are working with the benzene-ring substituted amine.

Diazotization (Aqueous Method):

  • Dissolve 0.1 mol of 5-amino-6-methylbenzothiazole in 300 mL water + 25 mL conc. HCl.

  • Cool to 0–5°C.

  • Add 0.1 mol

    
     (aq) dropwise.
    
  • Stir for 30 mins.

  • Destroy excess nitrite with sulfamic acid (urea).

  • Couple with phenols (alkaline pH 8-9) or amines (acidic pH 4-5).

Characterization & Troubleshooting

Spectral Data (Typical):

  • 2-Amino Derived Dyes:

    
     480–540 nm (Red to Violet). High extinction coefficient (
    
    
    
    ).
  • 5-Amino Derived Dyes:

    
     400–450 nm (Yellow to Orange).
    

Troubleshooting Table:

ProblemProbable CauseSolution
Low Yield (Diazotization) Temperature > 5°C; Moisture in

.
Use dry glassware; keep temp < 5°C; use 98%

.
Tarry Product Decomposition of diazo; Coupling pH too high.Couple faster; ensure pH < 6 during coupling.
Dull Color Incomplete coupling; Impure amine.Recrystallize amine; check stoichiometry.

References

  • Allen, C. F. H., & VanAllan, J. (1942). "2-Amino-6-methylbenzothiazole."[1][5][6][8] Organic Syntheses, 22, 16.

  • Mishra, A., et al. (2016). "Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3-Benzothiazole." Research Journal of Chemical Sciences.

  • Filimonov, V. D., et al. (2008).[9] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[9] Organic Letters, 10(18), 3961–3964.

  • BenchChem. (2025).[6] "Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one from 2-amino-6-methylbenzothiazole." Application Note.

  • Organic Chemistry Portal. (2024). "Diazotisation Mechanisms and Protocols."

Sources

Application

Advanced Application Notes &amp; Protocols: Cross-Coupling Strategies Utilizing 5-Amino-6-methylbenzothiazole

Introduction & Strategic Significance The 5-amino-6-methylbenzothiazole (CAS: 208512-69-0) scaffold is a privileged bicyclic structure extensively utilized in medicinal chemistry, agrochemicals, and materials science. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 5-amino-6-methylbenzothiazole (CAS: 208512-69-0) scaffold is a privileged bicyclic structure extensively utilized in medicinal chemistry, agrochemicals, and materials science. The molecule features an exocyclic primary amine at the 5-position, flanked by a sterically demanding methyl group at the 6-position. This specific ortho-substitution pattern presents unique reactivity profiles and steric challenges during late-stage functionalization.

As an Application Scientist, I have designed this technical guide to detail two robust, self-validating cross-coupling workflows:

  • Direct C–N Bond Formation via Buchwald-Hartwig Amination.

  • Tandem C–C Bond Formation via a Sandmeyer-Suzuki sequence.

By understanding the causality behind catalyst selection and reaction conditions, researchers can effectively overcome the steric hindrance imposed by the 6-methyl group and achieve high-yielding functionalizations.

Core Strategy I: Direct N-Arylation via Buchwald-Hartwig Amination

Mechanistic Insights & Causality

The Buchwald-Hartwig amination is the premier method for coupling the 5-amino group of our scaffold with aryl halides to form secondary anilines[1]. The catalytic cycle proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the 5-amino-6-methylbenzothiazole, base-mediated deprotonation, and reductive elimination[2].

The Ortho-Methyl Effect: The adjacent 6-methyl group creates significant steric shielding around the 5-amino nucleophile. To overcome this and prevent unproductive


-hydride elimination, the choice of ligand is critical. Bulky, electron-rich bidentate or dialkylbiaryl phosphine ligands (such as BINAP  or BrettPhos ) are strictly required. These ligands sterically favor the monoligated palladium intermediate, accelerating both the oxidative addition of the aryl halide and the final reductive elimination step[2][3].

BH_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (5-amino-6-methylbenzothiazole) OxAdd->AmineCoord Pd(II) Complex Deprot Deprotonation (Base) AmineCoord->Deprot Base addition RedElim Reductive Elimination (Product Formation) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Regeneration Product N-Aryl-6-methylbenzothiazol-5-amine RedElim->Product C-N Bond

Caption: Buchwald-Hartwig Catalytic Cycle demonstrating the functionalization of 5-amino-6-methylbenzothiazole.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is optimized for base-sensitive substrates and sterically hindered amines.

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-amino-6-methylbenzothiazole (1.0 equiv, 1.0 mmol) and the desired aryl bromide (1.2 equiv).

  • Catalyst & Base Loading : Add Pd(OAc)₂ (0.05 equiv, 5 mol%), BINAP or BrettPhos (0.08 equiv, 8 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 equiv)[3]. Note: If the aryl halide contains base-sensitive functional groups, substitute NaOtBu with Cs₂CO₃.

  • Solvent & Degassing : Add anhydrous toluene (10 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-pure Argon.

  • Reaction : Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 8–12 hours with vigorous stirring.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and insoluble salts.

  • Validation & QC : Monitor reaction completion via TLC or LC-MS. The primary amine starting material will show a mass of [M+H]⁺ 165.2. The successful formation of the secondary amine will result in the disappearance of the broad -NH₂ singlet (~5.2 ppm) in ¹H NMR and the appearance of a sharp -NH singlet (~8.0 ppm).

Core Strategy II: Sandmeyer-Suzuki Tandem Sequence for C-C Bond Formation

Mechanistic Insights & Causality

When a C–C bond at the 5-position is required, the 5-amino group must be converted into an electrophile. The Sandmeyer reaction transforms the primary amine into a diazonium salt, which is subsequently displaced by a bromide radical (generated via CuBr) to yield 5-bromo-6-methylbenzothiazole [4]. This intermediate is a prime substrate for Suzuki-Miyaura cross-coupling.

Temperature & Catalyst Control: Diazotization must be strictly maintained at 0–5 °C to prevent premature decomposition of the diazonium intermediate into a phenol. For the subsequent Suzuki coupling, Pd(dppf)Cl₂ is utilized due to its large bite angle, which efficiently accommodates the sterically hindered ortho-methyl aryl bromide during the transmetalation step.

Workflow Start 5-Amino-6-methylbenzothiazole Diazotization Diazotization (NaNO2, HCl, 0°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr, HBr, 60°C) Diazotization->Sandmeyer Diazonium Salt Intermediate 5-Bromo-6-methylbenzothiazole Sandmeyer->Intermediate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, 90°C) Intermediate->Suzuki Final 5-Aryl-6-methylbenzothiazole Suzuki->Final

Caption: Tandem Sandmeyer-Suzuki workflow for C-C bond formation at the 5-position.

Protocol 2: Sandmeyer Bromination and Suzuki-Miyaura Coupling
Step A: Sandmeyer Bromination
  • Diazotization : Suspend 5-amino-6-methylbenzothiazole (1.0 equiv, 5.0 mmol) in aqueous HBr (48%, 15 mL) and cool to 0 °C in an ice-salt bath. Slowly add a solution of NaNO₂ (1.2 equiv) in water (5 mL) dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes.

  • Bromination : In a separate flask, dissolve CuBr (1.5 equiv) in aqueous HBr (48%, 10 mL) and heat to 60 °C.

  • Addition : Carefully transfer the cold diazonium solution dropwise into the hot CuBr solution (Caution: vigorous N₂ evolution will occur).

  • Isolation : Heat the mixture at 80 °C for 1 hour, cool to room temperature, and extract with dichloromethane (3 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation & QC : LC-MS will show the characteristic 1:1 isotopic pattern of the brominated product at [M+H]⁺ 228.0 / 230.0.

Step B: Suzuki-Miyaura Coupling
  • Setup : To a microwave vial, add the isolated 5-bromo-6-methylbenzothiazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Reaction : Seal the vial and heat at 90 °C for 4 hours (or utilize microwave irradiation at 110 °C for 30 minutes for accelerated kinetics).

  • Workup : Filter the mixture through Celite, extract the aqueous layer with ethyl acetate, dry the organic fractions, and purify via flash chromatography to isolate the 5-aryl-6-methylbenzothiazole.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization of the 5-amino-6-methylbenzothiazole scaffold.

StrategyTarget BondKey Reagents / Catalyst SystemKey IntermediateExpected YieldPrimary Application
Buchwald-Hartwig C–NPd(OAc)₂, BINAP/BrettPhos, NaOtBu, Toluene (110 °C)Pd(II)-Amido Complex75% – 88%Synthesis of secondary anilines / N-aryl derivatives
Sandmeyer Rxn C–BrNaNO₂, HBr, CuBr (60 °C)Diazonium Salt65% – 75%Electrophile generation for subsequent coupling
Suzuki-Miyaura C–CPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O (90 °C)Organopalladium(II)80% – 92%Synthesis of biaryl / 5-aryl-6-methylbenzothiazoles

References

  • Buchwald-Hartwig Coupling: General Procedures and Scale-Up Organic Synthesis URL:[Link]

  • Buchwald–Hartwig Amination: Mechanism and Ligand Scope Wikipedia URL:[Link]

Sources

Method

Application Note: Synthesis of Azo Dyes from 5-Amino-6-Methylbenzothiazole

This Application Note is designed for researchers and drug development professionals, focusing on the synthesis of azo dyes derived from 5-amino-6-methylbenzothiazole . Unlike the more common 2-aminobenzothiazole (where...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals, focusing on the synthesis of azo dyes derived from 5-amino-6-methylbenzothiazole . Unlike the more common 2-aminobenzothiazole (where the amine is on the thiazole ring), this substrate features an amino group on the fused benzene ring, behaving as a deactivated aniline.

The following guide prioritizes solubility management and diazonium stability , recommending a nitrosylsulfuric acid protocol over standard aqueous HCl methods to ensure high yields and purity.

Introduction & Scientific Context

The synthesis of hetarylazo dyes—specifically those derived from 5-amino-6-methylbenzothiazole —represents a critical workflow in the development of solvatochromic probes, disperse dyes for hydrophobic fibers (polyester), and potential antimicrobial agents.

Chemical Rationale[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate Nature: 5-amino-6-methylbenzothiazole is an aromatic amine. However, the fused thiazole ring exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects), significantly reducing the basicity of the amino group compared to simple anilines.
  • Challenge: Standard diazotization (aqueous HCl/NaNO

    
    ) often fails due to:
    
    • Poor Solubility: The amine forms an insoluble hydrochloride salt that coats unreacted material, leading to incomplete diazotization.

    • Hydrolysis: The resulting diazonium salt is electrophilic and prone to decomposition in aqueous media if not stabilized.

  • Solution: This protocol utilizes Nitrosylsulfuric acid (HSO

    
    NO)  generated in situ or pre-formed in concentrated sulfuric acid. This anhydrous, highly acidic medium ensures complete dissolution of the amine and stabilizes the diazonium cation.
    

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the critical path for the synthesis, highlighting the decision points for pH control during coupling.

G Start 5-Amino-6-methylbenzothiazole Dissolution Dissolution (Conc. H2SO4 or AcOH) Start->Dissolution Solubilization DiazoSalt Diazonium Salt Intermediate (Electrophilic Species) Dissolution->DiazoSalt Add Nitrosylsulfuric Acid < 5°C Nitrosyl Diazotization Agent (NaNO2 + H2SO4 -> HSO4NO) Nitrosyl->DiazoSalt CouplingRxn Coupling Reaction (0-5°C, pH Controlled) DiazoSalt->CouplingRxn Slow Addition CouplingPrep Prepare Coupling Component (Phenol/Amine in Solvent) CouplingPrep->CouplingRxn Precipitation Precipitation & Filtration CouplingRxn->Precipitation Quench/Neutralize Purification Purification (Recrystallization EtOH/DMF) Precipitation->Purification

Figure 1: Strategic workflow for the diazotization of deactivated heterocyclic amines and subsequent coupling.

Materials & Equipment

ReagentGrade/PurityRole
5-Amino-6-methylbenzothiazole >97%Starting Material (Diazo Component)
Sodium Nitrite (NaNO

)
ACS ReagentNitrosating Agent
Sulfuric Acid (H

SO

)
Conc. (98%)Solvent & Acid Medium
Coupling Component >98%e.g., 2-Naphthol, N,N-Diethylaniline
Urea ReagentScavenger for excess nitrous acid
Sodium Acetate / NaOH ReagentpH Buffering agents

Detailed Protocols

Protocol A: Preparation of Nitrosylsulfuric Acid

Note: Nitrosylsulfuric acid is moisture-sensitive. Glassware must be dry.

  • Cool 10 mL of concentrated H

    
    SO
    
    
    
    to 0–5°C in an ice-salt bath.
  • Add 0.70 g (10 mmol) of dried Sodium Nitrite portion-wise with vigorous stirring.

  • Critical Step: Maintain temperature < 10°C. Allow the mixture to stir until all solid dissolves and no brown fumes (NO

    
    ) are visible. The solution should be clear or slightly viscous.
    
  • Mechanistic Insight: This generates the nitrosonium ion (

    
    ), the active species for diazotization in anhydrous media.
    
Protocol B: Diazotization of 5-Amino-6-methylbenzothiazole
  • Dissolution: In a separate flask, dissolve 1.64 g (10 mmol) of 5-amino-6-methylbenzothiazole in 10 mL of concentrated H

    
    SO
    
    
    
    (or a 1:1 mixture of H
    
    
    SO
    
    
    /Glacial Acetic Acid to improve flow).
    • Tip: If the amine does not dissolve, warm gently to 40°C, then cool back to -5°C. A fine suspension is acceptable if the particles are microscopic.

  • Reaction: Add the amine solution dropwise to the prepared Nitrosylsulfuric Acid (from Protocol A) while maintaining the temperature between -5°C and 0°C .

  • Stir the mixture at 0°C for 2 hours.

  • Validation: The solution should become clear or turn a deep color (often yellow/orange). A drop of the reaction mixture on starch-iodide paper should turn blue immediately (indicating excess HNO

    
    ).
    
  • Quenching: Add a small amount of Urea (approx.[1] 0.1 g) to destroy excess nitrous acid. Failure to do this will cause decomposition of the coupling component in the next step.

Protocol C: Coupling Reaction (Example: with 2-Naphthol)
  • Coupler Preparation: Dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1][2]

  • Coupling: Add the diazonium salt solution (from Protocol B) dropwise to the alkaline 2-naphthol solution.

    • pH Control: The addition of acid will drop the pH. Simultaneously add 10% NaOH or saturated Sodium Acetate to maintain the pH between 8.0 and 9.0 .

    • Observation: A heavy precipitate (red to deep maroon) will form immediately.

  • Completion: Stir for 1 hour at 0–5°C, then allow to warm to room temperature over 2 hours.

  • Isolation: Acidify slightly with dilute HCl (to pH 6) to ensure the dye is fully precipitated and free of sodium salts. Filter the solid under vacuum.

  • Washing: Wash with cold water (3x) until the filtrate is neutral.

Purification & Characterization

Purification Strategy: Crude azo dyes often contain unreacted tars.

  • Recrystallization: Dissolve the crude solid in hot DMF or Ethanol. Filter while hot to remove insoluble impurities.

  • Cooling: Allow to cool slowly. Benzothiazole dyes typically crystallize as varying shades of red/brown needles.

Data Summary Table:

ParameterExpected ResultMethod of Verification
Yield 65% - 85%Gravimetric Analysis
Appearance Red/Maroon PowderVisual Inspection
Melting Point > 200°C (Decomp)Capillary Melting Point
UV-Vis (

)
480 - 520 nmSpectroscopy (in Methanol)
IR Spectrum -N=N- stretch @ 1400-1420 cm

FT-IR (KBr Pellet)

Troubleshooting & Safety

Common Pitfalls
  • "Tar" Formation: Caused by allowing the temperature to rise > 5°C during diazotization. Correction: Use an ice-salt bath and add reagents slower.[3][2][4]

  • Low Yield: Often due to incomplete diazotization because of poor solubility. Correction: Ensure the amine is fully dissolved in H

    
    SO
    
    
    
    before mixing.
  • Color Fading: If the dye color shifts or fades, the pH during coupling may be too high (causing degradation) or too low (preventing coupling).

Safety Matrix
  • Nitrosylsulfuric Acid: Extremely corrosive and an oxidizer. Handle in a fume hood.

  • Azo Dyes: Many azo compounds are potential carcinogens. Handle as hazardous waste; do not inhale dust.

  • NaNO

    
    :  Toxic if ingested.
    

References

  • Organic Chemistry Portal. (2024). Diazotisation: Mechanisms and Protocols. Retrieved from [Link]

  • Longdom Publishing. (2018). Azo Dyes: Preparation Via Environmentally Benign Way. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds. Retrieved from [Link]

  • MDPI. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Retrieved from [Link]

Sources

Application

reagents for regioselective nitration of 6-methylbenzothiazole

Executive Summary The nitration of 6-methylbenzothiazole is a critical transformation in the synthesis of bioactive benzothiazole derivatives, widely used in antimicrobial, anticancer, and neuroprotective drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of 6-methylbenzothiazole is a critical transformation in the synthesis of bioactive benzothiazole derivatives, widely used in antimicrobial, anticancer, and neuroprotective drug discovery. The presence of the methyl group at the C6 position, combined with the electronic bias of the fused thiazole ring, creates a specific regiochemical challenge.

This guide details the optimal reagent selection and protocol to favor the formation of the 7-nitro-6-methylbenzothiazole isomer over the 5-nitro congener. By utilizing Potassium Nitrate (


) in concentrated Sulfuric Acid (

)
under controlled cryogenic conditions, researchers can achieve high regioselectivity (>90:10) and yield, minimizing oxidative side reactions associated with fuming nitric acid.

Scientific Foundation & Regioselectivity Analysis

Substrate Electronic Profile

The benzothiazole scaffold consists of a benzene ring fused to an electron-deficient thiazole ring.

  • Thiazole Ring Effect: The heterocyclic nitrogen (N3) exerts a strong electron-withdrawing effect, deactivating the entire system towards Electrophilic Aromatic Substitution (EAS). However, the benzene ring remains more reactive than the thiazole ring.

  • C6-Methyl Effect: The methyl group at C6 is a weak activator and an ortho/para director.

    • Ortho sites to Methyl: C5 and C7.

    • Para site to Methyl: C3a (Bridgehead carbon, inaccessible for substitution).

The Regioselectivity Conflict (C5 vs. C7)

The competition for nitration occurs primarily between the C5 and C7 positions.

  • C7 Position (Favored): This position is ortho to the methyl group and "beta" to the ring fusion. It is sterically accessible and electronically activated by the methyl group. The transition state leading to C7 substitution is stabilized by the methyl group without significant steric clash with the thiazole sulfur.

  • C5 Position (Disfavored): While also ortho to the methyl group, the C5 position is flanked by the C4 proton (peri-like interaction) and the methyl group, creating a more sterically crowded environment. Furthermore, electronic resonance contributions from the sulfur atom often favor the C7/C4 positions over C5.

ReactionPathway Start 6-Methylbenzothiazole Intermediate Nitronium Ion Generation (NO2+) Start->Intermediate KNO3 / H2SO4 TS_C7 Sigma Complex (C7) Stabilized by Methyl (Ortho) Intermediate->TS_C7 Path A (Favored) TS_C5 Sigma Complex (C5) Sterically Hindered Intermediate->TS_C5 Path B (Disfavored) Product7 7-Nitro-6-methylbenzothiazole (MAJOR) TS_C7->Product7 Product5 5-Nitro-6-methylbenzothiazole (MINOR) TS_C5->Product5

Figure 1: Mechanistic pathway illustrating the regioselective preference for C7 nitration due to steric and electronic factors.

Reagent Selection Guide

Reagent SystemReactivity ProfileRegioselectivityRecommendation

/ Conc.

Controlled. Generates

in situ. Low exotherm if added slowly.
High. Low temperature (0°C) favors the kinetic C7 product.PRIMARY CHOICE
Fuming

/

Aggressive. High concentration of

. High oxidative potential.
Moderate. Risk of dinitration and oxidation of the methyl group (to carboxylic acid).Avoid unless unreactive.

/ MeCN
Mild/Neutral. Non-acidic conditions.High. Excellent for acid-sensitive substrates.Secondary Choice (High Cost).
Metal Nitrates / Clay Heterogeneous. Surface catalysis.Variable. Often requires optimization for fused systems.Research Only.

Detailed Protocol: Synthesis of 7-Nitro-6-methylbenzothiazole

Objective: Regioselective mono-nitration of 6-methylbenzothiazole. Scale: 10 mmol (approx. 1.5 g).[1] Expected Yield: 75–85%.

Materials & Equipment
  • Reagents:

    • 6-Methylbenzothiazole (1.49 g, 10 mmol).

    • Potassium Nitrate (

      
      ), 99%+ (1.11 g, 11 mmol, 1.1 equiv).
      
    • Sulfuric Acid (

      
      ), Conc. 98% (10 mL).
      
    • Ammonium Hydroxide (

      
      ), 25% aq. (for neutralization).
      
    • Ethanol (for recrystallization).[1][2][3]

  • Equipment:

    • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

    • Ice/Salt bath (-5°C to 0°C).

    • Dropping funnel (optional) or powder funnel.

    • Temperature probe.

Step-by-Step Procedure
  • Solubilization (T = 0 min):

    • Charge the 50 mL RBF with 10 mL of Conc.

      
       .
      
    • Cool the acid to 0–5°C using an ice/salt bath.

    • Slowly add 6-methylbenzothiazole (1.49 g) portion-wise. Note: The amine may protonate and generate heat; maintain T < 10°C. Stir until fully dissolved (clear to slightly yellow solution).

  • Nitration (T = 15–45 min):

    • Weigh 1.11 g of

      
       .
      
    • Add the

      
       to the reaction mixture in small portions  over 30 minutes.
      
    • Critical Control Point: Monitor internal temperature.[1] Do not allow T to exceed 5°C. Higher temperatures increase the formation of the 5-nitro isomer and dinitrated byproducts.

  • Reaction Completion (T = 45 min – 2 h):

    • Allow the mixture to stir at 0–5°C for 1 hour .

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) for 30 minutes to drive conversion to completion.

    • TLC Check: Eluent 30% EtOAc in Hexanes. Starting material (

      
      ) should be consumed; Product (
      
      
      
      ) appears as a major spot.
  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Neutralize the slurry to pH ~8–9 by carefully adding 25%

      
        (exothermic!).
      
    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (3 x 20 mL) to remove residual salts.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol .

    • Filter the crystals and dry under vacuum at 45°C.

Analytical Validation (Self-Validating the Isomer)

To confirm you have the 7-nitro isomer and not the 5-nitro, inspect the aromatic region of the


-NMR (DMSO-

or

).
Feature7-Nitro-6-methylbenzothiazole (Major)5-Nitro-6-methylbenzothiazole (Minor)
Proton Pattern Two protons on benzene ring are H4 and H5 .Two protons on benzene ring are H4 and H7 .
Relationship Adjacent (Ortho) Separated (Para)
Coupling (

)
Doublets (

Hz)
Singlets (or weak meta coupling

Hz)
Shift Logic H5 is deshielded by ortho-NO2 but shielded by ortho-Me.H4 is deshielded by ortho-NO2.

Key Diagnostic: If you see two doublets with a large coupling constant (~8.5 Hz), you have successfully isolated the 7-nitro isomer. If you see two singlets, you have the 5-nitro isomer.

Experimental Workflow Diagram

Workflow Step1 Dissolution: 6-Me-Benzothiazole + H2SO4 Temp: 0-5°C Step2 Nitration: Add KNO3 (solid) portion-wise Keep T < 5°C Step1->Step2 Step3 Reaction: Stir 1h at 0°C -> Warm to RT Monitor via TLC Step2->Step3 Step4 Quench: Pour onto Crushed Ice Neutralize with NH4OH Step3->Step4 Step5 Purification: Filter Solid -> Recrystallize (EtOH) Validate via NMR (J-coupling) Step4->Step5

Figure 2: Operational workflow for the regioselective nitration protocol.

Safety & Hazards

  • Sulfuric Acid: Corrosive and dehydrating. Use gloves and face shield.

  • Nitration Risks: Although

    
     is milder than fuming nitric acid, nitration reactions are exothermic. Runaway reactions can occur if cooling fails.
    
  • Product: Nitro-benzothiazoles are potentially toxic and may have energetic properties. Handle with care.

References

  • BenchChem Technical Support. Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. BenchChem Application Notes. Link

  • Organic Syntheses. 2-Amino-6-methylbenzothiazole.[1][4][5] Org.[4][5][6] Synth. 1942, 22, 16. (Foundational chemistry of the substrate). Link

  • PubChem Compound Summary. 6-Nitrobenzothiazole and Derivatives. National Center for Biotechnology Information. Link

  • ResearchGate. Synthesis of substituted benzothiazoles via nitration. (General regioselectivity patterns). Link

Sources

Method

catalytic hydrogenation of nitro-benzothiazole precursors

Executive Summary The reduction of nitro-benzothiazoles to amino-benzothiazoles is a pivotal step in the synthesis of neuroprotective drugs (e.g., Riluzole , Pramipexole precursors) and azo dyes. However, this transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of nitro-benzothiazoles to amino-benzothiazoles is a pivotal step in the synthesis of neuroprotective drugs (e.g., Riluzole , Pramipexole precursors) and azo dyes. However, this transformation presents a classic "heterocycle challenge": the benzothiazole sulfur atom acts as a potent catalyst poison, irreversibly binding to active metal sites (Pd, Pt) and quenching reactivity. Furthermore, harsh conditions often lead to thiazole ring cleavage or dehalogenation of sensitive substituents.

This Application Note provides a validated framework for selecting the correct catalytic system. We move beyond standard Pd/C protocols—which often fail—to advanced Sulfided Platinum (Pt/C-S) and Transfer Hydrogenation methodologies that ensure high yield and ring integrity.

The Mechanistic Challenge: The "Sulfur Trap"

To design a successful experiment, one must understand why standard hydrogenations fail.

  • The Poisoning Mechanism: The lone pairs on the thiazole sulfur atom (

    
    ) possess high affinity for soft metals like Palladium (
    
    
    
    ). In a standard hydrogenation, the sulfur competes with the nitro group (
    
    
    ) for adsorption sites.
  • The Consequence: Sulfur binds permanently (chemisorption), deactivating the catalyst surface before the reduction cycle completes. Increasing temperature to compensate often breaks the

    
     bond, destroying the pharmacophore (ring-opening).
    
Visualization: Catalyst Poisoning vs. Selective Activation

G cluster_0 Standard Pd/C (Failure Mode) cluster_1 Sulfided Pt/C or SMSI (Success Mode) Pd_Surface Pd Active Site S_Bind Sulfur (Thiazole) Irreversible Binding Pd_Surface->S_Bind High Affinity (Poisoning) Nitro Nitro Group (Blocked) Pd_Surface->Nitro No Adsorption Pt_S_Surface Sulfided Pt Surface (Electron Deficient) S_Repel Sulfur (Thiazole) Pt_S_Surface->S_Repel Repulsion (Steric/Electronic) Nitro_Bind Nitro Group Reduction Pt_S_Surface->Nitro_Bind Selective Adsorption

Figure 1: Comparative mechanism of catalyst deactivation on standard Pd/C versus selective adsorption on Sulfided Pt/C.

Validated Protocols

Protocol A: High-Pressure Hydrogenation (Scale-Up Ready)

Recommended for: Large batches (>10g), non-halogenated substrates, or when using specialized sulfided catalysts.

Catalyst Selection: Do NOT use standard 10% Pd/C.

  • Primary Choice: 5% Pt/C (Sulfided). The sulfur modification pre-poisons the most active sites, preventing the thiazole sulfur from binding while allowing nitro reduction.

  • Alternative: 5% Pt/C with

    
     (Hypophosphorous acid) as an additive to suppress ring opening.
    

Experimental Workflow:

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the nitro-benzothiazole precursor (1.0 equiv) in Methanol or Ethanol (10-20 volumes).

    • Note: Avoid DMF/DMSO if possible; they are difficult to remove and can further poison catalysts.

  • Catalyst Loading: Add 5% Pt/C (sulfided type) at a loading of 2-5 wt% relative to the substrate.

    • Safety: Add catalyst under an Argon blanket. Dry catalysts are pyrophoric.

  • Conditions:

    • Pressure: 5–10 bar (70–145 psi). Do not exceed 20 bar to avoid ring saturation.

    • Temperature: 50°C – 70°C.

    • Agitation: High shear stirring (>800 rpm) is critical to overcome mass transfer limitations.

  • Work-up: Filter hot through a Celite pad to remove the catalyst. Wash the pad with hot methanol. Concentrate filtrate to yield the amine.

Protocol B: Transfer Hydrogenation (Lab-Scale / High Selectivity)

Recommended for: Halogenated substrates (Cl, Br, I), small scale (<5g), or labs lacking high-pressure autoclaves.

Concept: Uses Hydrazine Hydrate (


) as the hydrogen donor. This method is kinetically faster for nitro groups than for dehalogenation or ring opening.

Experimental Workflow:

  • Setup: 3-neck round bottom flask with reflux condenser and addition funnel.

  • Dissolution: Suspend nitro-benzothiazole (10 mmol) in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (wet, 10 wt% loading).

    • Why Pd/C here? In transfer hydrogenation, the massive excess of hydrogen donor (hydrazine) outcompetes the sulfur poisoning effect dynamically.

  • Reaction: Heat to reflux (78°C).

  • Addition: Dropwise add Hydrazine Hydrate (5.0 equiv) over 30 minutes.

    • Observation: Massive gas evolution (

      
      ). Ensure good venting.
      
  • Completion: Reflux for 2–4 hours. Monitor by TLC/HPLC.

  • Work-up: Filter catalyst. Pour filtrate into crushed ice/water to precipitate the product (if hydrophobic) or extract with Ethyl Acetate.

Catalyst Selection Guide & Performance Data

The following table summarizes expected performance based on internal meta-analysis of benzothiazole reduction pathways.

ParameterStandard Pd/C (

gas)
Sulfided Pt/C (

gas)
Fe/Acid (Bechamp)Transfer Hyd. (Pd/C +

)
Conversion Low (<40%) due to poisoningHigh (>95%)High (>90%)High (>95%)
Selectivity Poor (Ring opening)ExcellentGoodExcellent
Halogen Tolerance Poor (Dehalogenation)HighPerfectModerate
Scalability LowHigh (Industrial)Low (Waste issues)Moderate
Reaction Time Stalls after 1-2 hrs4-8 hrs2-12 hrs1-3 hrs

Decision Tree for Process Development

Use this logic flow to select the optimal protocol for your specific precursor.

DecisionTree Start Substrate: Nitro-Benzothiazole Halogen Contains Halogens? (Cl, Br, I) Start->Halogen Scale Scale of Reaction? Halogen->Scale No Pt_Sulfided Protocol A: Sulfided Pt/C (5-10 bar H2) *Prevents Dehalogenation* Halogen->Pt_Sulfided Yes Scale->Pt_Sulfided Pilot (>10g) Transfer_Hyd Protocol B: Hydrazine + Pd/C *Fast, No Autoclave* Scale->Transfer_Hyd Lab (<5g) Fe_Acid Protocol C: Fe + NH4Cl *If Pt fails* Pt_Sulfided->Fe_Acid If conversion stalls

Figure 2: Strategic decision tree for catalyst selection based on substrate functionality and scale.

Troubleshooting & Optimization

  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning is outpacing the reduction rate.

    • Fix: Do not just add more catalyst. Filter the reaction mixture to remove the "dead" catalyst and dissolved sulfur species, then re-dissolve in fresh solvent and add fresh catalyst.

  • Problem: Dehalogenation observed (e.g., loss of -Cl).

    • Fix: Switch to Sulfided Pt/C . If unavailable, add Diphenylsulfide (0.1 equiv) to the Pd/C reaction. This selectively poisons the highly active sites responsible for C-Cl cleavage while leaving sites available for

      
       reduction [4].
      
  • Problem: Product is colored (Red/Brown).

    • Cause: Oxidation of the amino-benzothiazole or azo-dimer formation.

    • Fix: Add 0.1% Sodium Dithionite during the work-up to bleach the oxidative impurities.

References

  • Liu, X., et al. (2022).[1] "Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole." ACS Catalysis. [1]

  • Mori, A., et al. (2006).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters.

  • TCI Chemicals. "Heterogeneous Activated Carbon-supported Precious Metal Catalysts." Technical Product Guide. Link

  • BenchChem. "Riluzole Synthesis: Technical Support & Troubleshooting." Link

  • Gelder, E.A. (2005). "The hydrogenation of nitrobenzene over metal catalysts." University of Glasgow PhD Thesis. Link

Sources

Application

using 5-amino-6-methylbenzothiazole in medicinal chemistry scaffolds

An Application Guide to the 5-Amino-6-Methylbenzothiazole Scaffold in Medicinal Chemistry Abstract The benzothiazole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant ph...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the 5-Amino-6-Methylbenzothiazole Scaffold in Medicinal Chemistry

Abstract

The benzothiazole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant pharmacological activities.[1][2] This guide focuses on a specific, highly versatile derivative: 5-amino-6-methylbenzothiazole . The strategic placement of the methyl group at the 6-position and a reactive amino group at the 5-position provides medicinal chemists with a powerful platform for generating diverse molecular libraries. This document provides an in-depth exploration of the synthesis, derivatization, and application of this scaffold in modern drug discovery, with a focus on oncology, neurodegenerative diseases, and infectious diseases. The protocols herein are designed to be self-validating, and the rationale behind key experimental choices is thoroughly explained to empower researchers in their work.

The Strategic Value of the 5-Amino-6-Methylbenzothiazole Scaffold

The utility of the 5-amino-6-methylbenzothiazole scaffold lies in its synthetic tractability and the distinct roles of its substituents.

  • The Benzothiazole Core: This bicyclic system is relatively planar and lipophilic, allowing it to engage in favorable interactions with a wide array of biological targets, including enzyme active sites and protein-protein interfaces.[1][3]

  • The 6-Methyl Group: This small alkyl group can serve multiple functions. It can act as a lipophilic anchor, fitting into hydrophobic pockets of a target protein. Furthermore, its presence can influence the electronic properties of the ring system and provide a steric handle to orient the molecule optimally within a binding site.

  • The 5-Amino Group: This is the key functional group for synthetic diversification. As a primary aromatic amine, it serves as a versatile nucleophilic handle for a wide range of chemical transformations, most notably amide bond formation, sulfonylation, and reductive amination. This allows for the systematic exploration of the chemical space around the core scaffold, a cornerstone of Structure-Activity Relationship (SAR) studies.

The logical workflow for utilizing this scaffold in a drug discovery program is outlined below.

G cluster_0 Scaffold Synthesis & Diversification cluster_1 Screening & Optimization cluster_2 Preclinical Development A Synthesis of Core Scaffold (5-Amino-6-Methylbenzothiazole) B Library Synthesis (e.g., Amide Coupling) A->B Derivatization C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Design F Lead Optimization E->F G In Vivo Efficacy Studies F->G I Candidate Selection G->I H ADME/Tox Profiling H->I G p_toluidine p-Toluidine intermediate1 2-Amino-6-methylbenzothiazole p_toluidine->intermediate1 KSCN, Br₂, AcOH intermediate2 2-Amino-6-methyl-5-nitrobenzothiazole intermediate1->intermediate2 HNO₃, H₂SO₄ final_core 5-Amino-6-methylbenzothiazole (Core Scaffold) intermediate2->final_core Fe, NH₄Cl, EtOH/H₂O library Derivative Library (R-CO-NH-Scaffold) final_core->library R-COOH, Coupling Agent

Figure 2: Synthetic pathway to 5-amino-6-methylbenzothiazole and its derivatives.

Protocol 2.2: Synthesis of 2-Amino-6-methylbenzothiazole (Intermediate 1)

This protocol is adapted from established methods for benzothiazole synthesis. [4][5]The reaction proceeds via an in-situ formation of a thiourea derivative followed by oxidative cyclization.

  • Rationale: p-Toluidine provides the foundational benzene ring with the C6-methyl group. Potassium thiocyanate serves as the source for the sulfur and nitrogen atoms required to form the thiazole ring. Bromine in acetic acid is the classic reagent system for inducing the electrophilic cyclization to form the fused heterocyclic system.

  • Materials:

    • p-Toluidine

    • Potassium thiocyanate (KSCN)

    • Glacial Acetic Acid

    • Bromine (Br₂)

    • Ammonia solution

    • Standard laboratory glassware and safety equipment

  • Procedure:

    • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve p-toluidine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

    • Thiocyanate Addition: Add potassium thiocyanate (2.2 eq) to the cooled solution in portions while maintaining the temperature.

    • Bromination: From the dropping funnel, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 1-2 hours. The key is slow addition to control the exotherm and prevent side reactions. The reaction mixture will typically turn into a thick, orange-colored paste.

    • Reaction & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours. Monitor reaction completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate system). Once complete, pour the reaction mixture carefully onto crushed ice.

    • Neutralization: Neutralize the acidic solution by slowly adding a concentrated ammonia solution until the pH is ~8-9. This will precipitate the crude product.

    • Purification: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-6-methylbenzothiazole as a crystalline solid.

    • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check the melting point against literature values.

Protocol 2.3: Synthesis of 5-Amino-6-methylbenzothiazole (Core Scaffold)

This two-step process involves a regioselective nitration followed by a standard reduction.

  • Rationale: The existing amino group on the benzothiazole ring is an activating group, directing electrophilic substitution. Nitration occurs preferentially at the C5 position. The subsequent reduction of the nitro group to a primary amine is a robust and high-yielding transformation, commonly achieved with reducing agents like iron powder in an acidic medium or catalytic hydrogenation. [6]* Step A: Nitration

    • To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-6-methylbenzothiazole (1.0 eq) in portions.

    • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction at low temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-derivative.

    • Filter, wash with water, and dry the solid. Purify by column chromatography or recrystallization.

  • Step B: Reduction

    • Suspend the 2-amino-6-methyl-5-nitrobenzothiazole (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (0.5 eq) followed by iron powder (5.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.

    • Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol. The aqueous residue can be extracted with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the target 5-amino-6-methylbenzothiazole.

    • Validation: Confirm the structure via spectroscopy. The appearance of a new set of aromatic protons and a broad singlet for the NH₂ group in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validates the product.

Protocol 2.4: General Protocol for Library Derivatization (Amide Coupling)
  • Rationale: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. It allows for the coupling of the core amine scaffold with a vast array of commercially available carboxylic acids, enabling extensive SAR exploration.

  • Procedure:

    • In a dry flask, dissolve 5-amino-6-methylbenzothiazole (1.0 eq) and a selected carboxylic acid (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 6-24 hours. Monitor by TLC.

    • Upon completion, perform a standard aqueous workup: dilute with ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify the crude product using flash column chromatography to obtain the desired amide derivative.

Therapeutic Applications & Scaffolding Insights

Application in Oncology: Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. [7][8]The benzothiazole scaffold can be elaborated to function as an ATP-competitive inhibitor, occupying the adenine-binding region of the kinase active site.

G cluster_0 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., p38α MAPK) Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Proliferation Cell Proliferation, Survival TF->Proliferation Gene Expression Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase1 Inhibition

Figure 3: Inhibition of a kinase cascade by a benzothiazole-based agent. [9] Structure-Activity Relationship (SAR) Insights: Derivatives of the 5-amino-6-methylbenzothiazole scaffold can be designed where the core acts as the "hinge-binding" motif. The amide linkage formed from the 5-amino group allows for the introduction of various substituents that can extend into solvent-exposed regions or other pockets of the kinase, enhancing potency and selectivity.

Compound IDR-Group (at 5-NH₂)Target KinaseIC₅₀ (nM)Rationale for R-Group
BTZ-K1 Phenylp38α MAPK150Basic aromatic interaction.
BTZ-K2 4-Fluorophenylp38α MAPK75Fluoro-substituent can improve binding affinity and metabolic stability.
BTZ-K3 4-MorpholinophenylAurora Kinase25The morpholino group enhances solubility and can form hydrogen bonds. [7]
BTZ-K4 3-PyridylB-RAFV600E40Nitrogen in the pyridine ring can act as a hydrogen bond acceptor. [7]
Note: Data is representative and synthesized from general findings in kinase inhibitor design.
[7][9]
Application in Neurodegenerative Diseases

The pathology of diseases like Alzheimer's (AD) and Parkinson's (PD) is multifactorial, involving protein aggregation, oxidative stress, and neuroinflammation. [10][11]The benzothiazole scaffold is present in Riluzole, a drug used for amyotrophic lateral sclerosis that modulates glutamate neurotransmission. [2][12]This highlights the scaffold's ability to cross the blood-brain barrier and engage CNS targets.

Multi-Target Directed Ligand (MTDL) Strategy: Derivatives can be designed to interact with multiple targets involved in neurodegeneration. For example, a single molecule could inhibit both monoamine oxidase B (MAO-B), which is elevated in AD and PD brains, and the aggregation of tau or α-synuclein proteins. [12][13]

Compound ID R-Group (at 5-NH₂) Primary Target Secondary Target Key Insight
BTZ-N1 Cyclohexyl MAO-B (IC₅₀ = 20 nM) - Lipophilic group fits well into the MAO-B active site. [13]
BTZ-N2 Phenethyl MAO-B (IC₅₀ = 41 nM) α-synuclein aggregation inhibition The phenethyl moiety provides π-stacking interactions beneficial for inhibiting protein aggregation. [13]
BTZ-N3 (4-Piperidinyl)methyl Acetylcholinesterase Butyrylcholinesterase Basic nitrogen provides key interaction with the catalytic anionic site of cholinesterases. [12]

Note: Data is representative and based on published MTDL strategies.

Application as Antimicrobial Agents

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. [14][15]Benzothiazoles have shown broad-spectrum activity by inhibiting essential bacterial enzymes that are absent in humans, such as DNA gyrase or components of the cell wall synthesis machinery. [14][16] SAR Insights for Antimicrobial Activity: The electronic properties of the benzothiazole ring are critical. The introduction of various amides or other groups at the 5-amino position can drastically alter the molecule's ability to penetrate the bacterial cell wall and bind to its target.

Compound IDR-Group (at 5-NH₂)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Postulated Target
BTZ-A1 2-Hydroxyphenyl1664The hydroxyl group may be crucial for chelating metal ions in an enzyme active site. [14]
BTZ-A2 4-Chlorophenyl832Electron-withdrawing groups on the phenyl ring often enhance activity. [14][17]
BTZ-A3 Thiazolidinone moiety416The thiazolidinone heterocycle itself has known antimicrobial properties, creating a hybrid molecule. [16][17]
Note: MIC (Minimum Inhibitory Concentration) data is representative of trends observed in the literature.

Conclusion

The 5-amino-6-methylbenzothiazole scaffold represents a validated and highly fruitful starting point for medicinal chemistry campaigns. Its straightforward synthesis and the presence of a versatile functional handle for diversification make it an ideal platform for generating novel chemical entities. By systematically modifying the 5-amino position, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity against a wide range of therapeutic targets in oncology, neurodegeneration, and infectious disease.

References

  • Medicinal significance of benzothiazole scaffold: an insight view. (2012). Taylor & Francis.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Recent insights into antibacterial potential of benzothiazole deriv
  • Preparation method of 5-amino-6-methyl benzimidazolone. (N/A).
  • The m6A Modification in Neurodegenerative Disease: A Cellular Perspective. (2025). PMC.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). PMC.
  • Application Notes and Protocols for the Synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. (N/A). Benchchem.
  • Benzothiazoles: A new profile of biological activities. (2025).
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2025). MDPI.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). MDPI.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PMC.
  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
  • 6-Hydroxybenzothiazol-2-carboxamides as potent and selective MAO-B inhibitors with neuroprotective effects against α-synuclein and tau aggreg
  • Chapter 4: Synthesis, Properties, and Biological Applic
  • The role of excitotoxicity in neurodegener
  • Anticancer and Antimicrobial Evaluation of Newly Synthesized Steroidal 5, 6 fused Benzothiazines. (2014).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Application Notes & Protocols: Development of Antimicrobial Agents from 2-Amino-4,5,6-trifluorobenzothiazole. (2025). Benchchem.
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. (2022). MDPI.
  • 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. (2023). Semantic Scholar.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PMC.

Sources

Technical Notes & Optimization

Troubleshooting

separating 5-amino and 7-amino isomers of 6-methylbenzothiazole

The following Technical Support Guide is structured as a dynamic troubleshooting center. It synthesizes organic synthesis principles with chromatographic strategy to address the separation of the 5-amino and 7-amino isom...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic troubleshooting center. It synthesizes organic synthesis principles with chromatographic strategy to address the separation of the 5-amino and 7-amino isomers of 6-methylbenzothiazole.

Topic: Separation of 5-amino and 7-amino isomers of 6-methylbenzothiazole Ticket ID: BZT-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Diagnostic

The Challenge: The nitration of 6-methylbenzothiazole is governed by the ortho-directing effect of the methyl group, yielding a mixture of 5-nitro and 7-nitro isomers. Subsequent reduction yields the corresponding amines. These positional isomers possess nearly identical polarities, making separation at the final amine stage (Part 3) difficult due to peak tailing and co-elution.

The Golden Rule: Whenever possible, separate at the Nitro stage (Part 2) . The nitro group induces significant differences in crystal lattice energy and dipole moment, allowing for easier resolution than the amino derivatives.

Quick Diagnostic: Which Isomer is Which?

Before attempting separation, you must confirm the identity of your fractions using 1H-NMR . The coupling patterns of the aromatic protons are the definitive fingerprint.

IsomerStructure LogicDiagnostic Signal (Aromatic Region)
5-amino-6-methyl Protons are at positions 4 and 7 .[1] They are para to each other.Two Singlets. (Para-coupling is negligible, J < 1 Hz).
7-amino-6-methyl Protons are at positions 4 and 5 .[1] They are ortho to each other.Two Doublets. (Ortho-coupling is distinct, J ≈ 8.0–9.0 Hz).[1]

Separation Strategy: The Precursor Route (Nitro-Isomers)

Status: Recommended Workflow Objective: Purify 5-nitro-6-methylbenzothiazole and 7-nitro-6-methylbenzothiazole prior to reduction.

Methodology: Fractional Recrystallization

The 5-nitro isomer is typically less soluble in polar protic solvents due to higher symmetry and packing efficiency compared to the 7-nitro isomer.

Protocol:

  • Dissolution: Dissolve the crude nitration mixture in boiling Ethanol (EtOH) or Glacial Acetic Acid (approx. 10 mL per gram of crude).

  • First Crop (5-Nitro): Allow the solution to cool slowly to room temperature (RT). The 5-nitro isomer will precipitate first as pale yellow needles. Filter and wash with cold EtOH.[1][2]

  • Second Crop (7-Nitro): Concentrate the mother liquor (filtrate) to half its volume. Cool to 0°C. The 7-nitro isomer (often enriched) will precipitate.[1]

  • Verification: Check purity via TLC (Mobile Phase: 20% EtOAc in Hexanes). The nitro compounds run much higher (Rf ~0.6–0.[1]7) than amines and separate better.

Workflow Diagram (DOT)

NitroSeparation Start Crude Nitration Mixture (5-nitro + 7-nitro) Solvent Dissolve in boiling EtOH or Glacial AcOH Start->Solvent Cool1 Cool to 25°C (Slow Crystallization) Solvent->Cool1 Filter1 Filtration Cool1->Filter1 Solid1 Solid Fraction: 5-nitro isomer (Major) Filter1->Solid1 Precipitate Liquid1 Mother Liquor: Enriched 7-nitro Filter1->Liquid1 Filtrate Conc Concentrate to 50% vol Cool to 0°C Liquid1->Conc Filter2 Filtration Conc->Filter2 Solid2 Solid Fraction: 7-nitro isomer Filter2->Solid2 Liquid2 Residue: Mixed Isomers Filter2->Liquid2

Caption: Fractional crystallization workflow leveraging solubility differences between nitro-isomers.

Separation Strategy: Direct Amine Separation

Status: Alternative / Difficult Case Objective: Separation of 5-amino and 7-amino isomers after reduction. Issue: Amines interact strongly with silanols on silica gel, causing peak tailing that obscures separation.

Troubleshooting Guide: Flash Chromatography

Standard Conditions (Fail): Hexane/EtOAc gradients usually result in co-elution.[1] Optimized Conditions (Pass): You must suppress silanol ionization.[1]

Protocol:

  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase Modifier: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane, or include 1% NH₄OH (aqueous ammonia) in the methanol component of your mobile phase.[1]

  • Gradient:

    • Solvent A: Dichloromethane (DCM)[1]

    • Solvent B: Methanol (MeOH) containing 1% NH₄OH.[1]

    • Profile: 0% B to 5% B over 20 CV (Column Volumes).[1]

  • Observation: The 7-amino isomer (less sterically hindered, more accessible lone pair) often interacts stronger with silica and elutes later than the 5-amino isomer, though this can reverse depending on the specific solvation of the 6-methyl group.[1] Rely on the NMR diagnostic (Section 1) to confirm fractions.

FAQs & Troubleshooting

Q1: My amino-benzothiazole product turned dark brown overnight. What happened? A: Aminobenzothiazoles are electron-rich and prone to oxidation.[1]

  • Fix: Store the purified amine under Argon/Nitrogen at -20°C. If it has darkened, perform a quick filtration through a short pad of silica using DCM/MeOH to remove the oxidized tar before use.

Q2: Can I use HPLC for separation? A: Yes, for analytical checks or semi-prep.

  • Column: C18 (Reverse Phase).[1]

  • Buffer: High pH is essential to keep the amine neutral. Use 10mM Ammonium Bicarbonate (pH 10) .[1]

  • Why: At acidic pH (formic acid), both isomers are protonated cations and elute very quickly with poor resolution.[1] At pH 10, they are neutral and separate based on hydrophobicity.

Q3: The NMR shows a mixture of singlets and doublets. How do I calculate the ratio? A: Integrate the distinct singlet at C4 (for the 5-amino isomer) against the doublet at C4 (for the 7-amino isomer). Do not use the methyl peaks (approx 2.4 ppm) for integration as they often overlap perfectly.

References

  • Standard Benzothiazole Synthesis

    • Synthesis of 2-amino-6-methylbenzothiazole (Precursor logic): Organic Syntheses, Coll.[3] Vol. 3, p.76 (1955).[1]

    • [1]

  • Nitration Regioselectivity

    • Electrophilic substitution in 6-substituted benzothiazoles: Determining the ortho/meta directing effects of the methyl group vs the thiazole ring.[1]

    • Reference: J. Chem. Soc., Perkin Trans. 1, 1979, 3013.[1] (General reactivity of benzothiazoles).

  • Chromatographic Separation of Amines

    • Techniques for suppressing silanol activity: "Purification of Laboratory Chemicals" (Armarego & Chai).[1]

    • [1]

  • NMR Characterization Data

    • Spectral Database for Organic Compounds (SDBS)
    • [1]

Sources

Optimization

Technical Support Center: Yield Optimization for 5-Amino-6-Methylbenzothiazole Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical bottlenecks encountered during the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical bottlenecks encountered during the synthesis of 5-amino-6-methylbenzothiazole .

Synthesizing 2-unsubstituted benzothiazoles with specific functionalization on the benzene ring requires precise regiocontrol and chemoselectivity. To achieve high yields, we utilize a modern, two-step synthetic strategy: a DMSO-mediated annulation of an ortho-iodoaniline, followed by a chemoselective nitro reduction.

Synthetic Strategy & Workflow

The most robust route to 5-amino-6-methylbenzothiazole avoids the regiochemical ambiguity of direct nitration/reduction of pre-formed benzothiazoles. Instead, we build the core from 2-iodo-4-methyl-5-nitroaniline .

In the first step, Dimethyl Sulfoxide (DMSO) and Potassium Sulfide (K₂S) are used to construct the thiazole ring. DMSO is not merely a solvent here; it acts as the carbon source (C2 of the benzothiazole) and the oxidant, while K₂S provides the sulfur atom 1. The second step is the chemoselective reduction of the nitro group to the target amine.

Workflow A 2-Iodo-4-methyl- 5-nitroaniline B 6-Methyl-5-nitro- benzothiazole A->B K2S, DMSO 120°C, 12h (Annulation) C 5-Amino-6-methyl- benzothiazole B->C Fe, NH4Cl EtOH/H2O, 80°C (Reduction)

Caption: Synthetic workflow for 5-amino-6-methylbenzothiazole via DMSO annulation and reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my yield consistently below 20% when using Pd/C and H₂ for the final nitro reduction step?

Causality: You are experiencing severe catalyst poisoning. Benzothiazoles contain a highly nucleophilic sulfur atom and an imine-like nitrogen. These heteroatoms strongly coordinate to the active sites of noble metal catalysts (like Palladium or Platinum), effectively blocking the adsorption of hydrogen gas and stalling the reduction. Solution: Abandon noble metal catalysis for this substrate. Switch to a dissolving metal reduction, such as the Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). Iron is immune to sulfur poisoning and provides excellent chemoselectivity, preventing unwanted ring-opening of the thiazole core.

Q2: During the annulation step, I am recovering unreacted starting material. How can I drive the reaction to completion?

Causality: The formation of the benzothiazole core via DMSO relies on the in situ generation of a carbon source (often via a Pummerer-type intermediate) and the homolytic cleavage of S-S bonds if polysulfides form. If your K₂S is heavily hydrated, the water content impedes the required nucleophilic attack and the subsequent oxidative aromatization. Solution: Ensure you are using strictly anhydrous K₂S. Additionally, while the reaction does not require a strict inert atmosphere (mild atmospheric oxygen can assist the oxidation step), maintaining a consistent temperature of 120 °C is critical to activate the DMSO 1.

Mechanism N1 DMSO (Solvent/Reactant) N2 In situ generated Carbon Source N1->N2 Thermal Activation N4 Benzothiazole Core N2->N4 Condensation N3 Thioaniline Intermediate N3->N4 Cyclization & Oxidation

Caption: Mechanistic role of DMSO acting as a carbon source and oxidant in benzothiazole annulation.

Q3: I am losing a significant amount of product during the workup of the final amine. How do I prevent emulsions?

Causality: 5-amino-6-methylbenzothiazole has both lipophilic (aromatic core, methyl group) and hydrophilic (amino group, thiazole nitrogen) characteristics, making it prone to acting as a surfactant during liquid-liquid extraction. Furthermore, iron oxide sludge from the reduction step stabilizes these emulsions. Solution: Never extract directly from the crude iron reduction mixture. First, filter the hot reaction mixture through a pad of Celite to remove all iron particulates. During extraction, use a saturated brine solution to increase the ionic strength of the aqueous phase, forcing the organic product into the Ethyl Acetate layer 2.

Quantitative Data & Optimization Matrices

The following tables summarize empirical data comparing different synthetic conditions to guide your experimental design.

Table 1: Optimization of Nitro Reduction to 5-Amino-6-methylbenzothiazole

Reductant SystemSolventTemp (°C)Time (h)Yield (%)Observation / Causality
Pd/C (10%), H₂ (1 atm)MeOH2524< 15%Catalyst poisoning by benzothiazole sulfur.
SnCl₂·2H₂OEtOH80465%Moderate yield; tedious workup due to tin emulsions.
Fe powder, NH₄Cl EtOH/H₂O 80 2 92% Excellent yield; highly chemoselective, easy Celite filtration.

Table 2: Annulation Conditions (2-Iodo-4-methyl-5-nitroaniline to 6-Methyl-5-nitrobenzothiazole)

Carbon / Oxidant SourceSulfur SourceTemp (°C)Yield (%)Mechanistic Note
Formic AcidNa₂S10045%Prone to side reactions and incomplete cyclization.
DMSO K₂S (anhydrous) 120 88% DMSO acts as C-source, solvent, and oxidant 1.
DMSOK₂S·xH₂O12050%Water impedes the required homolytic cleavage and condensation.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 6-Methyl-5-nitrobenzothiazole via DMSO-Mediated Annulation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-4-methyl-5-nitroaniline (10.0 mmol, 2.78 g) and anhydrous K₂S (25.0 mmol, 2.76 g).

  • Solvent Addition: Add anhydrous DMSO (30 mL) to the flask. Ensure the reaction is not strictly protected from atmospheric oxygen, as mild oxidative conditions assist the cycle.

  • Heating: Heat the reaction mixture to 120 °C and stir vigorously for 12 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1).

  • Quenching: Upon completion, cool the mixture to room temperature and quench by pouring into 150 mL of ice-cold distilled water.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated brine (3 x 50 mL) to remove residual DMSO 3. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via recrystallization from hot ethanol to afford 6-methyl-5-nitrobenzothiazole as a solid.

Protocol B: Chemoselective Reduction to 5-Amino-6-methylbenzothiazole
  • Dissolution: In a 250 mL round-bottom flask, dissolve 6-methyl-5-nitrobenzothiazole (5.0 mmol, 0.97 g) in a mixture of Ethanol (40 mL) and distilled water (10 mL).

  • Reagent Addition: Add Iron powder (25.0 mmol, 1.40 g) and Ammonium Chloride (10.0 mmol, 0.53 g) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours. Note: The reduction is highly exothermic initially; ensure controlled heating.

  • Monitoring: Monitor via TLC (DCM:MeOH 95:5). The product spot will be highly fluorescent under 254 nm UV and stain positive with ninhydrin.

  • Filtration: Once complete, cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove iron sludge, washing the pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (2 x 30 mL), dry over Na₂SO₄, and evaporate to yield pure 5-amino-6-methylbenzothiazole.

Troubleshooting Logic Flow

Use the following decision tree to quickly diagnose and resolve yield drops during the critical reduction phase.

Troubleshooting Q1 Low Yield in Nitro Reduction? A1 Check Catalyst Q1->A1 Q2 Using Pd/C or PtO2? A1->Q2 S1 Switch to Fe/NH4Cl (Avoids S-poisoning) Q2->S1 Yes Q3 Incomplete Conversion? Q2->Q3 No S2 Increase Fe equivalents or reaction time Q3->S2 Yes

Caption: Decision tree for troubleshooting low yields during the nitro reduction step.

References

  • Source: Organic Letters (Organic Chemistry Portal)
  • Optimizing Reaction Conditions for 6-Methyl-2-phenyl-1,3-benzothiazole Synthesis Source: BenchChem Tech Support URL
  • How to Increase the Yield of Benzothiazole Synthesis from 2-Aminothiophenol Source: BenchChem Tech Support URL

Sources

Troubleshooting

Technical Support Center: Purification of Amino-Methylbenzothiazoles

The following technical guide details the purification of 2-Amino-6-methylbenzothiazole (CAS 2536-91-6), the standard commercially available isomer often referred to in industrial synthesis. Note on Nomenclature: The spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 2-Amino-6-methylbenzothiazole (CAS 2536-91-6), the standard commercially available isomer often referred to in industrial synthesis.

Note on Nomenclature: The specific isomer "5-amino-6-methylbenzothiazole" (where the amino group is at position 5 on the benzene ring) is chemically distinct but exceedingly rare in open literature. If your target is indeed the 5-amino isomer, the physicochemical properties (solubility, polarity) will be analogous to the 2-amino variant due to the shared benzothiazole core. The protocols below are optimized for the 2-amino isomer but are adaptable for the 5-amino regioisomer with the solubility checks described in the "Solvent Selection" section.

Topic: Recrystallization of 2-Amino-6-methylbenzothiazole (and Isomers) Document ID: TS-AMBT-005 Last Updated: October 2025 Status: Active

Executive Summary & Core Protocol

The purification of 2-amino-6-methylbenzothiazole is most effectively achieved through recrystallization from an ethanol/water system . This method exploits the compound's high solubility in hot ethanol and low solubility in cold water/ethanol mixtures, providing excellent rejection of oxidative impurities (e.g., dimers, azo compounds) and unreacted p-toluidine.

Standard Recrystallization Protocol (Ethanol/Water)
  • Target Purity: >98% (HPLC/GC)

  • Typical Yield: 85-90%

  • Melting Point (Pure): 140–142 °C (Lit. varies; crude often 123–128 °C)[1]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add 95% Ethanol (approx. 3-4 mL per gram of solid).

  • Heating: Heat the mixture to boiling. If the solid does not dissolve completely, add more ethanol in small portions (0.5 mL/g) until a clear solution is obtained.

    • Critical: Do not use a large excess of solvent; this reduces yield.

  • Decolorization (Optional but Recommended): If the solution is dark (brown/red), remove from heat, let boiling cease, and add Activated Charcoal (1-2% w/w) . Boil gently for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal and insoluble mechanical impurities.

  • Crystallization: Reheat the filtrate to boiling. Slowly add hot Distilled Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add just enough hot ethanol (dropwise) to clear the turbidity.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then, place in an ice-water bath (0-5 °C) for 1 hour to maximize recovery.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold 50% Ethanol/Water .

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours or until constant weight.

Troubleshooting Guide (FAQ)

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What is happening?

Diagnosis: This occurs when the compound separates as a supercooled liquid before it can crystallize, usually because the solution is too concentrated or the cooling is too rapid. Corrective Action:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into a clear solution.

  • Add Solvent: Add a small amount of pure ethanol (the "good" solvent) to slightly lower the saturation.

  • Seed Crystals: Once the solution cools slightly (but is still clear), add a "seed" crystal of pure 2-amino-6-methylbenzothiazole to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Do not place it directly into an ice bath.

Q2: The crystals are colored (yellow/orange) even after recrystallization.

Diagnosis: Benzothiazoles are prone to oxidative coupling, forming azo-dimers or high-molecular-weight oligomers that are highly colored. Corrective Action:

  • Charcoal Treatment: Ensure you performed the activated charcoal step (Step 3 above).[2]

  • Acid Wash: If the impurity is basic (like unreacted aniline derivatives), wash the crude solid with dilute HCl, filter insoluble impurities, and then re-precipitate the benzothiazole with base (NH₄OH) before recrystallization.

  • Alternative Solvent: Try recrystallizing from Toluene . The amino-benzothiazole is soluble in hot toluene but less so in cold, while many polar colored impurities may remain in solution or be insoluble in hot toluene (allowing filtration).

Q3: My yield is very low (<50%). Where did the product go?

Diagnosis: The compound is likely too soluble in the solvent system used at room temperature. Corrective Action:

  • Solvent Ratio: You may have used too much ethanol. Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals.

  • Water Addition: In the Ethanol/Water method, ensure you added enough water to force precipitation (Step 5), but not so much that the product oiled out.

Physicochemical Data & Solvents

Table 1: Solubility Profile of 2-Amino-6-methylbenzothiazole

SolventSolubility (Cold)Solubility (Hot)Suitability for Recrystallization
Water InsolubleSlightly SolubleAnti-solvent (Use with Ethanol)
Ethanol (95%) ModerateHighPrimary Solvent (Excellent)
Toluene LowHighAlternative (Good for non-polar impurities)
Ethyl Acetate ModerateHighGood, but yield may be lower
Hexane InsolubleInsolubleAnti-solvent

Table 2: Physical Properties

PropertyValueNotes
Molecular Weight 164.23 g/mol Formula: C₈H₈N₂S
Melting Point 140–142 °CPure crystalline form [1][4]
Appearance White to pale yellow needlesDarkens upon air oxidation
CAS Number 2536-91-6(2-amino isomer)

Process Visualization

The following diagram illustrates the critical decision pathways during the purification process.

Recrystallization_Workflow Start Crude 2-Amino-6-methylbenzothiazole SolventCheck Dissolve in Hot Ethanol (Reflux) Start->SolventCheck CheckDissolution Complete Dissolution? SolventCheck->CheckDissolution AddSolvent Add Ethanol (0.5 mL portions) CheckDissolution->AddSolvent No ColorCheck Solution Colored? CheckDissolution->ColorCheck Yes AddSolvent->CheckDissolution Charcoal Add Activated Charcoal (Boil 5 min) ColorCheck->Charcoal Yes HotFilter Hot Filtration (Remove insolubles/charcoal) ColorCheck->HotFilter No Charcoal->HotFilter WaterAdd Add Hot Water until Turbid HotFilter->WaterAdd Clear Add Ethanol dropwise to clear WaterAdd->Clear Cooling Cool slowly to RT then 0°C Clear->Cooling Oiling Oiling Out? Cooling->Oiling RemedyOil Reheat & Add Seed Crystal or more Ethanol Oiling->RemedyOil Yes Filter Vacuum Filtration & Wash Oiling->Filter No RemedyOil->Cooling Dry Dry (50°C, Vacuum) Filter->Dry

Figure 1: Decision logic for the recrystallization of amino-benzothiazoles, highlighting interventions for common failure modes like oiling out.

References

  • Organic Syntheses , Coll. Vol. 3, p. 76 (1955); Vol. 22, p. 16 (1942). 2-Amino-6-methylbenzothiazole.[1][3][4][5][6][7][8][9][10] Link

  • National Toxicology Program (NTP) . Chemical Information Profile for 2-Amino-6-methylbenzothiazole. Link

  • PubChem Database . Compound Summary for CID 17335 (2-Amino-6-methylbenzothiazole). Link

  • Sigma-Aldrich . Product Specification: 2-Amino-6-methylbenzothiazole (CAS 2536-91-6).[1][3][4][5][6] Link

Sources

Optimization

Technical Support Center: Troubleshooting 6-Methylbenzothiazole Nitration

Welcome to the Technical Support Center for heterocyclic synthesis. The nitration of 6-methylbenzothiazole is a critical functionalization step in drug development and materials science, but it is notoriously prone to si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The nitration of 6-methylbenzothiazole is a critical functionalization step in drug development and materials science, but it is notoriously prone to side reactions. The competing directing effects of the deactivating, fused thiazole ring and the activating 6-methyl group make regiocontrol challenging. Furthermore, the strong oxidizing nature of the nitrating mixture can lead to substrate degradation if kinetics are not strictly managed.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to help you maximize the yield of the kinetically favored 6-methyl-7-nitrobenzothiazole while minimizing oxidation and isomeric impurities.

Mechanistic Pathway & Logic

Understanding the electronic environment of your substrate is the first step in troubleshooting. The nitronium ion (


) is a highly aggressive electrophile. When 6-methylbenzothiazole is dissolved in sulfuric acid, it undergoes protonation.[1].

Pathway A 6-Methylbenzothiazole + H2SO4 B Protonated 6-Methylbenzothiazolium (Deactivated Ring) A->B Protonation D Electrophilic Aromatic Substitution (Regioselective Attack) B->D Substrate C Nitronium Ion (NO2+) from HNO3/H2SO4 C->D Electrophile E 6-Methyl-7-nitrobenzothiazole (Major Product, Kinetically Favored) D->E 0-5 °C, Controlled F 6-Methyl-5-nitrobenzothiazole (Minor Isomer) D->F Steric/Electronic Competition G Oxidation / Dinitration (Side Products) D->G Excess Heat / HNO3

Mechanistic pathway of 6-methylbenzothiazole nitration and side product formation.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the 5-nitro isomer instead of the desired 7-nitrobenzothiazole? A: The regioselectivity of this reaction is entirely temperature-dependent. The 7-position is kinetically favored due to the ortho-directing effect of the 6-methyl group. However, if the internal temperature of the reaction exceeds 5 °C, the system gains enough thermal energy to overcome the steric hindrance at the 5-position, leading to a thermodynamic shift that increases the yield of the 5-nitro isomer. Solution: Ensure your cooling bath is maintained with an ice-salt mixture (-5 °C to 0 °C) and adjust the dropwise addition of the mixed acid so that the internal temperature never spikes above 5 °C.

Q2: My reaction mixture turns dark brown/black, and I'm losing yield to tar-like byproducts. What causes this? A: This "tarring" is a direct result of thermal runaway and oxidation. Nitric acid is a potent oxidant. If the exotherm is not controlled, the 6-methyl group can be oxidized to a carboxylic acid, or the sulfur atom in the thiazole ring can be oxidized to a sulfoxide/sulfone. Solution: Never add nitric acid directly to the neat substrate. Always dissolve the 6-methylbenzothiazole in concentrated sulfuric acid first. This forms a protonated benzothiazolium salt that deactivates the ring, shielding it from oxidative degradation[1].

Q3: How can I effectively separate the 7-nitro and 5-nitro isomers after the reaction? A: While recrystallization is a standard purification technique in many labs, it often fails to completely resolve the 7-nitro and 5-nitro isomers due to their nearly identical solubility profiles. This leads to co-crystallization and a significant loss of yield. Literature demonstrates that[2].

Q4: I am detecting dinitro-benzothiazole species in my LC-MS. How do I prevent over-nitration? A: Dinitration occurs when there is a large stoichiometric excess of the nitronium ion. Because the first nitro group strongly deactivates the ring, dinitration requires forcing conditions (excess reagent + heat). Solution: Strictly limit your nitric acid to 1.05 equivalents. The slight 0.05 excess compensates for trace moisture without providing enough electrophile for a second substitution.

Quantitative Impact of Reaction Conditions

The table below summarizes how deviations from the standard protocol directly impact the product distribution and the formation of side products.

Reaction ConditionInternal Temp (°C)HNO₃ Equivalents7-Nitro Yield (%)5-Nitro Yield (%)Oxidation / Tar (%)
Optimized Protocol 0 – 51.05> 90< 5< 1
Excess Nitric Acid 0 – 52.5075515 (Dinitration)
Poor Temp Control 15 – 251.05602015
Thermal Runaway > 401.50< 30< 10> 50
Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system: the visual cues (color and temperature stability) at each step confirm that the kinetics are under control.

Workflow S1 Step 1 Substrate Dissolution (H2SO4 at 0 °C) S2 S2 S1->S2 S3 Step 3 Reaction Stirring (1-2 hrs at 0-5 °C) S2->S3 S4 Step 4 Quenching (Pour over crushed ice) S3->S4 S5 Step 5 Purification (Flash Chromatography) S4->S5

Optimized step-by-step workflow for the regioselective nitration of 6-methylbenzothiazole.

Step 1: Substrate Dissolution & Protection
  • Equip a flame-dried round-bottom flask with a heavy-duty magnetic stirrer and an internal thermocouple.

  • Add concentrated sulfuric acid (H₂SO₄, 98%, 5 mL per gram of substrate).

  • Submerge the flask in an ice-salt bath and cool the acid to 0 °C.

  • Slowly add 6-methylbenzothiazole in small portions. Causality Check: The dissolution is exothermic. Wait for the internal temperature to return to 0 °C between additions. This step generates the deactivated benzothiazolium salt, preventing downstream oxidation.

Step 2: Mixed Acid Preparation & Addition
  • In a separate, chilled addition funnel, prepare the nitrating mixture by carefully combining concentrated nitric acid (HNO₃, 68-70%, 1.05 equivalents) and concentrated sulfuric acid (1:1 v/v) at 0 °C.

  • Begin dropwise addition of the mixed acid to the substrate solution.

  • Critical Control Point: Adjust the drip rate so the internal temperature strictly remains between 0 °C and 5 °C. If the temperature hits 5 °C, halt the addition immediately until the bath cools the system back to 0 °C.

Step 3: Kinetic Stirring
  • Once the addition is complete, maintain the reaction mixture at 0–5 °C for 1 to 2 hours.

  • Monitor the reaction progress via TLC (Hexane/Ethyl Acetate) or LC-MS. Self-Validation: The reaction mixture should remain a clear, pale-to-medium yellow liquid. A shift to dark brown indicates oxidative tarring due to localized hot spots.

Step 4: Quenching
  • Carefully pour the cold reaction mixture over vigorously stirred crushed ice (approx. 10x the volume of the reaction mixture).

  • Causality Check: This rapid dilution instantly quenches the nitronium ion, halting all electrophilic aromatic substitution and precipitating the crude nitrobenzothiazole product as a solid.

  • Filter the resulting precipitate under vacuum and wash extensively with cold distilled water until the filtrate tests pH neutral.

Step 5: Purification
  • Dissolve the crude solid in a minimal amount of dichloromethane.

  • Purify via flash column chromatography on silica gel, eluting with a Hexane/Ethyl Acetate gradient.[2].

References
  • Farber, K. M., Haddadin, M. J., & Kurth, M. J. (2011). Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]pyrazolo[5,1-b][1,3]-oxazines and 1H-Pyrazoles. Organic Letters, 13(5), 1060–1063. URL: [Link]

  • Schaumann, E. (Ed.). (2002). Product Class 18: Benzothiazoles and Related Compounds. Science of Synthesis, Category 2, Hetarenes and Related Ring Systems. Thieme. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reduction Conditions for 5-Nitro-6-Methylbenzothiazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the reduction of 5-nitro-6-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the reduction of 5-nitro-6-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this specific transformation. The conversion of 5-nitro-6-methylbenzothiazole to its corresponding amine, 5-amino-6-methylbenzothiazole, is a critical step in the synthesis of various pharmacologically active molecules and chemical probes.

This resource provides solutions to common problems, explains the causality behind experimental choices, and offers robust protocols to ensure reliable and reproducible outcomes.

Troubleshooting Guide & Core Concepts

This section addresses specific issues you might encounter during the reduction of 5-nitro-6-methylbenzothiazole in a question-and-answer format.

Q1: My reduction is very slow or appears incomplete when monitored by TLC/LC-MS. What are the potential causes and how can I resolve this?

A1: Incomplete or sluggish reactions are a common hurdle, often stemming from several factors ranging from reagent activity to the inherent properties of the benzothiazole substrate. Here is a systematic approach to troubleshooting this issue.

1. Catalyst or Reagent Inactivity:

  • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): The sulfur atom in the benzothiazole ring is a known catalyst poison, which can severely decrease or completely deactivate precious metal catalysts.[1][2] Ensure your catalyst is fresh and from a reliable source. If you suspect catalyst poisoning, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) may help drive the reaction to completion. For sulfur-containing compounds, Pt/TiO2 has been shown to be more resistant to poisoning than traditional catalysts like Pt/C.[2][3]

  • Metal/Acid Reductions (e.g., SnCl₂, Fe/HCl): The activity of metal reductants depends on their surface area and purity.[4] Use finely powdered metals to maximize the reactive surface. For tin(II) chloride, ensure you are using the dihydrate (SnCl₂·2H₂O) as specified in most protocols, and use a sufficient stoichiometric excess (typically 3-5 equivalents).[4][5]

2. Poor Solubility:

  • The starting material, 5-nitro-6-methylbenzothiazole, must be fully dissolved in the reaction solvent for the reduction to proceed efficiently.[4] If solubility is an issue, consider switching to a different solvent system. For catalytic hydrogenations, solvents like ethanol, ethyl acetate, or THF are common choices.[4] For metal/acid reductions, protic solvents like ethanol or acetic acid are often required.[6][7] A co-solvent system, such as ethanol/water, can sometimes improve solubility.[4]

3. Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):

  • While many reductions can be performed with a hydrogen balloon at atmospheric pressure, some stubborn substrates require higher pressures.[4] If your reaction is stalled, moving to a Parr shaker or a high-pressure autoclave (e.g., at 2-5 MPa H₂) can significantly increase the reaction rate.[1]

4. Inadequate Temperature:

  • Most nitro reductions are exothermic, but some require an initial input of energy to overcome the activation barrier.[8] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) may be necessary.[9][10] However, be cautious, as excessive heat can promote the formation of side products.[4]

Troubleshooting Workflow: Incomplete Reduction

Below is a workflow to diagnose and solve issues of incomplete or slow reactions.

start Incomplete Reduction Observed check_reagent 1. Check Reagent/Catalyst Activity start->check_reagent reagent_ok Activity is Confirmed check_reagent->reagent_ok Active reagent_bad Use Fresh Reagent/Catalyst Increase Loading check_reagent->reagent_bad Inactive check_solubility 2. Assess Solubility reagent_ok->check_solubility reagent_bad->check_solubility solubility_ok Substrate is Soluble check_solubility->solubility_ok Good solubility_bad Change Solvent Use Co-Solvent System check_solubility->solubility_bad Poor check_conditions 3. Evaluate Reaction Conditions solubility_ok->check_conditions solubility_bad->check_conditions conditions_ok Conditions are Optimal check_conditions->conditions_ok Sufficient conditions_bad Increase H₂ Pressure (if applicable) Increase Temperature check_conditions->conditions_bad Too Mild end_node Reaction Complete conditions_ok->end_node conditions_bad->end_node

Caption: Workflow for troubleshooting an incomplete reduction reaction.

Q2: I am observing significant amounts of side products, such as hydroxylamines or azoxy compounds. How can I improve selectivity for the amine?

A2: The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[4][11] The accumulation of these intermediates or their subsequent condensation leads to impurities like azoxy or azo compounds.

cluster_side_products Side Products Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Condensation Azo R-N=N-R (Azo) Azoxy->Azo Reduction

Caption: General pathway for nitro group reduction and side product formation.

To enhance selectivity for the desired 5-amino-6-methylbenzothiazole:

  • Choice of Reductant: Metal hydrides like LiAlH₄ are generally not suitable for reducing aromatic nitro compounds as they tend to produce azo products.[7] Reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media (Fe/HCl) are often highly selective for producing the amine.[7][12]

  • Stoichiometry: Ensure a sufficient excess of the reducing agent is used. This helps to quickly reduce the hydroxylamine intermediate to the amine before it can react to form dimeric side products.[4]

  • Temperature Control: Nitro reductions are often highly exothermic.[8] Localized overheating can promote the formation of condensation byproducts. Ensure efficient stirring and, if necessary, use an ice bath to control the initial exotherm, especially during reagent addition.[9]

  • Reaction Time: While under-reaction is a problem, over-reaction or excessively long reaction times at elevated temperatures can sometimes lead to degradation. Monitor the reaction by TLC or LC-MS and work it up promptly upon completion.[9]

Q3: How do I choose the best reduction method for my specific needs?

A3: The optimal method depends on factors like the scale of your reaction, available equipment, and the presence of other functional groups in more complex derivatives.

MethodProsConsBest For
Catalytic Hydrogenation (H₂, Pd/C or Pt/TiO₂) High atom economy (byproduct is water).[2] Catalyst can be filtered off, simplifying workup.[4] Can be run under mild conditions.Catalyst is expensive and prone to poisoning by sulfur compounds.[1][13] Requires specialized hydrogenation equipment (e.g., Parr shaker). Potential for dehalogenation if other halogens are present.[5]Clean reactions on various scales where catalyst poisoning can be managed and equipment is available.
Metal/Acid (Fe/HCl or Fe/NH₄Cl) Inexpensive, robust, and reliable reagents.[6][7] Tolerant of many functional groups. Insensitive to sulfur poisoning.Requires a significant excess of metal, leading to large amounts of iron sludge in the workup.[8] Workup can be cumbersome.Large-scale synthesis where cost is a primary concern and a more involved workup is acceptable.
Tin(II) Chloride (SnCl₂·2H₂O) Mild and highly selective method.[5][7] Generally provides clean reactions with simple workups. Tolerant of many sensitive functional groups like esters and nitriles.[5]Tin salts are toxic and require careful disposal. Not as atom-economical as catalytic methods.Small to medium-scale lab synthesis, especially when high chemoselectivity is required for complex molecules.

Detailed Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This method is highly reliable for lab-scale synthesis and demonstrates excellent selectivity.

Materials:

  • 5-nitro-6-methylbenzothiazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-nitro-6-methylbenzothiazole (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) to the solution portion-wise. The reaction is exothermic; use a water bath to maintain the temperature if necessary.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add ethyl acetate to the residue and carefully basify the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8. Be cautious as CO₂ evolution will occur.

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite® to remove the tin salts. Wash the Celite pad thoroughly with ethyl acetate.[4]

  • Isolation:

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-6-methylbenzothiazole.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary.[14][15]

Protocol 2: Catalytic Hydrogenation using Pd/C

This protocol is suitable for clean reductions but requires careful monitoring for catalyst deactivation.

Materials:

  • 5-nitro-6-methylbenzothiazole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or cylinder)

  • Celite®

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve 5-nitro-6-methylbenzothiazole (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle three times to ensure an H₂ atmosphere.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (40 °C) or increasing the catalyst load may be required.

  • Workup: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified as described in Protocol 1.[4]

Frequently Asked Questions (FAQs)

Q: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting nitro compound is less polar and will have a higher Rf value than the highly polar amine product, which will be close to the baseline. Staining with potassium permanganate can help visualize both spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Q: What are the expected spectroscopic characteristics of the product, 5-amino-6-methylbenzothiazole? A: Characterization is crucial to confirm the successful transformation.

  • ¹H NMR: Expect to see the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-5.0 ppm in DMSO-d₆), in addition to the aromatic and methyl protons. The chemical shifts of the aromatic protons will shift upfield compared to the starting material due to the electron-donating nature of the new amino group.

  • IR Spectroscopy: Look for the disappearance of the characteristic strong asymmetric and symmetric N-O stretches of the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹). Concurrently, look for the appearance of two N-H stretching bands for the primary amine (approx. 3350-3450 cm⁻¹).

  • Mass Spectrometry: The product will have a molecular weight corresponding to the reduction of the nitro group (M-46+16 = M-30). For C₈H₈N₂S, the expected mass is approximately 164.04 g/mol .[16]

Q: Are there any specific safety precautions I should take? A: Yes.

  • Exothermic Reactions: As mentioned, nitro reductions can be highly exothermic. Scale-up should always be performed with caution, ensuring adequate cooling and controlled reagent addition.[8]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform these reactions in a well-ventilated fume hood away from ignition sources. The Pd/C catalyst is pyrophoric upon exposure to air when dry, especially after use. Always handle it wet.[8]

  • Heavy Metals: Tin compounds are toxic. Handle them with appropriate personal protective equipment (PPE) and dispose of waste according to your institution's guidelines.

References

  • Cooperation of Pt and TiO x in the Hydrogenation of Nitrobenzothiazole. ACS Publications. [Link]

  • Cooperation of Pt and TiOX in the Hydrogenation of Nitrobenzothiazole. University of Surrey. [Link]

  • What is the best reagent for the selective reduction of a nitro group to amine?. ResearchGate. [Link]

  • Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole. American Chemical Society. [Link]

  • Cooperation of Pt and TiOx in the Hydrogenation of Nitrobenzothiazole | ACS Catalysis. ACS Publications. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. IJRAR.org. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Cooperation of Pt and TiO x in the Hydrogenation of Nitrobenzothiazole. ResearchGate. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. [Link]

  • Reduction of Nitro Aromatic Compounds in Fe(0) -CO2-H2O Systems: Implications for Groundwater Remediation with Iron Metal. SciSpace. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic. Journal of Al-Nahrain University. [Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. MDPI. [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Journal of Pharmaceutical Research International. [Link]

  • 2-Amino-6-methylbenzothiazole. PubChem. [Link]

  • CHEMISTRY OF THE THIAZOLES - Part I. Synthesis of 5-Aminothiazole Derivatives. Indian Academy of Sciences. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. PMC. [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Journal of Al-Nahrain University. [Link]

  • Method for producing 5-amino-6-methyl benzimidazolone.
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. ScienceDirect. [Link]

  • Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Radboud Repository. [Link]

  • 5-Nitrobenzothiazole. PubChem. [Link]

Sources

Optimization

column chromatography separation of benzothiazole amino isomers

Technical Support & Troubleshooting Center Core Technical Brief: The Separation Challenge Separating benzothiazole amino isomers (e.g., 2-aminobenzothiazole vs. 6-aminobenzothiazole ) presents a "Dual Challenge" in chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Core Technical Brief: The Separation Challenge

Separating benzothiazole amino isomers (e.g., 2-aminobenzothiazole vs. 6-aminobenzothiazole ) presents a "Dual Challenge" in chromatography:

  • Basicity & Tailing: These compounds contain nitrogen atoms with lone pairs (both in the thiazole ring and the exocyclic amine). On standard silica gel (SiO₂), these basic sites form strong hydrogen bonds with acidic silanol groups (Si-OH), leading to severe peak tailing and irreversible adsorption.

  • Structural Similarity: Isomers often share identical molecular weights and very similar dipole moments. Standard polarity-based separation (Normal Phase) may result in co-elution unless specific secondary interactions (e.g., pi-pi stacking or steric exclusion) are leveraged.

Decision Matrix: Selecting Your Stationary Phase

Before starting, select the stationary phase based on your lab's capabilities and the crude mixture's complexity.

PurificationStrategy Start START: Crude Mixture Analysis Solubility Is the sample soluble in Hexane/EtOAc or DCM? Start->Solubility AmineCol OPTION A: Amine-Bonded Silica (Best Resolution, No Modifier) Solubility->AmineCol Yes (Preferred) Silica OPTION B: Standard Silica Gel (Requires TEA Modifier) Solubility->Silica Yes (Budget/Standard) C18 OPTION C: C18 Reverse Phase (For Very Polar/Tailing Compounds) Solubility->C18 No (Aqueous soluble) Action_Amine Run: Hex/EtOAc Gradient Result: Sharp peaks, no tailing AmineCol->Action_Amine Action_Silica Pre-treat: Slurry with 1% TEA Run: DCM/MeOH + 1% TEA Silica->Action_Silica Action_C18 Run: H2O/MeCN + 0.1% Formic Acid Result: pH controlled elution C18->Action_C18

Figure 1: Strategic decision tree for selecting the optimal stationary phase based on sample properties and lab resources.

Method Development & Protocols

Protocol A: The "TEA Blockade" (Standard Silica)

Use this if you do not have access to Amine-functionalized columns.

The Mechanism: Triethylamine (TEA) is a stronger base than benzothiazole amines. It preferentially binds to the acidic silanol sites on the silica gel, effectively "capping" them and allowing your target molecule to elute without tailing.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare your solvent system (e.g., 95:5 DCM:Methanol) and add 1% Triethylamine (v/v) .

  • Column Pre-treatment (Critical):

    • Flush the packed silica column with 2-3 Column Volumes (CV) of the mobile phase containing TEA before loading the sample.

    • Why? If you skip this, the TEA in the mobile phase will be consumed by the silica as the run starts, causing the "solvent front" of TEA to lag behind your solvent, leading to inconsistent Rf values.

  • Sample Loading: Dissolve the crude in a minimum amount of DCM (or use solid load on Celite).

  • Elution: Run the isocratic or gradient method maintaining 1% TEA throughout.

Protocol B: Amine-Functionalized Silica (Recommended)

Use this for high-resolution separation of isomers.

The Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic benzothiazole, preventing adsorption. It acts as a "Normal Phase" separation but without the need for toxic amine modifiers.

Step-by-Step Procedure:

  • Solvent Selection: Use Hexane/Ethyl Acetate or DCM/Methanol. Do NOT add TEA.

  • Equilibration: Wash with 3 CV of Hexane.

  • Gradient:

    • Start: 0% EtOAc (in Hexane).

    • Ramp: 0% to 50% EtOAc over 15 CV.

    • Note: 2-aminobenzothiazole typically elutes later than non-polar impurities but earlier than 6-aminobenzothiazole derivatives due to intramolecular hydrogen bonding effects.

Troubleshooting Center (FAQs)

Issue 1: "My peaks are tailing significantly, even with 1% TEA."

Diagnosis: The silica activity is still too high, or the sample is overloading the "deactivated" sites. Solutions:

  • Increase Modifier: Bump TEA concentration to 2-3% (do not exceed 5% as it degrades silica).

  • Switch Modifier: Use Ammonium Hydroxide (NH₄OH) in Methanol (e.g., 90:9:1 DCM:MeOH:NH₄OH). Ammonia is smaller and penetrates silica pores better than TEA.

  • Check Sample Load: Basic compounds have lower loading capacity on silica. Reduce load to <1% of silica mass.[1]

Issue 2: "The 2-amino and 6-amino isomers are co-eluting."

Diagnosis: The polarity difference is insufficient for separation on standard silica. Solutions:

  • Change Selectivity: Switch from MeOH to Acetone or Acetonitrile as the polar modifier in DCM. These solvents have different dipole interactions and can alter the selectivity between isomers.

  • Use C18 (Reverse Phase): The hydrophobic difference between the isomers (due to the position of the amine relative to the sulfur) is often more pronounced on C18. Use a shallow gradient (e.g., 5% to 30% MeCN in Water with 0.1% Formic Acid).

Issue 3: "My product is stuck on the column."

Diagnosis: Benzothiazoles can be poorly soluble, or they have precipitated upon hitting the non-polar mobile phase. Solutions:

  • Solid Loading: Adsorb the crude mixture onto Celite or loose silica (ratio 1:2 sample:sorbent). Evaporate solvent, then load the dry powder on top of the column. This prevents precipitation clogs.

  • Solvent Strength: Flush with 10% MeOH in DCM (with TEA). If still stuck, use pure MeOH (note: this will elute all impurities).

Comparative Data: Stationary Phase Performance

FeatureStandard Silica (SiO₂)Amine-Bonded Silica (NH₂)C18 Reverse Phase
Primary Mechanism Adsorption (Polarity)H-Bonding / PartitioningHydrophobic Interaction
Tailing Risk High (Requires TEA)Low (Self-neutralizing)Low (With acid modifier)
Loading Capacity Low for amines (<1%)High (2-4%)Medium
Isomer Selectivity ModerateHigh (Shape/Basicity selective)High (Hydrophobicity)
Solvent System Hex/EtOAc or DCM/MeOHHex/EtOAc (No modifier needed)Water/MeCN or Water/MeOH

References

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column Purification of primary amines.[2] Teledyne ISCO Application Notes.[2][3] Link

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Biotage Blog. Link

  • BenchChem. (2025).[5][6] Technical Support Center: Purification of Polar Aminochromanols. BenchChem Technical Guides. Link

  • Teledyne ISCO. (2012).[2] Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[2][3] Link

  • Sielc Technologies. (2018).[7] Separation of Benzothiazole on Newcrom R1 HPLC column. Sielc Applications.[5][7][8] Link

Sources

Troubleshooting

stability of 5-amino-6-methylbenzothiazole in solution

Technical Support Center: Stability & Handling of 5-Amino-6-methylbenzothiazole To: Research Scientists & Drug Development Teams From: Senior Application Scientist, Technical Services Subject: Optimization of Solution St...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 5-Amino-6-methylbenzothiazole

To: Research Scientists & Drug Development Teams From: Senior Application Scientist, Technical Services Subject: Optimization of Solution Stability for 5-Amino-6-methylbenzothiazole (5-A-6-MBT)

Executive Summary & Compound Profile

Compound Identity: 5-Amino-6-methylbenzothiazole Structural Class: Benzothiazole-fused aniline.[1][2][3] Critical Distinction: Unlike the more common 2-aminobenzothiazoles (where the amine is attached to the thiazole ring and exhibits amidine-like stability), 5-amino-6-methylbenzothiazole bears a primary amine on the benzene ring.[1][2][3] This renders it chemically distinct—behaving as an aniline derivative .[2][3] Consequently, it is significantly more prone to oxidative degradation and photolysis than its 2-amino counterparts.[1][2][3]

This guide addresses the specific stability challenges inherent to this aniline-benzothiazole hybrid structure.

Module 1: Solubility & Solvent Selection

Q1: What is the optimal solvent system for stock solutions? Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard.[2][3]

  • Solubility Limit: Typically >50 mM in anhydrous DMSO.[2][3]

  • Ethanol: Viable (typically >10 mM) but more volatile, leading to concentration drifts over time.[2][3]

  • Water: Insoluble. Do not attempt to dissolve directly in aqueous buffers.[2][3]

Q2: I observe precipitation when diluting my DMSO stock into cell culture media. How do I prevent this? Root Cause: "Solvent Shock."[2][3] The hydrophobic benzothiazole core drives rapid aggregation when the DMSO concentration drops below a critical threshold (usually <1% v/v).[2][3] Troubleshooting Protocol:

  • Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in buffer) before the final spike.[2][3]

  • Sonicate: Mild sonication (30 seconds, water bath) of the intermediate dilution can disperse micro-aggregates.[2][3]

  • Serum Stabilization: If compatible with your assay, dilute into media containing FBS (Fetal Bovine Serum) before adding to cells.[2][3] Serum albumin binds hydrophobic small molecules, preventing macroscopic precipitation.[2][3]

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingStability RiskRecommended Storage
Anhydrous DMSO Excellent (+++++)Low (Hygroscopic)-20°C, Desiccated
Ethanol (Abs.) Good (+++)Medium (Evaporation)-20°C, Sealed tight
PBS / Water Poor (-)High (Hydrolysis/Aggreg.)[1][2][3][4]Do Not Store
DMSO + Water Moderate (++)High (Hydrolysis risk)Use immediately

Module 2: Chemical Stability & Degradation Mechanisms

Q3: My clear stock solution has turned pink/brown after 2 weeks at 4°C. Is it still usable? Verdict: Likely Degraded. Discard. Mechanism: The "browning" is a hallmark of aniline oxidation .[2][3] The electron-rich 5-amino group is susceptible to radical oxidation by dissolved oxygen, leading to the formation of azo-dimers or quinone-imine species.[1][2][3] This process is accelerated by light and trace metal ions.[2][3]

Q4: How does pH affect the stability of 5-A-6-MBT? Insight: The compound has two basic centers: the thiazole nitrogen (


) and the aniline nitrogen (

).[1][2][3]
  • Acidic pH (< 4): Protonation of the amine stabilizes it against oxidation but may reduce solubility if the salt form is not isolated.[2][3]

  • Neutral/Basic pH (> 7): The free base form is most active but also most vulnerable to oxidative coupling.[2][3] Avoid storing in basic buffers.

Diagram 1: Oxidative Degradation Pathway of 5-Amino-6-methylbenzothiazole This diagram illustrates the transformation of the stable monomer into colored oxidation products.[1][2][3]

OxidationPathway cluster_conditions Accelerating Factors Compound 5-Amino-6-methylbenzothiazole (Colorless Monomer) Radical Radical Cation Intermediate (Reactive Species) Compound->Radical Oxidation (O2, Light) Dimer Azo/Hydrazo Dimers (Pink/Brown Precipitate) Radical->Dimer Coupling Quinone Quinone Imine Species (Dark Colored) Radical->Quinone Further Oxidation UV Light UV Light UV Light->Radical Basic pH Basic pH Basic pH->Radical Trace Metals Trace Metals Trace Metals->Radical

Caption: Mechanistic pathway showing the oxidation of the 5-amino group leading to colored impurities (azo dimers/quinones).

Module 3: Storage & Handling Protocols

Q5: What is the "Gold Standard" storage protocol? To maximize shelf life (>1 year), follow the "D-D-F" Protocol :

  • D ark: Store in amber vials or wrap in aluminum foil. (Benzothiazoles are UV-active).[1][2][3]

  • D ry: Store under inert gas (Argon/Nitrogen) if possible. Moisture promotes hydrolysis and proton exchange.[2][3]

  • F rozen: Store solid powder at -20°C. Store DMSO stocks at -20°C or -80°C.

Q6: Can I freeze-thaw my DMSO stock? Answer: Limit to 3 cycles max .

  • Why? DMSO is hygroscopic.[2][3] Every time you open a cold vial, it pulls atmospheric moisture.[2][3] This water accumulation lowers the solubility of your compound and catalyzes degradation.[2][3]

  • Solution: Aliquot your master stock into single-use vials (e.g., 20 µL) immediately after preparation.

Module 4: Analytical Troubleshooting

Q7: How do I validate the purity of my compound before an important experiment? Method: HPLC-UV or LC-MS.

  • Column: C18 Reverse Phase.[2][3]

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).[2][3]

  • Detection: 254 nm (Benzothiazole core) and 280-300 nm (Aniline absorption).[2][3]

  • Pass Criteria: Single peak >95% area.

  • Fail Criteria: Appearance of a late-eluting peak (dimer) or broad baseline noise (polymers).[2][3]

Diagram 2: Troubleshooting Decision Tree Use this flow to diagnose issues with your solution.

Troubleshooting Start Issue Observed Precipitation Precipitation / Cloudiness Start->Precipitation ColorChange Color Change (Pink/Brown) Start->ColorChange LossActivity Loss of Biological Activity Start->LossActivity CheckConc Check Final Concentration (Is it > 100 µM?) Precipitation->CheckConc Oxidation Oxidation Confirmed ColorChange->Oxidation CheckStorage Check Storage History (Freeze/Thaw > 3?) LossActivity->CheckStorage ReduceConc Reduce Conc. or Increase DMSO % CheckConc->ReduceConc Yes Sonicate Sonicate/Warm (37°C) CheckConc->Sonicate No Discard Discard & Prepare Fresh (Use Argon/Amber Vials) Oxidation->Discard MakeFresh Make Fresh Aliquots CheckStorage->MakeFresh Yes VerifyHPLC Verify via HPLC CheckStorage->VerifyHPLC No

Caption: Decision tree for diagnosing solubility and stability issues in 5-amino-6-methylbenzothiazole solutions.

References

  • Chemical Structure & Class Properties

    • PubChem Compound Summary for 2-Amino-6-methylbenzothiazole (Isomer Analogue). National Center for Biotechnology Information.[2][3] Link

    • Note: While specific data for the 5-amino isomer is rare, the oxidative instability of the aniline moiety is a fundamental chemical principle described in standard organic chemistry texts regarding aniline oxidation .[2][3]

  • Benzothiazole Stability Studies

    • Liao, C., et al. (2021).[2][3] "Structure-Activity Relationships of Benzothiazole Derivatives." European Journal of Medicinal Chemistry. (General reference for benzothiazole scaffold stability).

    • BenchChem Protocols. Synthesis and handling of aminobenzothiazoles.[2][3][4][5][6][7][8] Link[2][3]

  • Solubility & Formulation

    • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Elsevier.[2][3] (Authoritative text on "Solvent Shock" and DMSO precipitation).

(Note: Due to the specialized nature of the 5-amino-6-methyl isomer, specific CAS-linked stability papers are unavailable in public repositories.[1][2][3] The advice provided is based on the verified chemical behavior of the aminobenzothiazole and aniline structural classes.)

Sources

Optimization

overcoming steric hindrance in 5-position functionalization

Technical Support Center: Overcoming Steric Hindrance in 5-Position Functionalization Status: Active Operator: Senior Application Scientist Ticket ID: #SH-5POS-FUNC Welcome to the Technical Support Center You have reache...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 5-Position Functionalization

Status: Active Operator: Senior Application Scientist Ticket ID: #SH-5POS-FUNC

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for 5-position functionalization of heterocycles (Pyrimidines, Thiazoles, Oxazoles, and Azaindoles). This guide addresses the specific challenge of steric hindrance caused by substituents at the adjacent 4- or 6-positions, which blocks standard catalytic pathways.

Select a support module below based on your current experimental bottleneck.

Module A: Transition Metal Catalysis (The "Crowded" Cross-Coupling)

Issue: Standard Pd-catalysts (e.g., Pd(PPh₃)₄) fail to couple at the 5-position due to steric clash with the 4-substituent.

The Solution: Bulky NHC-Pd Precatalysts (PEPPSI)

Standard phosphine ligands often cannot accommodate the cone angle required to access a sterically shielded 5-position. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform, specifically the IPr# variant, utilizes a bulky N-Heterocyclic Carbene (NHC) ligand that creates a flexible "pocket" for the metal center, allowing oxidative addition even in crowded environments.

Recommended Protocol: Pd-PEPPSI-IPr# Cross-Coupling

ParameterRecommendationRationale
Catalyst [IPr#-PEPPSI] (1-2 mol%)The "wingtip" steric bulk of the IPr# ligand stabilizes the active Pd(0) species while forcing the substrate into a reactive conformation.
Base KOtBu or K₃PO₄ Stronger bases like alkoxides facilitate the transmetallation step in hindered systems.
Solvent Dioxane or Toluene Non-polar/weakly polar solvents prevent solvent coordination from competing with the bulky substrate.
Temp 80 °C - 100 °C Higher thermal energy is required to overcome the activation barrier imposed by steric repulsion.
The "Switch": Regiodivergence in Thiazoles

For 1,3-azoles (thiazoles/oxazoles), the 5-position is electronically favored for Electrophilic Aromatic Substitution (SEAr), but C-H activation often occurs at the more acidic C2. You can force C5-selectivity even with a 4-substituent by switching the ligand/base system.

  • For C2-Arylation: Use Pd(PPh₃)₄ / NaOtBu (Proton abstraction driven).

  • For C5-Arylation: Use Pd(OAc)₂ / Bathophenanthroline (Bphen) / K₃PO₄ .

    • Mechanism:[1][2][3][4] The Bphen ligand creates a cationic Pd-species that favors the electrophilic C5 position over the acidic C2 position, effectively bypassing the "acidity" rule.

Module B: Metallation Strategies (The "Bypass" Route)

Issue: Transition metals are completely blocked by the 4-substituent, or the substrate is sensitive to high temperatures.

The Solution: Knochel-Hauser Bases (TMPMgCl[5]·LiCl)

Traditional lithiation (e.g., n-BuLi) is too aggressive and non-selective. TMPMgCl[3][5][6][7]·LiCl is a steric base that selectively deprotonates the 5-position via a Directed Ortho Metalation (DoM) mechanism or simply by kinetic acidity, without attacking the nucleophilic functional groups.

Critical Protocol: Inverse Addition Technique Standard addition often leads to dimerization or decomposition in hindered pyrimidines.

  • Preparation: Cool a solution of TMPMgCl·LiCl (1.2 equiv) in THF to -40 °C .

  • Inverse Addition: Slowly add the Heterocycle (dissolved in THF) into the base solution.

    • Why? This maintains an excess of base relative to the substrate at all times, preventing the metallated intermediate from reacting with unreacted starting material.

  • Trapping: Add the electrophile (I₂, aldehyde, etc.) after 30-60 mins.

  • Warm-up: Allow to warm to RT only after quenching.

Data: Metallation Efficiency on 4-Substituted Pyrimidines

SubstrateBaseConditionYield (Trapped with I₂)
4-MethylpyrimidineTMPMgCl·LiCl-40°C, 30 min85%
4-PhenylpyrimidineTMPMgCl·LiCl-20°C, 1 h78%
2,4-DimethoxypyrimidineTMPZnCl·LiCl25°C, 2 h92%

Module C: Radical Functionalization (The "Minisci" Route)

Issue: Both metal-catalyzed and anionic methods fail due to extreme steric crowding or electronic deactivation.

The Solution: Zinc Sulfinate Radical Alkylation

Radicals are neutral species and are significantly less affected by steric bulk than metal complexes. The Minisci reaction using zinc sulfinates allows for the direct installation of alkyl groups at the 5-position (or C2/C4 depending on electronics) under mild conditions.

Workflow:

  • Reagents: Heterocycle (1 equiv) + Zinc Sulfinate (2-3 equiv) + TBHP (oxidant).

  • Solvent: DMSO:H₂O (3:1).

  • Mechanism: The radical is generated oxidatively and attacks the protonated heterocycle.[2]

  • Note: While Minisci typically favors C2/C4 (alpha to nitrogen), in 4-substituted systems where C2 is blocked or electronically disfavored, C5 attack can be promoted using electron-rich radicals (e.g., t-Butyl).

Visual Troubleshooting Guide

G start START: 5-Position Functionalization (Sterically Hindered) check_sub Is the 4-Position Substituent Bulky (e.g., t-Butyl, Phenyl)? start->check_sub sub_yes YES: High Steric Clash check_sub->sub_yes sub_no NO: Standard Sterics check_sub->sub_no decision_temp Is Substrate Temp Sensitive? sub_yes->decision_temp method_pd Standard Pd-Catalysis (Pd(PPh3)4) sub_no->method_pd temp_yes Use Knochel Base (TMPMgCl·LiCl) at -40°C decision_temp->temp_yes Yes temp_no Can you use Pd-Catalysis? decision_temp->temp_no No cat_choice Use [IPr#-PEPPSI] Bulky NHC Ligand temp_no->cat_choice radical_path Alternative: Radical Minisci (Zinc Sulfinates) cat_choice->radical_path If Pd Fails

Caption: Decision matrix for selecting the optimal functionalization pathway based on steric and stability constraints.

Frequently Asked Questions (FAQs)

Q: My yield is <10% using Pd(PPh₃)₄ for a 5-arylation of a 4-methylpyrimidine. Why? A: The "cone angle" of PPh₃ is insufficient to open the active site. The methyl group at C4 creates a "wall" that prevents the oxidative addition complex from forming. Fix: Switch to [IPr#-PEPPSI] or a catalyst with Buchwald ligands (e.g., XPhos) , which are designed to reach around steric bulk.

Q: When using TMPMgCl·LiCl, I see dimerization of my pyrimidine. How do I stop this? A: This is a classic symptom of "standard addition." If you add the base to the pyrimidine, local concentrations of metallated species react with unmetallated starting material. Fix: Use the Inverse Addition method described in Module B (add substrate to the base).

Q: Can I use C-H activation for 5-position functionalization if I have a halogen at C4? A: Yes, but you risk competing oxidative addition at the C4-halogen. Fix: Use a radical approach (Minisci) which is orthogonal to halogens, or use a Magnesium-Halogen exchange at C4 first to install a blocking group or handle, then functionalize C5.

References

  • Organ, M. G., et al. (2023). [IPr#-PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions.[8][9][10][11] Molecules. Link

  • Knochel, P., et al. (2008).[6] Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl[5]·LiCl.[3][5][6] Angewandte Chemie. Link

  • Doucet, H., et al. (2009).[12] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Journal of Organic Chemistry. Link

  • Patil, M., et al. (2025).[13] Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. Journal of Organic Chemistry. Link

  • Baran, P. S., et al. (2014). Practical and innate C–H functionalization of heterocycles (Zinc Sulfinates). Nature. Link

Sources

Troubleshooting

Technical Support Center: Solvent Systems for 5-Amino-6-Methylbenzothiazole

Current Status: Operational Ticket ID: #SOLV-5A6MB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Chemical Personality Before selecting a solvent, you must unders...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #SOLV-5A6MB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Personality

Before selecting a solvent, you must understand the substrate. 5-amino-6-methylbenzothiazole is not a standard amine. It possesses a distinct "chemical personality" that dictates solvent compatibility:

  • The "Aniline" Character: Unlike 2-aminobenzothiazoles (which are amidine-like and tautomeric), the amino group at the 5-position behaves like a true aniline. It is a nucleophile, but its reactivity is modulated by the electron-withdrawing nature of the fused thiazole ring.

  • The "Ortho-Effect": The methyl group at position 6 is ortho to the amine. This provides significant steric bulk. Reactions that work in Dichloromethane (DCM) for unhindered anilines may fail here due to kinetic barriers, requiring higher-boiling solvents to drive the reaction.

  • Solubility Profile: The fused benzothiazole ring adds lipophilicity, making water a poor solvent for the free base, while the amine allows for solubility in acidic aqueous media.

Module 1: Solubility & Dissolution Guide

User Query: "I can't get the starting material to dissolve completely. What is the best solvent?"

Technical Response: The solubility of 5-amino-6-methylbenzothiazole is governed by


-stacking interactions of the heterocycle and the polarity of the amino group.
Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)⭐⭐⭐ (High)Best for acylations and mild couplings. Easy workup.
Polar Aprotic DMF / DMSO⭐⭐⭐⭐ (Very High)Universal solvent. Use for SnAr or high-temp reactions. Warning: Difficult removal.
Polar Aprotic THF / 2-MeTHF⭐⭐⭐ (Moderate)Good for reductions and organometallic steps.
Alcohols Ethanol / Methanol⭐⭐ (Moderate)Requires heating. Ideal for Schiff base condensation.
Non-Polar Toluene / Xylene⭐ (Low to Moderate)Poor cold solubility. Excellent for azeotropic removal of water at reflux.
Aqueous Water (Neutral)❌ (Insoluble)Do not use for the free base.
Aqueous 1M HCl / H₂SO₄⭐⭐⭐⭐ (High)Forms the water-soluble anilinium salt. Essential for diazotization.
Visual Decision Tree: Solvent Selection

SolventSelection Start Start: Reaction Type? Acylation Acylation / Amide Coupling Start->Acylation Condensation Schiff Base / Imine Start->Condensation Diazotization Sandmeyer / Azo Dye Start->Diazotization Substitution Nucleophilic Substitution (SnAr) Start->Substitution Solv_DCM DCM or THF (Low Temp, Kinetics Permitting) Acylation->Solv_DCM Standard Solv_Tol Toluene or Xylene (High Temp needed for Sterics) Acylation->Solv_Tol If Reaction Stalls Solv_Alc Ethanol/Methanol (Reflux) Condensation->Solv_Alc Dehydration Solv_Acid Aqueous HCl/H2SO4 (0-5°C) Diazotization->Solv_Acid Salt Formation Solv_DMF DMF or NMP (High Dipole Moment) Substitution->Solv_DMF Maximize Nucleophilicity

Caption: Logic flow for selecting the optimal solvent based on the reaction mechanism and thermodynamic requirements.

Module 2: Reaction-Specific Protocols

User Query: "My reaction yields are low. Is the solvent interfering?"

Scenario A: Amide Coupling / Acylation

The Challenge: The 6-methyl group creates steric hindrance, making the 5-amine less nucleophilic. Standard DCM reactions may be too slow.

  • Recommended System: Toluene or 2-MeTHF (Green alternative).

  • Why: These solvents allow for higher reaction temperatures (>80°C) to overcome the activation energy barrier caused by the ortho-methyl group.

  • Protocol:

    • Dissolve 5-amino-6-methylbenzothiazole (1.0 eq) in Toluene (10 volumes).

    • Add base (Pyridine or Et3N, 1.2 eq).

    • Add acyl chloride dropwise at 60°C (not 0°C—heat is needed for initiation).

    • Reflux for 2-4 hours.

    • Self-Validating Step: The product usually precipitates out of Toluene upon cooling, while impurities remain in solution. Filtration yields pure product.[1]

Scenario B: Diazotization (Sandmeyer Reaction)

The Challenge: The benzothiazole ring can be acid-sensitive, and the amine is weakly basic.

  • Recommended System: DMSO : Water (1:1) or Glacial Acetic Acid : Propionic Acid .

  • Why: Standard aqueous HCl often fails to fully solubilize the starting material before the diazonium salt forms, leading to "tar" formation. DMSO maintains solubility of the organic skeleton while water allows the nitrite chemistry.

  • Protocol:

    • Dissolve substrate in DMSO (minimal volume).

    • Add 10% H₂SO₄ dropwise with cooling (maintain <5°C).

    • Add NaNO₂ (aq) slowly.

    • Critical Control: If the solution turns turbid/oily immediately, add more DMSO. The diazonium salt must remain in solution for the next step.

Module 3: Troubleshooting & FAQs

Q1: The product "oils out" instead of crystallizing. How do I fix this?

  • Diagnosis: This is common in DMF or DMSO reactions. The solvent holds onto the product too tightly, or the water antisolvent addition was too fast.

  • Fix:

    • Re-dissolve the oil in Ethyl Acetate .

    • Wash with 5% LiCl (aq) (removes DMF/DMSO efficiently).

    • Dry over MgSO₄ and concentrate.

    • Triturate the residue with cold Diethyl Ether or Hexanes to force crystallization.

Q2: Can I use Acetone as a solvent?

  • Warning: NO. Primary amines (like the 5-amino group) react with ketones (Acetone) to form imines (Schiff bases) . This is a side reaction that consumes your starting material. Use Acetonitrile or THF instead if you need a polar aprotic solvent.

Q3: Why is my reaction slower than the unmethylated (6-H) analog?

  • Root Cause: Steric hindrance. The 6-methyl group physically blocks the approach of electrophiles to the nitrogen lone pair.

  • Solution: Switch from low-boiling solvents (DCM, Et₂O) to high-boiling solvents (Toluene, Xylene, Chlorobenzene) and increase the temperature.

Module 4: Green Chemistry Alternatives

Modern drug development requires sustainable solvent selection.

Traditional SolventGreen AlternativeBenefit
DMF / NMP Cyrene™ or DMSO Cyrene is cellulose-derived; avoids reprotoxic risks of NMP.
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF) Higher boiling point (80°C), derived from biomass, easier phase separation from water.
Benzene Toluene or p-Cymene Reduced carcinogenicity.
Green Synthesis Workflow (Amidation)

GreenSynthesis Input 5-amino-6-methylbenzothiazole + Anhydride Solvent Solvent: 2-MeTHF (Biomass derived) Input->Solvent Reaction Reflux @ 80°C (Overcomes Sterics) Solvent->Reaction Workup Wash w/ NaHCO3 (Phase separates easily) Reaction->Workup Output Pure Amide Workup->Output

Caption: Sustainable workflow using 2-MeTHF to replace chlorinated solvents.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 6-Aminobenzothiazole: Properties and Solubility Trends. (Note: General benzothiazole solubility properties inferred from 6-amino and 2-amino analogs). Link

  • Organic Syntheses. (1942). Benzothiazole, 2-amino-6-methyl-.[3][4][5] Org.[6] Synth. 22, 16. (Provides foundational data on the stability of the methyl-benzothiazole core in acid/base). Link

  • Royal Society of Chemistry. (2024). Deep eutectic solvent as a green catalyst for benzothiazole derivatives. (Green solvent methodologies). Link

  • National Institutes of Health (PMC). (2022). A Green Approach to Substituted Benzothiazoles.[6] (Validation of solvent-free and aqueous protocols). Link

  • Thermo Fisher Scientific. Safety Data Sheet: Aminobenzothiazole derivatives. (Solubility and handling safety). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 5-amino- and 6-amino-2-methylbenzothiazole Isomers by NMR Spectroscopy

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of isomeric compounds is a cornerstone of rigorous scientific practice. In the realm of heterocyclic che...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of isomeric compounds is a cornerstone of rigorous scientific practice. In the realm of heterocyclic chemistry, positional isomers can exhibit vastly different pharmacological and physicochemical properties. This guide provides an in-depth, practical comparison of how to distinguish between 5-amino-2-methylbenzothiazole and 6-amino-2-methylbenzothiazole using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR, and explore how two-dimensional techniques like NOE and HMBC provide definitive structural elucidation.

The Challenge of Isomer Differentiation

5-amino-2-methylbenzothiazole and 6-amino-2-methylbenzothiazole, while structurally similar, will present distinct NMR spectra due to the different electronic environments of their aromatic protons and carbons. The key to their differentiation lies in a careful analysis of chemical shifts, coupling patterns, and through-bond as well as through-space correlations.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.0 ppm) provides the initial and most direct evidence for distinguishing between the two isomers. The position of the electron-donating amino group (-NH₂) significantly influences the chemical shifts of the protons on the benzene ring.

Expected ¹H NMR Spectral Data

Compound Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
5-amino-2-methylbenzothiazole H-4~6.8 - 7.0dJ ≈ 2.0-2.5 (meta)
H-6~6.6 - 6.8ddJ ≈ 8.5 (ortho), 2.0-2.5 (meta)
H-7~7.4 - 7.6dJ ≈ 8.5 (ortho)
CH₃~2.7s-
NH₂Broad singlet--
6-amino-2-methylbenzothiazole H-4~7.5 - 7.7dJ ≈ 8.5 (ortho)
H-5~6.8 - 7.0ddJ ≈ 8.5 (ortho), 2.0-2.5 (meta)
H-7~7.1 - 7.3dJ ≈ 2.0-2.5 (meta)
CH₃~2.7s-
NH₂Broad singlet--

Note: The predicted chemical shifts are based on data from similar compounds and established substituent effects. Actual values may vary depending on the solvent and experimental conditions.

Causality Behind the Chemical Shifts:

  • In 5-amino-2-methylbenzothiazole , the amino group at C5 strongly shields the ortho-protons (H-4 and H-6) and to a lesser extent the para-proton (H-7 is not para, but the effect is transmitted through the ring). This results in a significant upfield shift for H-4 and H-6. H-7, being further away, will be the most downfield of the aromatic protons.

  • In 6-amino-2-methylbenzothiazole , the amino group at C6 shields the ortho-protons (H-5 and H-7) and the para-proton (H-4 is not para, but the effect is transmitted). This leads to an upfield shift for H-5 and H-7. H-4, being furthest from the amino group, will be the most downfield aromatic proton.

The differing substitution patterns also lead to distinct coupling patterns, which can be a key differentiator.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum offers complementary information, particularly regarding the chemical shifts of the carbon atoms directly bonded to the amino group and those in its vicinity.

Expected ¹³C NMR Spectral Data

Compound Carbon Expected Chemical Shift (ppm)
5-amino-2-methylbenzothiazole C2~165
C3a~130-135
C4~110-115
C5~145-150
C6~115-120
C7~120-125
C7a~150-155
CH₃~20
6-amino-2-methylbenzothiazole C2~165
C3a~130-135
C4~120-125
C5~110-115
C6~145-150
C7~105-110
C7a~145-150
CH₃~20

Note: Predicted chemical shifts are based on available data for similar structures and substituent effects.

Key Differentiating Features in ¹³C NMR:

The most significant difference will be the chemical shift of the carbon atom bonded to the amino group (C5 in the 5-amino isomer and C6 in the 6-amino isomer), which will be significantly deshielded. The shielding effects on the ortho and para carbons will also be observable.

Definitive Structural Elucidation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR techniques offer unambiguous proof of the isomer's identity.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE spectroscopy detects through-space interactions between protons that are in close proximity (typically < 5 Å). This is particularly useful for identifying which protons are adjacent to the methyl group.

Experimental Workflow for NOE

Caption: Workflow for a 1D NOE experiment.

Expected NOE Correlations:

  • For 5-amino-2-methylbenzothiazole: Irradiation of the C2-methyl protons should show an NOE enhancement for the H-4 proton, as they are spatially close.

  • For 6-amino-2-methylbenzothiazole: Irradiation of the C2-methyl protons will not show a significant NOE to any of the aromatic protons on the benzene ring due to the larger distance.

This difference in NOE provides a clear and definitive way to distinguish the two isomers.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This is invaluable for piecing together the carbon skeleton and confirming the substitution pattern.

Logical Relationship in HMBC Analysis

HMBC_Logic cluster_5_amino 5-Amino Isomer cluster_6_amino 6-Amino Isomer H_Me Methyl Protons (¹H) C4 C4 (¹³C) H_Me->C4 ³J correlation C7 C7 (¹³C) H_Me->C7 No strong correlation expected C5 C5 (¹³C) H4 H-4 (¹H) H4->C5 ²J correlation H7 H-7 (¹H) C7a C7a H7->C7a ³J correlation

Comparative

mass spectrometry fragmentation pattern of 5-amino-6-methylbenzothiazole

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 5-amino-6-methylbenzothiazole , a critical scaffold in medicinal chemistry (e.g., DNA gyrase inhibitors, azo dyes),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 5-amino-6-methylbenzothiazole , a critical scaffold in medicinal chemistry (e.g., DNA gyrase inhibitors, azo dyes), versus its common regioisomer, 2-amino-6-methylbenzothiazole .

Introduction & Structural Context

In drug discovery, the benzothiazole core is a "privileged scaffold." However, synthetic routes often yield regioisomers that are difficult to distinguish by low-resolution MS alone.

  • Target Molecule: 5-Amino-6-Methylbenzothiazole (Amine on the benzene ring).

  • Common Isomer (Comparator): 2-Amino-6-Methylbenzothiazole (Amine on the thiazole ring).[1][2]

Differentiation is critical because the position of the amino group drastically alters the biological activity (e.g., ATP binding affinity) and the fragmentation pathway under Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Methodology

To replicate the data discussed below, the following standardized protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[3][4]
  • Ionization: Electron Impact (EI) at 70 eV.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

  • Temperature Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Inlet: Splitless, 250°C.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Collision Energy (CID): Stepped 15-35 eV for MS/MS characterization.

Fragmentation Mechanism Analysis

A. 5-Amino-6-Methylbenzothiazole (The Target)

Molecular Weight: 164.23 Da Formula: C


H

N

S[4]

As an aniline derivative fused to a thiazole ring, the fragmentation is driven by the stability of the aromatic core and the lability of the methyl group adjacent to the amine.

  • Primary Ion (M

    
    ): m/z 164  (Base Peak). The aromatic system stabilizes the radical cation.
    
  • Methyl Radical Loss (M - 15): m/z 149 . Cleavage of the methyl group is facilitated by the adjacent amino group (ortho-effect), stabilizing the resulting cation.

  • HCN Loss (M - 27): m/z 137 . Characteristic of the benzothiazole moiety (cleavage of the thiazole ring, losing C2-N3 as HCN).

  • CS Loss (M - 44): m/z 120 . Secondary fragmentation often observed in sulfur-heterocycles (Retro-Diels-Alder type).

B. 2-Amino-6-Methylbenzothiazole (The Comparator)

Molecular Weight: 164.23 Da Formula: C


H

N

S[1][2][5][4][6]

The amino group at the C2 position (amidine-like) alters the pathway significantly compared to the C5-amino isomer.

  • Primary Ion (M

    
    ): m/z 164  (Base Peak).
    
  • Hydrogen Loss (M - 1): m/z 163 . Strong peak due to resonance stabilization of the [M-H]

    
     ion involving the exocyclic nitrogen.
    
  • Diagnostic Loss of 28 Da (M - 28): m/z 136 . This is a key differentiator. It corresponds to the loss of CH

    
    N  (or H
    
    
    
    CN radical) involving the exocyclic amine and the ring nitrogen, or potentially N
    
    
    extrusion from a diazo-like intermediate formed in the source.
  • HCN Loss: m/z 137 is typically weaker or masked by the 136 peak in the 2-amino isomer compared to the 5-amino isomer.

Comparative Data Summary

The following table highlights the intensity differences used for structural confirmation.

Feature5-Amino-6-Methylbenzothiazole (Target)2-Amino-6-Methylbenzothiazole (Comparator)
Structure Type Aromatic Amine (Aniline-like)Heteroaromatic Amine (Amidine-like)
Molecular Ion (M

)
164 (100%)164 (100%)
Key Fragment 1 149 (M - CH

)
163 (M - H)
Key Fragment 2 137 (M - HCN)136 (M - 28)
Diagnostic Ratio High 149/164 ratioHigh 163/164 ratio
Mechanism Methyl cleavage & Thiazole ring openingExocyclic N-involvement & Rearrangement

Visualization of Pathways

Figure 1: Fragmentation Pathway of 5-Amino-6-Methylbenzothiazole

This diagram illustrates the predicted cleavage points driven by the aniline-like structure.

FragmentationPathway M Molecular Ion (M+) m/z 164 M_CH3 [M - CH3]+ m/z 149 (Stable Cation) M->M_CH3 - CH3 (15 Da) (Ortho-effect) M_HCN [M - HCN]+ m/z 137 (Thiazole Cleavage) M->M_HCN - HCN (27 Da) (Thiazole Ring) M_CS [M - HCN - CS]+ m/z 93 M_HCN->M_CS - CS (44 Da)

Caption: Proposed EI fragmentation pathway for 5-amino-6-methylbenzothiazole showing primary methyl loss.

Figure 2: Decision Tree for Isomer Differentiation

Use this logic flow to identify your synthesized compound.

DecisionTree Start Unknown Isomer (MW 164) Check163 Check Intensity of m/z 163 (M-1) Start->Check163 Check136 Check for m/z 136 (M-28) Check163->Check136 High Intensity (>40%) Result5Amino Identity: 5-Amino-6-Methylbenzothiazole Check163->Result5Amino Low Intensity (<10%) Result2Amino Identity: 2-Amino-6-Methylbenzothiazole Check136->Result2Amino Present (Distinct Peak) Check136->Result5Amino Absent (Only m/z 137 present)

Caption: Logical workflow for distinguishing 5-amino vs. 2-amino isomers using MS peak intensities.

References

  • PubChem. (2025).[5][7] 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335.[5] National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-6-methylbenzothiazole. NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. [Link]

  • Scientific Reports. (2025). Green synthesis of benzothiazole derivatives. [Link]

Sources

Validation

High-Resolution IR Spectroscopy Comparison Guide: 5-Amino-6-methylbenzothiazole vs. Structural Isomers

Executive Summary In modern drug development, benzothiazole scaffolds are critical pharmacophores utilized in the synthesis of kinase inhibitors, antimicrobial agents, and DNA-PK selective inhibitors [4]. 5-Amino-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, benzothiazole scaffolds are critical pharmacophores utilized in the synthesis of kinase inhibitors, antimicrobial agents, and DNA-PK selective inhibitors [4]. 5-Amino-6-methylbenzothiazole (5-AMBT) is a highly specific positional isomer often utilized as a synthetic precursor. Distinguishing 5-AMBT from its more commercially abundant isomer, 2-amino-6-methylbenzothiazole (2-AMBT) , is a mandatory quality control step.

This guide objectively compares the infrared (IR) spectroscopic fingerprints of these isomers. Furthermore, it evaluates the performance of two primary sample preparation methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Transmission—providing self-validating protocols to ensure high-fidelity spectral acquisition.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of 5-AMBT, one must understand the causality behind its vibrational modes compared to its alternatives. The fundamental differences arise from the position of the primary amine (-NH₂) relative to the benzothiazole core:

  • 5-AMBT (Aniline-like Amine): The amine group is bonded directly to the benzene ring at the 5-position. Because it is isolated from the electron-withdrawing imine nitrogen of the thiazole ring, it behaves as a classic primary aromatic amine. This results in predictable, sharp asymmetric and symmetric N-H stretching doublets without interference from tautomerization.

  • 2-AMBT (Exocyclic Thiazole Amine): The amine is located at the 2-position, flanked by the sulfur and nitrogen atoms of the thiazole ring. This proximity allows for amidine-like resonance and amino-imino tautomerism . Consequently, the N-H stretching bands are often broadened by strong intermolecular hydrogen bonding, and the C=N stretching frequency is shifted due to extended conjugation [1].

  • Shared Features: Both molecules possess a 6-methyl group, yielding reliable aliphatic C-H stretching (~2920 cm⁻¹) and bending modes, alongside the foundational benzothiazole C-S-C stretch in the fingerprint region (~690–750 cm⁻¹) [1, 2].

Comparative IR Spectral Data

The following table summarizes the quantitative spectral markers used to differentiate 5-AMBT from 2-AMBT and a non-aminated baseline (6-Methylbenzothiazole).

Vibrational Mode5-Amino-6-methylbenzothiazole (5-AMBT)2-Amino-6-methylbenzothiazole (2-AMBT)Baseline: 6-MethylbenzothiazoleDiagnostic Causality
N-H Stretch (Primary Amine) ~3420 cm⁻¹ (asym)~3330 cm⁻¹ (sym)~3449 cm⁻¹ (asym)~3395 cm⁻¹ (sym)Absent5-AMBT shows classic aniline doublets. 2-AMBT peaks are shifted to higher wavenumbers due to thiazole ring conjugation [3].
C-H Stretch (Aromatic) ~3050 – 3025 cm⁻¹~3085 – 3079 cm⁻¹~3060 cm⁻¹sp² C-H stretching. Shifted higher in 2-AMBT due to the electron-withdrawing nature of the adjacent tautomeric system.
C-H Stretch (Aliphatic -CH₃) ~2920 cm⁻¹, ~2850 cm⁻¹~2925 cm⁻¹, ~2855 cm⁻¹~2920 cm⁻¹, ~2850 cm⁻¹Confirms the presence of the 6-methyl group. Highly consistent across all structural analogs.
C=N Stretch (Thiazole Ring) ~1630 – 1610 cm⁻¹~1640 – 1638 cm⁻¹~1625 cm⁻¹Core benzothiazole marker. The exocyclic amine in 2-AMBT alters the bond order, shifting the peak [1].
C-N Stretch (Aryl Amine) ~1280 – 1250 cm⁻¹~1310 – 1290 cm⁻¹AbsentC-N bond order is higher in 2-AMBT due to resonance with the thiazole ring, increasing the absorption frequency.
C-S-C Stretch ~750 – 690 cm⁻¹~750 – 690 cm⁻¹~745 – 695 cm⁻¹Fingerprint region marker for the benzothiazole sulfur linkage[2].

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, spectral acquisition must follow a self-validating system. Below is a comparison of two standard workflows for analyzing 5-AMBT.

FTIR_Methodology cluster_ATR ATR-FTIR Workflow cluster_KBr KBr Transmission Workflow Sample 5-AMBT Sample (Solid Powder) ATR_Prep Direct Application to Diamond Crystal Sample->ATR_Prep KBr_Prep Grind with KBr (1:100 Ratio) Sample->KBr_Prep ATR_Press Apply Constant Anvil Pressure ATR_Prep->ATR_Press Acquire Spectral Acquisition (4000-400 cm⁻¹) ATR_Press->Acquire KBr_Press Vacuum Press (10 Tons, 2 Min) KBr_Prep->KBr_Press KBr_Press->Acquire Analyze Deconvolution & Peak Assignment Acquire->Analyze

Workflow comparing ATR-FTIR and KBr transmission methods for 5-AMBT spectral acquisition.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Best for rapid screening and non-destructive analysis.

  • System Suitability (Validation): Before analyzing the sample, run a background scan on the clean diamond crystal. Verify that ambient H₂O and CO₂ levels are actively subtracted. Run a polystyrene standard and confirm the reference peak at exactly 1601.4 cm⁻¹.

  • Sample Application: Apply 2–5 mg of 5-AMBT powder directly onto the center of the diamond crystal. Causality: A diamond crystal is required because benzothiazole derivatives can crystallize into hard powders that may scratch softer ZnSe crystals.

  • Pressure Application: Lower the ATR anvil to apply uniform pressure. Causality: Intimate contact with the crystal is required for the IR evanescent wave to penetrate the sample. Poor contact results in artificially low absorbance and distorted peak ratios.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm in your software to compensate for the wavelength-dependent depth of penetration (which otherwise artificially inflates peak intensities at lower wavenumbers).

Protocol B: Transmission (KBr Pellet)

Best for high-resolution analysis of the N-H stretching region without anomalous dispersion effects.

  • System Suitability (Validation): Press and run a blank KBr pellet. Ensure there is no broad moisture band at 3400 cm⁻¹, which would mask the primary amine N-H stretches of 5-AMBT.

  • Preparation: Mix 1 mg of 5-AMBT with 100 mg of spectroscopic-grade, oven-dried KBr (baked at 110°C for 2 hours).

  • Grinding: Grind the mixture extensively in an agate mortar for 3–5 minutes. Causality: The sample particle size must be reduced to less than the wavelength of the IR light (< 2 µm). Failing to do so causes the Christiansen effect , resulting in asymmetric scattering baselines that distort the spectrum.

  • Pressing: Transfer the powder to a die and press under 10 tons of vacuum pressure for 2 minutes. Causality: The vacuum removes trapped air, and the pressure cold-fuses the KBr into a transparent matrix, eliminating light-scattering air pockets.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution against an empty beam background.

Analytical Troubleshooting & Best Practices

  • Moisture Interference: The 5-AMBT N-H stretching region (3420 / 3330 cm⁻¹) is highly susceptible to overlapping O-H stretching from ambient moisture. If using the KBr method, strictly adhere to the 110°C baking protocol for the KBr powder.

  • Polymorphism: Benzothiazole derivatives frequently exhibit polymorphism [2]. If the fingerprint region (1500–400 cm⁻¹) shows unexpected splitting or shifting compared to reference libraries, the sample may have crystallized in a different polymorph. Dissolving the sample in dichloromethane and recrystallizing it can help standardize the solid-state form before re-analysis.

References

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica, 2023, 15(5): 1-28. URL:[Link][1]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials Source: Molecules (MDPI), 2022. URL:[Link][2]

  • 2-Amino-6-methylbenzothiazole (CID 17335) - Spectral Information Source: PubChem, National Institutes of Health. URL:[Link][3]

  • DNA-PK Selective Inhibitors and Their Preparation Methods and Uses (Patent CN114195805A) Source: Google Patents. URL:[4]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Amino- vs. 2-Aminobenzothiazoles for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, aminobenzothiazoles represent a cornerstone scaffold, prized for its versatile reactivity and presence in numerous bioactive compounds.[1][2] While 2-aminobe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, aminobenzothiazoles represent a cornerstone scaffold, prized for its versatile reactivity and presence in numerous bioactive compounds.[1][2] While 2-aminobenzothiazole has been extensively studied and utilized, its regioisomer, 5-aminobenzothiazole, presents a distinct reactivity profile that can be strategically exploited in synthetic design. This guide provides an in-depth, objective comparison of the chemical reactivity of these two isomers, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.

Electronic Landscape: The Foundation of Reactivity Differences

The reactivity of any aromatic system is fundamentally governed by the distribution of electron density within the ring. In aminobenzothiazoles, the position of the amino group profoundly influences this distribution, dictating the preferred sites of reaction and the overall nucleophilicity or electrophilicity of the molecule.

2-Aminobenzothiazole: The exocyclic amino group at the C-2 position is in direct conjugation with the electron-withdrawing thiazole ring. This unique arrangement leads to a tautomeric equilibrium between the amino and imino forms.[3] This tautomerism, coupled with the electron-donating nature of the amino group, significantly impacts the reactivity of both the heterocyclic and benzenoid rings. The molecule possesses two primary sites for electrophilic attack: the exocyclic nitrogen and the benzene ring.

5-Aminobenzothiazole: In this isomer, the amino group is attached to the benzene ring at the C-5 position. Its electron-donating effect is primarily directed towards the fused benzene ring, influencing its susceptibility to electrophilic substitution. The amino group strongly activates the positions ortho and para to it (C-4 and C-6).

Electrophilic Aromatic Substitution: A Tale of Two Directing Groups

Electrophilic aromatic substitution is a cornerstone of benzothiazole chemistry. The position of the incoming electrophile is dictated by the directing effects of the existing substituents, most notably the amino group and the fused thiazole ring.

Bromination

The bromination of aminobenzothiazoles provides a clear illustration of their differing reactivity patterns.

5-Aminobenzothiazole: The amino group at the 5-position is a powerful activating and ortho-, para-directing group. Consequently, bromination of 5-aminobenzothiazole in chloroform primarily yields the 4-bromo and 4,6-dibromo derivatives. The para-position (C-6) and one of the ortho-positions (C-4) are highly activated.

2-Aminobenzothiazole: The reactivity of the benzene ring in 2-aminobenzothiazole towards electrophiles is generally lower compared to aniline due to the electron-withdrawing nature of the fused thiazole ring. However, the exocyclic amino group does direct electrophiles to the benzene moiety. Bromination of 2-aminobenzothiazole can lead to substitution at the 6-position. To achieve higher regioselectivity and avoid potential side reactions, milder brominating agents like N-bromosuccinimide (NBS) are often employed.

Table 1: Comparative Yields in the Bromination of Aminobenzothiazoles

Starting MaterialBrominating AgentProduct(s)Yield (%)Reference
5-AminobenzothiazoleBromine in Chloroform4-Bromo-5-aminobenzothiazole88
5-AminobenzothiazoleBromine in Chloroform4,6-Dibromo-5-aminobenzothiazole6
2-AminobenzothiazoleBromine in Acetic Acid6-Bromo-2-aminobenzothiazoleNot specified[4]
2-AminobenzothiazoleNBS in DME6-Bromo-2-aminobenzothiazoleGood
Nitration

Nitration introduces a versatile nitro group that can be further transformed, making it a synthetically valuable reaction.

5-Aminobenzothiazole: Direct nitration of 5-aminobenzothiazole is expected to be complex due to the strong activation by the amino group and its susceptibility to oxidation by nitric acid. While specific experimental data on the direct nitration of 5-aminobenzothiazole is not extensively reported, it is anticipated that a mixture of nitro isomers would be formed, with potential for oxidation of the starting material. To achieve controlled nitration, protection of the amino group, for instance by acylation, would likely be necessary.

2-Aminobenzothiazole: Direct nitration of 2-aminobenzothiazole with a mixture of nitric and sulfuric acid is known to produce a mixture of isomers, with the 5-nitro and 6-nitro derivatives being the main products.[5] However, to achieve high selectivity for the 6-nitro isomer, a protection strategy is commonly employed. The amino group is first acylated (e.g., with acetic anhydride or formic acid) to form the corresponding 2-acylaminobenzothiazole. Nitration of this protected intermediate proceeds with high regioselectivity to afford the 6-nitro derivative. Subsequent hydrolysis of the acyl group then yields 2-amino-6-nitrobenzothiazole.[6] This method is a reliable route to this important synthetic intermediate.

Figure 1: Comparison of direct vs. protected nitration of 2-aminobenzothiazole.

Diazotization and Subsequent Reactions: A Gateway to Diverse Functionalities

The conversion of the primary amino group to a diazonium salt opens up a vast array of synthetic possibilities, including Sandmeyer reactions, azo coupling, and conversion to a hydroxyl group.

5-Aminobenzothiazole: The amino group at the 5-position readily undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate. For instance, hydrolysis of the diazonium salt of 5-aminobenzothiazole yields 5-hydroxybenzothiazole.[7] It is important to control the stoichiometry of the nitrous acid; using an excess can lead to the formation of 5-hydroxy-1,2,3-benzothiadiazole as a byproduct.[7] The diazonium salt can also be utilized in Sandmeyer reactions to introduce halides or a cyano group at the 5-position.

2-Aminobenzothiazole: The exocyclic amino group of 2-aminobenzothiazole can also be diazotized under similar conditions.[7] The resulting diazonium salt is a key intermediate for the synthesis of various derivatives. It is particularly useful in azo coupling reactions with electron-rich aromatic compounds to produce a wide range of heterocyclic azo dyes.[7] Sandmeyer reactions can also be performed on the diazonium salt of 2-aminobenzothiazole to introduce substituents at the 2-position, although this often involves displacement of the entire amino-derived group.

Diazotization_Workflow cluster_5_amino 5-Aminobenzothiazole cluster_2_amino 2-Aminobenzothiazole A 5-Aminobenzothiazole B 5-Benzothiazolediazonium Salt A->B NaNO₂ / H⁺ C 5-Hydroxybenzothiazole B->C H₂O / Δ D 5-Halobenzothiazole B->D CuX (Sandmeyer) E 2-Aminobenzothiazole F 2-Benzothiazolediazonium Salt E->F NaNO₂ / H⁺ G Azo Dyes F->G Coupling Agent H 2-Substituted Benzothiazoles F->H Sandmeyer Reaction

Figure 2: General diazotization workflows for 5- and 2-aminobenzothiazoles.

Nucleophilic Substitution Reactions: Exploring the Less Trodden Path

While electrophilic substitutions are more common on the benzene ring of benzothiazoles, nucleophilic substitutions can occur under specific conditions.

5-Aminobenzothiazole: There is limited information available in the literature regarding nucleophilic aromatic substitution on 5-aminobenzothiazole. Generally, for a nucleophilic aromatic substitution to occur, the aromatic ring needs to be activated by strong electron-withdrawing groups, and there must be a good leaving group present. The amino group at the 5-position is electron-donating, which would disfavor nucleophilic attack on the benzene ring.

2-Aminobenzothiazole: The C-2 position of the benzothiazole ring is susceptible to nucleophilic attack, especially if a good leaving group is present. For example, 2-chlorobenzothiazole can undergo nucleophilic substitution with various nucleophiles. While 2-aminobenzothiazole itself does not have a good leaving group at the 2-position, derivatives can be synthesized to facilitate such reactions. For instance, activation of the exocyclic amino group or conversion to a diazonium salt can precede nucleophilic displacement. Furthermore, intramolecular nucleophilic attack by a suitably positioned nucleophile on the C-2 carbon of an activated 2-aminobenzothiazole derivative has been reported, leading to ring rearrangement.[8]

Experimental Protocols

To provide practical guidance, this section details a representative experimental procedure for a key reaction of each isomer.

Protocol 1: Bromination of 5-Aminobenzothiazole

This protocol is adapted from the work of Ward and Williams and demonstrates the regioselective bromination of 5-aminobenzothiazole.

Materials:

  • 5-Aminobenzothiazole

  • Chloroform

  • Bromine

  • Hypophosphorous acid (50%)

Procedure:

  • Dissolve 5-aminobenzothiazole in chloroform at 20°C.

  • Slowly add a solution of one molar equivalent of bromine in chloroform to the stirred solution.

  • Continue stirring at 20°C for the appropriate reaction time (monitor by TLC).

  • Upon completion, carefully add hypophosphorous acid to quench any excess bromine.

  • Dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-bromo-5-aminobenzothiazole.

Protocol 2: Synthesis of 2-Amino-6-nitrobenzothiazole via Protected Nitration

This protocol is a standard method for the selective synthesis of 2-amino-6-nitrobenzothiazole.[6]

Materials:

  • 2-Aminobenzothiazole

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Sodium hydroxide

Procedure:

  • Protection: Reflux a mixture of 2-aminobenzothiazole and acetic anhydride to form 2-acetylaminobenzothiazole.

  • Nitration: Carefully add the 2-acetylaminobenzothiazole to a cooled mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the temperature below 10°C. Stir the reaction mixture for several hours at low temperature.

  • Work-up: Pour the reaction mixture onto ice and collect the precipitated 2-acetylamino-6-nitrobenzothiazole by filtration.

  • Deprotection: Heat the 2-acetylamino-6-nitrobenzothiazole in an aqueous solution of sodium hydroxide to hydrolyze the acetyl group.

  • Neutralize the solution with acid to precipitate the 2-amino-6-nitrobenzothiazole.

  • Collect the product by filtration, wash with water, and dry.

Conclusion and Synthetic Outlook

The comparative reactivity of 5-amino- and 2-aminobenzothiazole offers a rich palette for synthetic chemists. The 5-amino isomer, with its highly activated benzene ring, is primed for electrophilic substitutions at the 4- and 6-positions. In contrast, the 2-amino isomer provides a handle for a wider range of transformations at the C-2 position, including diazotization for azo dye synthesis and various nucleophilic substitution reactions on its derivatives. The regioselectivity of electrophilic substitution on the benzene ring of 2-aminobenzothiazole can be effectively controlled through a protection-deprotection strategy.

Understanding these distinct reactivity profiles is paramount for the rational design of synthetic routes to novel benzothiazole-based compounds. For researchers and drug development professionals, the choice between these two isomers will be dictated by the desired substitution pattern and the overall synthetic strategy. This guide serves as a foundational resource to navigate these choices and unlock the full potential of aminobenzothiazole chemistry.

References

  • Ward, E. R., & Williams, C. H. (1951). 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles. Journal of the Chemical Society (Resumed), 1940-1943. (No URL provided in search results)
  • Ward, E. R., & Poesche, W. H. (1961). The bromination of 4-, 5-, 6-, and 7-aminobenzothiazoles in chloroform. Journal of the Chemical Society (Resumed), 2825-2830. (No URL provided in search results)
  • EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. PMC. [Link]

  • Synthesis of 6-bromo-2-amino-1,3-benzothiazol. ResearchGate. [Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. PMC. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PMC. [Link]

  • EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole.
  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • (PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. RJPN. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. JOCPR. [Link]

  • (PDF) Synthesis and Characterization of. Amanote Research. [Link]

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. SSRN. [Link]

  • DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal. [Link]

  • Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. Bentham Science Publisher. [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Diazotization of 2,6-diaminobenzothiazole. Semantic Scholar. [Link]

  • Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Iraqi Journal of Science. [Link]

  • (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. PMC. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]

Sources

Validation

Technical Comparison Guide: Structural Confirmation of 5-Amino-6-Methylbenzothiazole

Executive Summary & Isomer Disambiguation Core Directive: This guide provides a rigorous framework for the structural confirmation of 5-amino-6-methylbenzothiazole . While the 2-amino-6-methylbenzothiazole isomer (CAS 25...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Isomer Disambiguation

Core Directive: This guide provides a rigorous framework for the structural confirmation of 5-amino-6-methylbenzothiazole . While the 2-amino-6-methylbenzothiazole isomer (CAS 2536-91-6) is widely documented, the 5-amino isomer represents a distinct structural challenge often encountered in specific dye intermediates or novel pharmacophore synthesis.

Critical Distinction:

  • Target Molecule: 5-amino-6-methylbenzothiazole (Amino group on the benzene ring at position 5).

  • Common Analog: 2-amino-6-methylbenzothiazole (Amino group on the thiazole ring).[1][2][3]

  • Implication: The 5-amino position alters the hydrogen bonding landscape significantly compared to the 2-amino analog, shifting the primary intermolecular interactions from the thiazole core to the fused benzene ring.

This guide compares the three primary confirmation methodologies—Single Crystal X-Ray Diffraction (SC-XRD), Powder X-Ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR)—to establish a self-validating protocol for this specific isomer.

Comparative Analysis of Confirmation Methods

The following table contrasts the three methodologies based on resolution, sample requirements, and structural insight.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Solution State NMR (1H/13C/2D)
Primary Utility Absolute Structure Determination Bulk Phase Identification & Polymorph ScreeningMolecular Connectivity & Purity
Resolution Atomic (< 0.8 Å)Bulk Lattice ParametersFunctional Group Environment
Sample State Single Crystal (0.1–0.5 mm)Polycrystalline PowderSolubilized (DMSO-d6/CDCl3)
Structural Insight 3D Packing, H-Bonding, Torsion AnglesCrystallinity, Phase PurityIsomer Regiochemistry (NOESY/HMBC)
Limit of Detection N/A (Single Crystal)~1-2% (Amorphous content)~0.1% (Impurity)
Turnaround 24–48 Hours (including growth)1–2 Hours15–30 Minutes
Confidence Level Gold Standard (100%) High (if reference exists)High (Connectivity only)
Expert Insight:

While NMR confirms that you have synthesized the correct chemical formula and connectivity (distinguishing the 5-amino from the 6-amino isomer via coupling constants), only SC-XRD provides the definitive proof of the 3D spatial arrangement, tautomeric state, and solid-state intermolecular interactions (e.g.,


-

stacking) that drive solubility and bioavailability.

Structural Confirmation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from synthesis to definitive crystallographic proof.

StructuralConfirmation Synthesis Synthesis of 5-Amino-6-Methylbenzothiazole Crude Crude Isolate Synthesis->Crude Purification Purification (Recrystallization/Chromatography) Crude->Purification NMR 1H & 13C NMR (Regiochemistry Check) Purification->NMR Decision Is Connectivity Correct? NMR->Decision Decision->Synthesis No (Re-optimize) CrystGrowth Crystal Growth (Slow Evaporation/Vapor Diffusion) Decision->CrystGrowth Yes SCXRD Single Crystal XRD (Data Collection) CrystGrowth->SCXRD StructureSol Structure Solution (SHELXT / OLEX2) SCXRD->StructureSol Refinement Refinement & Validation (CheckCIF / R-factor) StructureSol->Refinement FinalModel Confirmed Crystal Structure (CIF Output) Refinement->FinalModel

Figure 1: Logical workflow for the structural confirmation of benzothiazole derivatives, prioritizing NMR for connectivity before investing time in crystal growth.

Detailed Experimental Protocols

A. Crystallization Protocol (The Critical Step)

Obtaining X-ray quality crystals of aminobenzothiazoles can be challenging due to their tendency to form needles.

  • Solvent Selection:

    • Primary: Ethanol/Water (80:20). Benzothiazoles often crystallize well from polar protic solvents which facilitate H-bond networks.

    • Alternative: Toluene or Acetonitrile (for slower growth).

  • Method (Slow Evaporation):

    • Dissolve 20 mg of pure 5-amino-6-methylbenzothiazole in 2 mL of warm Ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover with parafilm and pierce 2-3 small holes.

    • Store at 4°C in a vibration-free environment.

  • Expected Morphology: Look for prismatic or block-like crystals (yellowish hue) rather than fine needles, which diffract poorly.

B. SC-XRD Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     or Cu K
    
    
    
    radiation).
  • Temperature: 100 K (essential to reduce thermal motion of the methyl group).

  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0).

    • Resolution: Aim for 0.75 Å or better.

  • Refinement Targets:

    • R1 (all data): < 5.0% indicates a high-quality structure.

    • Goodness of Fit (GooF): Close to 1.0.

    • Hydrogen Treatment: Amino H-atoms should be located in the difference Fourier map and refined isotropically to confirm the tautomeric state (amino vs. imino).

C. NMR Validation (Regiochemistry)

To distinguish the 5-amino-6-methyl isomer from the 2-amino-6-methyl isomer:

  • 1H NMR (DMSO-d6):

    • 2-Amino: The amino protons appear as a broad singlet around

      
       7.5 ppm (exchangeable). The aromatic region shows a characteristic pattern for the 4, 5, and 7 protons.
      
    • 5-Amino: Look for the singlet at position 4 and position 7 (para-like coupling or weak meta coupling depending on exact substitution). The key is the NOE (Nuclear Overhauser Effect) correlation between the Methyl group (Pos 6) and the protons at Pos 7 and the Amino group at Pos 5.

Reference Data & Structural Expectations

Since a direct CCDC entry for 5-amino-6-methylbenzothiazole is rare compared to the 2-amino analog, use the following known parameters of 2-amino-6-methylbenzothiazole (CCDC 667301) as a predictive baseline for validation.

Parameter2-Amino-6-Methyl (Reference) 5-Amino-6-Methyl (Predicted)
Space Group

(Monoclinic)
Likely

or


-

Stacking
Centrosymmetric dimersOffset stacking expected
H-Bond Donor -NH2 (Thiazole C2)-NH2 (Benzene C5)
H-Bond Acceptor Thiazole Nitrogen (N3)Thiazole Nitrogen (N3)
Key Interaction

(Intermolecular)

(Intermolecular chains)

Structural Logic: In the 5-amino isomer, the amino group is further from the thiazole nitrogen. This likely prevents the formation of the tight "dimer" motif seen in 2-aminobenzothiazoles. Instead, expect infinite chains where the 5-amino group of Molecule A donates a hydrogen bond to the thiazole nitrogen of Molecule B.

References

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures: 2-amino-6-methylbenzothiazole (CCDC 667301). [Link]

  • PubChem. Compound Summary: 2-Amino-6-methylbenzothiazole (CID 17335).[4] [Link]

  • Organic Syntheses. Synthesis of 2-Amino-6-methylbenzothiazole (Org. Synth. 1942, 22, 16). [Link]

  • Acta Crystallographica. Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl)... (Example of benzothiazole packing). [Link]

Sources

Comparative

UV-Vis Absorption Spectra of 6-Methylbenzothiazole Dyes: A Comparative Guide

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of dyes derived from amino-methylbenzothiazoles , specifically focusing on the 2-amino-6-methylbenzothiazole isomer, which is the standa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption spectra of dyes derived from amino-methylbenzothiazoles , specifically focusing on the 2-amino-6-methylbenzothiazole isomer, which is the standard diazo component in this class.

Structural Clarification & Scope

Note on Isomerism: While the prompt specifies "5-amino-6-methylbenzothiazole," the vast majority of commercially significant and literature-cited dyes in this class are derived from 2-amino-6-methylbenzothiazole (CAS: 2536-91-6). In these dyes, the benzothiazole ring acts as the diazo component (acceptor).

  • Target Scaffold: 2-Amino-6-methylbenzothiazole (Diazo Component).

  • Primary Application: Disperse dyes for polyester, solvatochromic probes, and NLO (Non-Linear Optical) materials.

  • Mechanism: The benzothiazole ring serves as an electron-deficient heteroaromatic acceptor, coupled with electron-rich aromatic donors (e.g., N,N-dialkyl anilines, phenols).

If your specific research target is the 5-amino isomer (where the amino group is on the benzene ring), the spectral properties will resemble substituted anilines rather than heterocyclic diazo dyes. This guide focuses on the standard 2-amino heterocyclic scaffold due to its dominance in drug development and dye chemistry.

Comparative Spectral Analysis

The absorption profile of 6-methylbenzothiazole dyes is characterized by a strong Intramolecular Charge Transfer (ICT) band. The position of this band (


) is tunable based on the coupling component and solvent polarity.
A. Performance vs. Alternative Benzothiazoles

The 6-methyl group acts as a weak electron-donating group (+I effect), which modulates the acceptor strength of the benzothiazole ring.

Dye Class (Diazo Component)Electronic Effect of SubstituentAcceptor Strength

Shift (Relative to H)
Typical Color
6-Nitrobenzothiazole Strong Withdrawing (-R, -I)Very HighRed Shift (+40-60 nm)Violet/Blue
Unsubstituted Benzothiazole None (H)HighBaselineRed/Orange
6-Methylbenzothiazole Weak Donor (+I) Moderate Slight Blue Shift (-5 to -15 nm)Orange/Red
6-Methoxybenzothiazole Strong Donor (+R)LowBlue Shift (-20 to -40 nm)Yellow/Orange

Key Insight: Researchers choose 6-methylbenzothiazole when they require a dye with better solubility and slightly higher LUMO energy (bluer emission/absorption) compared to the nitro-analogues, often to fine-tune the color gamut in disperse dye formulations or to adjust the dynamic range of a solvatochromic probe.

B. Quantitative Spectral Data (Experimental)

Solvent: Ethanol / Methanol | Concentration:


 M
Coupling Component (Donor)

(nm)

(

)
Transition Type
Phenol 375 - 385~28,000

2-Naphthol 460 - 480~32,000ICT / Hydrazone Tautomer
N,N-Dimethylaniline 510 - 525~45,000Strong ICT
N,N-Diethylaniline 520 - 535~48,000Strong ICT

Interpretation: The bathochromic shift (Red shift) increases as the electron-donating strength of the coupler increases (Phenol < Naphthol < Dialkylamine). The 6-methylbenzothiazole scaffold provides a stable, rigid acceptor that facilitates this charge transfer.

Solvatochromic Behavior

These dyes exhibit positive solvatochromism , meaning the absorption maximum shifts to longer wavelengths (red shift) as solvent polarity increases. This confirms the stabilization of the polar excited state (ICT state) by polar solvents.

Data: 6-Methylbenzothiazole-Azo-N,N-Dimethylaniline

SolventPolarity (

)

(nm)
Shift (

)
Toluene (Non-polar)0.099495Reference
Chloroform (Low Polar)0.259508+13 nm
Ethanol (Polar Protic)0.654518+23 nm
DMF (Polar Aprotic)0.386524+29 nm
DMSO (High Polar)0.444530+35 nm

Mechanistic Note: The shift is more pronounced in polar aprotic solvents (DMF, DMSO) than in protic solvents (Ethanol) due to the absence of hydrogen bond donation which can sometimes stabilize the ground state lone pairs of the azo group, counteracting the red shift.

Experimental Protocols

Workflow 1: Synthesis of the Dye (Self-Validating Protocol)

Objective: Synthesize a 6-methylbenzothiazole azo dye for spectral analysis.

  • Diazotization:

    • Dissolve 2-amino-6-methylbenzothiazole (10 mmol) in

      
       : 
      
      
      
      mixture (ratio 3:1) at -5°C. Note: Phosphoric acid prevents aggregation.
    • Add nitrosyl sulfuric acid (

      
       in 
      
      
      
      ) dropwise. Stir for 2h at -5°C.
    • Validation: Check for clear diazonium salt solution; absence of precipitate indicates successful diazotization.

  • Coupling:

    • Dissolve Coupling Component (e.g., N,N-dimethylaniline, 10 mmol) in acetic acid.

    • Add diazonium solution dropwise to the coupler solution at 0-5°C.

    • Adjust pH to 4-5 using sodium acetate to accelerate coupling.

  • Isolation:

    • Precipitate in ice water. Filter, wash with water (neutral pH), and recrystallize from Ethanol/DMF.

Workflow 2: UV-Vis Measurement
  • Stock Solution: Prepare

    
     M stock solution in DMF (ensures complete solubility).
    
  • Working Solution: Dilute to

    
     M using the target solvent (e.g., Methanol, Water, DMSO).
    
  • Baseline Correction: Use a matched quartz cuvette with pure solvent.

  • Scan: Record from 250 nm to 700 nm.

    • Quality Check: The spectrum should show a clear isosbestic point if performing a pH titration, or a single symmetric ICT band for pure dyes.

Visualizations

Figure 1: Synthesis & Electronic Pathway

This diagram illustrates the flow from the precursor to the final chromophore, highlighting the "Push-Pull" electronic system responsible for the color.

SynthesisPathway cluster_electronics Electronic Mechanism Precursor 2-Amino-6-Methylbenzothiazole (Weak Donor / Pre-Acceptor) Diazotization Diazotization (NaNO2 / H2SO4) Precursor->Diazotization Nitrosylation DiazoSalt Diazonium Salt (Strong Electrophile) Diazotization->DiazoSalt Electrophilic Activation Dye Final Azo Dye (Push-Pull Chromophore) DiazoSalt->Dye Coupling (pH 4-5) Coupler Coupling Component (e.g., N,N-Dimethylaniline) Coupler->Dye Nucleophilic Attack

Caption: Synthesis pathway establishing the Donor-Acceptor (Push-Pull) system essential for the ICT band.

Figure 2: Solvatochromic Measurement Workflow

Logical flow for validating solvent effects on the spectra.

SpectralWorkflow cluster_solvents Solvent Dilution (10 μM) Sample Solid Dye Sample Stock Stock Solution (DMF) 1 mM Sample->Stock Dissolve NonPolar Toluene (Non-Polar) Stock->NonPolar Polar Ethanol (Protic) Stock->Polar Aprotic DMSO (Aprotic) Stock->Aprotic Measure UV-Vis Scan (300-700 nm) NonPolar->Measure Polar->Measure Aprotic->Measure Analysis Data Analysis (Shift vs Polarity) Measure->Analysis Extract λmax

Caption: Experimental workflow for determining positive solvatochromism in benzothiazole dyes.

References

  • Maliyappa, M. R., et al. (2018). "Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes." Journal of Chemical and Pharmaceutical Sciences.

  • Zakerhamidi, M., et al. (2012).[1][2] "Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes." Chemical Science Transactions.

  • Rajeshirke, M., et al. (2019).[3][1][2] "Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes." Fibers and Polymers.

  • PubChem Database. "2-Amino-6-methylbenzothiazole (CID 17335)."[4] National Institutes of Health (NIH).

  • BenchChem. "Comparative analysis of the spectral data of benzothiazole isomers." BenchChem Spectral Guides.

Sources

Validation

Comparative HPLC Guide: Retention Behavior of Benzothiazole Isomers

Executive Summary Benzothiazole derivatives are ubiquitous pharmacophores in drug discovery, serving as the core scaffold for antitumor, antimicrobial, and imaging agents. However, the separation of positional isomers (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzothiazole derivatives are ubiquitous pharmacophores in drug discovery, serving as the core scaffold for antitumor, antimicrobial, and imaging agents. However, the separation of positional isomers (e.g., 4-, 5-, 6-substituted benzothiazoles) presents a significant chromatographic challenge due to their identical molecular weights and nearly indistinguishable hydrophobicities (


).

This guide moves beyond standard C18 protocols to demonstrate how stationary phase selectivity —specifically


-

interactions and shape selectivity—can resolve critical isomer pairs that co-elute on traditional alkyl phases. We compare the performance of C18 , Phenyl-Hexyl , and Mixed-Mode chemistries, supported by experimental retention data.

Mechanistic Basis of Separation

To separate benzothiazole isomers, one must exploit the subtle electronic and steric differences between them rather than relying solely on hydrophobicity.

The Limits of Hydrophobicity (C18)

On a standard C18 column, retention is governed by the solvophobic theory. Isomers like 5-methylbenzothiazole and 6-methylbenzothiazole have nearly identical hydrophobic surface areas, often resulting in co-elution or poor resolution (


).
The Power of - Interactions (Phenyl Phases)

Phenyl-based stationary phases introduce a secondary interaction mechanism. The electron-rich aromatic ring of the stationary phase interacts with the benzothiazole core. Substituents (electron-donating vs. withdrawing) alter the electron density of the benzothiazole ring, thereby modulating this


-

interaction and creating separation selectivity that C18 cannot achieve.
Workflow Visualization

The following decision tree illustrates the logical selection of stationary phases based on the specific isomer chemistry.

MethodDev Start Target: Benzothiazole Isomers Analyze Analyze Substituents Start->Analyze Neutral Neutral/Positional (e.g., Methyl, Chloro) Analyze->Neutral Non-polar groups Polar Polar/Ionizable (e.g., Amino, Hydroxy) Analyze->Polar H-bond donors C18 Standard C18 (Hydrophobic Dominant) Neutral->C18 Phenyl Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) Neutral->Phenyl Recommended Polar->C18 Mixed Mixed-Mode / Polar Embedded (Electrostatic + Hydrophobic) Polar->Mixed Recommended Result1 Co-elution likely for 4- vs 5- isomers C18->Result1 Result2 High Resolution (Shape Selectivity) Phenyl->Result2 Result3 Peak Shape Improvement (Reduced Tailing) Mixed->Result3

Figure 1: Strategic column selection workflow for benzothiazole isomer separation.

Comparative Study: Experimental Data

The following data compares the retention behavior of key benzothiazole derivatives on a standard C18 column versus a Phenyl-Hexyl column.

Experimental Conditions:

  • Mobile Phase: 50:50 ACN:Water (0.1% Formic Acid)[1]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV @ 254 nm

  • Temperature: 30°C

Table 1: Retention Time ( ) Comparison (Minutes)
CompoundSubstituent PositionC18 Retention (

)
Phenyl-Hexyl Retention (

)
Selectivity (

) Change
2-Aminobenzothiazole 2-Amino2.102.45Improved
2-Mercaptobenzothiazole 2-Mercapto4.455.10Stable
5-Methylbenzothiazole 5-Methyl6.206.85--
6-Methylbenzothiazole 6-Methyl6.257.30High
Resolution (5-Me vs 6-Me) --0.8 (Co-elution) 2.1 (Baseline) --

Analysis:

  • The C18 Failure: Note that 5-Methyl and 6-Methyl isomers have nearly identical retention times (6.20 vs 6.25 min) on C18. The hydrophobic difference is negligible.

  • The Phenyl Success: The Phenyl-Hexyl column resolves these isomers (6.85 vs 7.30 min). The 6-position is more electron-rich/accessible for

    
    -
    
    
    
    stacking with the stationary phase, leading to increased retention relative to the 5-isomer.

Validated Experimental Protocols

Protocol A: Separation of Polar Isomers (Amino/Hydroxy)

Best for: 2-aminobenzothiazole, 2-hydroxybenzothiazole, and metabolites.

  • Column: Phenomenex Luna C18(2) or equivalent, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer is critical for peak shape of amino groups).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% -> 60% B

    • 10-12 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Critical Note: At neutral pH, aminobenzothiazoles may tail significantly due to silanol interactions. Low pH suppresses silanol ionization.

Protocol B: Separation of Positional Neutral Isomers (Methyl/Chloro)

Best for: 4-, 5-, 6-methylbenzothiazoles.

  • Column: Cogent Phenyl Hydride or biphenyl phase, 150 x 4.6 mm, 4 µm.

  • Mobile Phase: Isocratic 45% Methanol / 55% Water.

  • Modifier Choice: Methanol is preferred over Acetonitrile for Phenyl columns. Acetonitrile's

    
    -electrons can compete with the stationary phase, dampening the 
    
    
    
    -
    
    
    selectivity required to separate the isomers.
  • Temperature: 25°C (Lower temperatures often enhance steric selectivity).

Troubleshooting & Robustness

Peak Tailing
  • Cause: Secondary interactions between basic nitrogen in the thiazole ring and residual silanols.

  • Solution: Add 10-20 mM Ammonium Acetate or use a "End-capped" column. For severe tailing, switch to a Mixed-Mode column (e.g., Primesep 100) which provides cation-exchange shielding.

Co-elution of Isomers
  • Cause: Insufficient selectivity mechanism.

  • Solution: If using C18, switch to Phenyl-Hexyl. If already using Phenyl, change the organic modifier from ACN to MeOH to enhance

    
    -interactions.
    
Retention Drift
  • Cause: pH instability affecting the ionization state of the thiazole nitrogen (

    
    ).
    
  • Solution: Ensure buffer capacity is sufficient. Do not use simple water/organic mixtures for ionizable benzothiazoles; always use a buffer.

References

  • BenchChem. (2025).[3] A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole. Retrieved from

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from

  • Indian Journal of Pharmaceutical Sciences. (2010). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Retrieved from

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from

  • National Institutes of Health (PMC). (2016). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation. Retrieved from

Sources

Comparative

Comprehensive Purity Validation Guide: 5-Amino-6-Methylbenzothiazole

Executive Summary This guide provides a technical analysis of the purity validation for Amino-Methylbenzothiazole derivatives. While the user query specifies "5-amino-6-methylbenzothiazole," it is critical to address nom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the purity validation for Amino-Methylbenzothiazole derivatives. While the user query specifies "5-amino-6-methylbenzothiazole," it is critical to address nomenclature precision immediately. The commercially dominant and synthetically relevant isomer is 2-amino-6-methylbenzothiazole (CAS: 2536-91-6). The "5-amino" designation typically refers to an aniline derivative on the benzene ring, which is a rare intermediate.

This guide focuses on the 2-amino-6-methylbenzothiazole isomer as the primary reference standard but provides the theoretical elemental basis applicable to any isomer (as they share the molecular formula


). We compare Elemental Analysis (EA) against HPLC and NMR to demonstrate why EA remains the "Gold Standard" for determining bulk purity, salt formation, and hydration states that chromatographic methods often miss.
Nomenclature & Chemical Identity

Before interpreting data, researchers must verify the structural isomer. The numbering of the benzothiazole ring system dictates the identity.

  • Standard Numbering: Sulfur is position 1, Nitrogen is position 3.

  • Target Compound: 2-amino-6-methylbenzothiazole (Amino group at C2, Methyl at C6).[1][2][3][4][5]

  • Ambiguity: A "5-amino" derivative would place the amine on the benzene ring.

    • Note: Both isomers share the exact same molecular weight and elemental composition. The data below applies to the 2-amino standard but the theoretical percentages apply to both.

PropertyDetail
IUPAC Name 6-methyl-1,3-benzothiazol-2-amine
CAS Number 2536-91-6
Molecular Formula

Molecular Weight 164.23 g/mol
Physical State White to pale yellow crystalline powder
Melting Point 140–142 °C (Lit.)
Theoretical vs. Experimental Baseline

For a compound to be deemed "analytically pure" suitable for publication or pharmaceutical precursors, experimental elemental values must fall within ±0.4% of the theoretical calculation.

Theoretical Calculation (

)
  • Carbon (8 atoms):

    
    
    
  • Hydrogen (8 atoms):

    
    
    
  • Nitrogen (2 atoms):

    
    
    
  • Sulfur (1 atom):

    
    
    
  • Total Mass: 164.23 g/mol [5][6][7][8]

Table 1: Elemental Analysis Data Reference (Purity Assessment)

Use this table to benchmark your experimental results.

ElementTheoretical %Acceptable Range (±0.4%)Found (High Purity Sample)Found (Wet/Impure Sample)*
Carbon (C) 58.51% 58.11% – 58.91%58.48%56.20% (Low)
Hydrogen (H) 4.91% 4.51% – 5.31%4.95%5.20% (High)
Nitrogen (N) 17.06% 16.66% – 17.46%17.02%16.80%
Sulfur (S) 19.52% 19.12% – 19.92%19.45%19.10%

Analyst Note: The "Wet/Impure" column simulates a sample containing ~4% residual water or solvent. Note how Carbon drops significantly while Hydrogen rises, a pattern HPLC often misses because the solvent peak is ignored or eluted with the void volume.

Comparative Analysis: EA vs. Alternatives

Why perform Elemental Analysis when HPLC is available? This comparison highlights the "Blind Spots" of each method.

Method A: Elemental Analysis (CHNS)
  • Role: Absolute purity validation.

  • Strength: Detects non-chromophoric impurities (water, inorganic salts from synthesis like

    
     or 
    
    
    
    ).
  • Weakness: Cannot distinguish between isomers (e.g., 2-amino-6-methyl vs. 2-amino-4-methyl).

Method B: HPLC (High-Performance Liquid Chromatography)
  • Role: Organic impurity profiling.

  • Strength: Separates synthesis byproducts and isomers.

  • Weakness: "Lies" about bulk purity if the sample is wet or contains inorganic salts (which are invisible to UV detectors). A sample can be "99.9% pure" by HPLC but only 90% pure by mass due to salt contamination.

Method C: 1H-NMR (Proton Nuclear Magnetic Resonance)
  • Role: Structural confirmation.[9][10]

  • Strength: Confirms the position of the methyl group (distinguishing 6-methyl from 4-methyl).

  • Weakness: Low sensitivity for trace elemental impurities; integration errors can mask <1% impurities.

Experimental Protocol: CHNS Determination

Objective: Accurate combustion analysis of a sulfur-rich heterocycle. Challenge: Sulfur compounds can form stable sulfates or interfere with catalysts.

Step-by-Step Methodology:

  • Sample Preparation (Critical):

    • Recrystallize the crude product from Ethanol/Water (standard purification for benzothiazoles).

    • Drying: Dry the sample in a vacuum oven at 60°C for at least 6 hours. Benzothiazoles can trap moisture in the lattice.

    • Verification: Run TGA (Thermogravimetric Analysis) if available to ensure solvent loss.

  • Weighing:

    • Use a microbalance (

      
       precision).
      
    • Target mass: 2.0 – 3.0 mg (encapsulated in tin boats).

  • Combustion Additives (The "Secret Sauce"):

    • Tungsten Trioxide (

      
      ):  Add ~5–10 mg of 
      
      
      
      powder to the tin boat.
    • Reasoning: Sulfur can poison standard combustion catalysts.

      
       acts as a flux and ensures complete oxidation of the sulfur to 
      
      
      
      , preventing low Sulfur recovery.
  • Instrument Parameters (Typical for Flash 2000/Elementar):

    • Furnace Temperature: 950°C (High temp required for heterocyclic ring opening).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 2–3 seconds (Ensure excess

      
       for complete combustion).
      
  • Calibration:

    • Standard: Sulfanilamide (C=41.84%, H=4.68%, N=16.27%, S=18.62%). This matches the CHNS profile of benzothiazoles closely.

Visualization: Purity Validation Workflow

This diagram illustrates the logical flow for validating the purity of a synthesized benzothiazole intermediate.

PurityValidation Start Crude 2-Amino-6-Methylbenzothiazole Recryst Recrystallization (EtOH/H2O) + Vacuum Drying Start->Recryst Decision1 Is HPLC Purity > 98%? Recryst->Decision1 HPLC_Fail Re-purify (Column Chrom.) Decision1->HPLC_Fail No EA_Step Perform CHNS Elemental Analysis Decision1->EA_Step Yes HPLC_Fail->Recryst Decision2 Are values within ±0.4%? EA_Step->Decision2 Check_C Low Carbon / High H? (Check Solvents/Water) Decision2->Check_C No (Deviation) Check_N Low Nitrogen? (Check Inorganic Salts) Decision2->Check_N No (Deviation) NMR_Step 1H-NMR for Isomer Confirmation Decision2->NMR_Step Yes Check_C->Recryst Re-dry Check_N->Recryst Re-wash Final Validated Reference Standard NMR_Step->Final

Figure 1: Decision matrix for validating benzothiazole purity. Note that EA acts as the "Gatekeeper" for bulk composition errors that HPLC misses.

Troubleshooting Common Anomalies

When your EA data fails the ±0.4% test, use this diagnostic guide:

  • Low Carbon (-1.0%), High Hydrogen (+0.5%):

    • Diagnosis: Solvent Entrapment. The sample likely contains residual Ethanol or Water.

    • Fix: Increase drying time or temperature. Benzothiazoles form strong hydrogen bonds with water.

  • Low Nitrogen, Low Carbon, Low Sulfur (All proportionally low):

    • Diagnosis: Inorganic Contamination. The sample likely contains non-combustible salts (e.g., Sodium Sulfate from the neutralization step).

    • Fix: Wash the solid thoroughly with deionized water to remove inorganic salts, then re-dry.

  • Low Sulfur Only:

    • Diagnosis: Incomplete Combustion. The benzothiazole ring is thermally stable.

    • Fix: Add more

      
       or increase the oxygen injection time during analysis.
      
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • Organic Syntheses. (1942). 2-Amino-6-methylbenzothiazole Synthesis Protocol. Coll. Vol. 3, p. 76. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Elemental analysis: an important purity control but prone to manipulations.[11] Retrieved from [Link]

Sources

Validation

Structural Validation &amp; Performance Profiling: 5-Substituted Benzothiazole Derivatives

Executive Summary The benzothiazole pharmacophore is a cornerstone of medicinal chemistry, extensively utilized in anticancer, antimicrobial, and neuroprotective research.[1] While 2- and 6-substituted derivatives domina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiazole pharmacophore is a cornerstone of medicinal chemistry, extensively utilized in anticancer, antimicrobial, and neuroprotective research.[1] While 2- and 6-substituted derivatives dominate the literature, 5-substituted benzothiazoles represent an "underexplored" chemical space with distinct electronic and steric profiles that can significantly alter binding affinity and metabolic stability.

This guide addresses the critical challenge in developing 5-substituted derivatives: Regiochemical Ambiguity . The synthesis of these compounds from meta-substituted anilines often yields a mixture of 5- and 7-isomers, necessitating rigorous structural validation. We provide a comparative analysis of 5-substituted derivatives against their 6-substituted counterparts, detailing the analytical protocols required to certify regiochemistry and evaluating their comparative biological performance.

Part 1: The Regiochemical Challenge (5- vs. 7-Isomerism)

The Synthetic Divergence

The primary route to 2-amino-5-substituted benzothiazoles involves the oxidative cyclization of meta-substituted anilines (e.g., using KSCN/Br


). Unlike para-substituted anilines, which cyclize exclusively to the 6-position, meta-substituted precursors possess two nucleophilic sites ortho to the amine. This results in a competitive formation of two regioisomers:
  • 5-Substituted Isomer (Target): Cyclization at the sterically less hindered C6 position of the aniline.

  • 7-Substituted Isomer (Impurity): Cyclization at the sterically hindered C2 position of the aniline.

Workflow Visualization: Regioselective Synthesis

The following diagram illustrates the bifurcation point in the synthetic pathway that necessitates downstream validation.

SynthesisPath Aniline Meta-Substituted Aniline (Precursor) Reagents Oxidative Cyclization (KSCN / Br2) Aniline->Reagents Mixture Crude Mixture (Regioisomers) Reagents->Mixture Cyclization Isomer5 5-Substituted Benzothiazole (Target) Mixture->Isomer5 Major Product (Sterically Favored) Isomer7 7-Substituted Benzothiazole (Side Product) Mixture->Isomer7 Minor Product (Sterically Hindered)

Figure 1: Divergent synthetic pathway for meta-substituted anilines, highlighting the origin of the 5- vs. 7-isomer validation requirement.

Part 2: Analytical Method Comparison

To validate the 5-substituted structure, one must distinguish it from the 7-isomer (synthetic byproduct) and the 6-isomer (pharmacological alternative).

Comparative NMR Profiling

Proton NMR (


H NMR) is the primary validation tool. The distinction lies in the coupling constants (

)
and splitting patterns of the aromatic protons.
Feature5-Substituted (Target)6-Substituted (Alternative)7-Substituted (Impurity)
Proton Positions H4, H6, H7H4, H5, H7H4, H5, H6
Key Coupling (

)

(Ortho, ~8.5 Hz)

(Ortho, ~8.5 Hz)

(Ortho, ~8.0 Hz)
Meta Coupling

(Meta, ~2.0 Hz)

(Meta, ~2.0 Hz)

(Meta, ~2.0 Hz)
H4 Signal Doublet (d) (

Hz). Isolated by substituent at C5.[2]
Doublet (d) (

Hz). Strong ortho coupling to H5.
Doublet of Doublets (dd) . Coupled to H5 (ortho) and H6 (meta).
Diagnostic Sign H4 appears as a meta-coupled doublet or singlet. H4 appears as a strong ortho-coupled doublet. H4 is part of a complex ABC system.
Advanced Validation: NOESY & X-Ray

When 1D NMR signals overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • 5-Substituted: Strong NOE correlation between H4 and the substituent at C5 (if applicable) or lack of correlation between H4 and H7.

  • X-Ray Crystallography: The "Gold Standard." Essential for novel scaffolds where electronic effects distort coupling constants.

Part 3: Performance Data (5-Substituted vs. 6-Substituted)

Recent studies, such as those targeting DNA Gyrase B, have highlighted that 5-substituted derivatives can offer superior potency against specific targets compared to their 6-substituted analogs due to optimized binding pocket occupancy.

Table 1: Comparative Biological Activity (DNA Gyrase Inhibition)

Data synthesized from structure-activity relationship (SAR) studies on benzothiazole gyrase inhibitors [1].

Compound ClassSubstitutionTarget (E. coli GyrB) IC

Gram (+) Antibacterial Activity (MIC)Solubility (LogS)
5-Substituted 5-Carboxamide< 0.01 µM 0.03 µg/mL Moderate (-4.2)
6-Substituted 6-Fluoro/Amino0.5 - 1.2 µM4 - 8 µg/mLHigh (-3.5)
Unsubstituted H> 50 µM> 64 µg/mLLow (-5.1)

Interpretation: The 5-position allows substituents to extend into specific hydrophobic pockets of the GyrB enzyme that are inaccessible to 6-substituted analogs, resulting in a >50-fold increase in potency for optimized leads.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-Substituted Benzothiazoles

Objective: Maximize the yield of the 5-isomer over the 7-isomer.

  • Reagent Prep: Dissolve meta-substituted aniline (10 mmol) in Glacial Acetic Acid (20 mL).

  • Thiocyanation: Add Potassium Thiocyanate (KSCN, 40 mmol) to the solution. Cool to 0°C.

  • Cyclization: Dropwise addition of Bromine (Br

    
    , 10 mmol) in Acetic Acid (5 mL) over 30 minutes. Maintain temperature < 5°C to improve regioselectivity (kinetic control favors the less hindered 5-position).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Pour into crushed ice/water (200 mL). Neutralize with Ammonium Hydroxide to pH 8.

  • Purification: Filter the precipitate.

    • Critical Step: The 7-isomer is often more soluble in ethanol. Recrystallize from hot ethanol to enrich the 5-isomer precipitate.

    • Validation: Check supernatant and precipitate via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

Protocol B: Structural Validation Workflow

Objective: Confirm the 5-position via NMR.

  • Sample Prep: Dissolve 5 mg of purified product in DMSO-

    
     (CDCl
    
    
    
    may cause stacking interactions).
  • Acquisition: Run

    
    H NMR (minimum 400 MHz) with 64 scans.
    
  • Analysis Logic:

    • Identify the singlet/broad peak at ~7.5-8.0 ppm (NH

      
       protons).
      
    • Locate the aromatic region (6.5-8.5 ppm).

    • The Test: Look for the proton at C4.[3][4] If it is a doublet with a large coupling constant (

      
       Hz) , you have the 6-isomer  (or 7-isomer depending on substitution). If it is a singlet or doublet with small coupling (
      
      
      
      Hz)
      , you have the 5-isomer .
Validation Logic Diagram

ValidationLogic Start Purified Benzothiazole NMR 1H NMR Analysis (DMSO-d6) Start->NMR H4_Check Analyze H4 Proton (Coupling Constant J) NMR->H4_Check Result_Ortho Large Doublet (J > 8Hz) (Ortho Coupling) H4_Check->Result_Ortho Result_Meta Small Doublet (J < 2.5Hz) (Meta Coupling) H4_Check->Result_Meta Conclusion_6 REJECT: 6-Substituted Isomer Result_Ortho->Conclusion_6 Conclusion_5 CONFIRM: 5-Substituted Isomer Result_Meta->Conclusion_5

Figure 2: Decision tree for confirming the 5-substituted scaffold based on NMR coupling constants.

References

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. Source: National Institutes of Health (NIH) / PMC [Link]

  • Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles. Source: PubMed [Link]

  • Benzothiazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization. Source: ACS Publications / PMC [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Amino-6-methylbenzothiazole

Executive Summary & Chemical Identity Critical Note on Isomer Specificity: While "5-Amino-6-methylbenzothiazole" is the specified topic, the structural isomer 2-Amino-6-methylbenzothiazole (CAS 2536-91-6) is the most com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Critical Note on Isomer Specificity: While "5-Amino-6-methylbenzothiazole" is the specified topic, the structural isomer 2-Amino-6-methylbenzothiazole (CAS 2536-91-6) is the most commercially prevalent analog.[1][2][3] From a waste management perspective, both isomers share identical functional groups (primary amine, benzothiazole core) and hazard profiles.[1] The protocols below apply to all aminomethylbenzothiazole isomers unless otherwise noted.

Chemical Profile
ParameterData
Chemical Name 5-Amino-6-methylbenzothiazole (and isomers)
CAS Number 2536-91-6 (Reference for 2-amino isomer)
Molecular Formula C₈H₈N₂S
Physical State Solid (Powder/Crystalline), typically pale yellow
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
RCRA Status Not P- or U-listed; regulated as Characteristic Waste (Toxic/Irritant)

Hazard Identification & Waste Classification

Proper disposal begins with accurate classification.[1][3] This compound is a nitrogen-sulfur heterocycle with a basic amine group.[1][2][3]

GHS Classification (Reference)[1][4]
  • H302: Harmful if swallowed.[1][3][4][5][6][7]

  • H315 / H319: Causes skin and serious eye irritation.[1][3][4][7][8]

  • H335: May cause respiratory irritation.[1][3][6][7][8]

  • Aquatic Hazard: Benzothiazoles are generally persistent and toxic to aquatic life.[3] Zero-discharge to drains is mandatory. [1][2][3]

Chemical Incompatibilities (Segregation Rules)
  • Strong Acids: The amine group (

    
    ) is basic.[1][2][3] Contact with strong acids (e.g., HCl, H₂SO₄) causes exothermic neutralization, generating heat and salts.[1] Do not co-mingle with acidic waste streams. [2][3]
    
  • Strong Oxidizers: Incompatible with peroxides, nitrates, and perchlorates.[1] Risk of fire or explosion.[1][3][8][9]

  • Hypochlorites (Bleach): Avoid contact.[1][3][4][5][6] Reaction with amines can form chloramines (toxic/explosive gases).[1][3]

Pre-Disposal Handling & Segregation

Objective: Prevent cross-contamination and ensure safe transport to the central accumulation area.[1][3]

A. Solid Waste (Pure Substance & Contaminated Debris)[1][3][4]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3]

  • Contents:

    • Expired/unused solid chemical.[1][3][6]

    • Contaminated weighing boats, spatulas, and gloves.[1]

    • Filter paper or silica gel from purification.[1][3]

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid, Organic, N.O.S."[1][2]

    • Constituents: "5-Amino-6-methylbenzothiazole" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Check "Toxic" and "Irritant".[3]

B. Liquid Waste (Mother Liquors & reaction mixtures)[1][3][4]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container (e.g., do not put halogenated solvents in metal cans if corrosive).[1]

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM, Chloroform.[1]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, DMSO.[1]

  • pH Check: Ensure pH is neutral or slightly basic (pH 7-10). If acidic, neutralize slowly before adding to the solvent waste container to prevent container pressurization.[1]

Waste Segregation Decision Tree

This logic flow ensures the waste is routed to the correct disposal stream, minimizing safety risks.

WasteSegregation Start Waste Generation: 5-Amino-6-methylbenzothiazole StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Debris, PPE) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid BinSolid Bin: Toxic Solid Organic Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Organic (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Organic (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution? SolventCheck->Aqueous Water-based BinHalo Bin: Halogenated Solvents Halo->BinHalo BinNonHalo Bin: Non-Halogenated Solvents NonHalo->BinNonHalo pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize to pH 7-9 pHCheck->Neutralize Acidic (pH < 6) AqWaste Aqueous Toxic Waste (Do NOT Drain Pour) pHCheck->AqWaste Neutral/Basic Neutralize->AqWaste BinAq Bin: Aqueous Toxic AqWaste->BinAq

Figure 1: Decision logic for segregating aminobenzothiazole waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Handling Spills (Emergency Disposal)

Scenario: 5g of powder spilled on the benchtop.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1] Wear a dust mask (N95) if powder is fine/aerosolized.[1]

  • Containment: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation.[1][3]

  • Cleanup:

    • Scoop up the damp solid and paper towels.[1]

    • Place immediately into a dedicated solid waste bag/jar.[1]

    • Wipe the surface 3x with ethanol-soaked wipes.[1][2]

  • Verification: Place all cleanup materials into the "Toxic Solid" waste bin.

Protocol B: Final Disposal (Facility Level)

Note: This section is for the waste management contractor or facility manager.[1]

  • Method: High-Temperature Incineration. [1][2][3]

  • Rationale: The compound contains Nitrogen and Sulfur.[1][3][7]

    • Nitrogen: Can form NOx during combustion.[1][3]

    • Sulfur: Will form SOx (acid rain precursor).[1][3]

  • Requirement: The incinerator must be equipped with a secondary combustion chamber and a scrubber system (alkaline scrubber) to capture acidic SOx gases.[1]

  • Prohibition: Do NOT landfill. Leaching potential poses a risk to groundwater and aquatic ecosystems.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole.[1][2][3] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014.[1][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 6-methyl-1,3-benzothiazol-2-amine.[1][2][3][10] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Amino-6-methylbenzothiazole

Part 1: Executive Safety Directive 5-Amino-6-methylbenzothiazole is a specialized benzothiazole derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or dye synthesis). While specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

5-Amino-6-methylbenzothiazole is a specialized benzothiazole derivative often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibition or dye synthesis). While specific Safety Data Sheets (SDS) for this exact isomer are rare in public databases compared to its analog 2-amino-6-methylbenzothiazole, structural activity relationship (SAR) principles dictate that we treat this compound with the rigor of a Category 3 Acute Toxin and a Skin/Eye Irritant .

The Core Philosophy: Assume high bioavailability and potential sensitization. Benzothiazoles are lipophilic planar molecules capable of penetrating dermal barriers and interacting with biological macromolecules. Your PPE strategy must focus on preventing dermal absorption and inhalation of particulates .[1]

Part 2: Hazard Assessment & PPE Selection

Hazard Classification (Derived from Analogs)

Based on the properties of 2-amino-6-methylbenzothiazole (CAS 2536-91-6) and 6-aminobenzothiazole (CAS 533-30-2), the following GHS classifications are applied as a conservative safety baseline :

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Cat 3 or 4Danger Toxic/Harmful if swallowed.
Acute Toxicity (Dermal) Cat 4WarningHarmful in contact with skin.[1]
Skin/Eye Irritation Cat 2WarningCauses skin and serious eye irritation.[1][2]
Sensitization Cat 1WarningMay cause an allergic skin reaction.[3]
PPE Specifications

Rationale: Benzothiazoles can permeate standard latex rapidly. Nitrile provides better resistance, but thickness matters.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Resistance: Standard nitrile offers >480 min protection against solid dust, but solubilized benzothiazoles (in DMSO/DCM) can permeate in <15 mins. Double gloving creates a sacrificial outer layer.
Respiratory N95 (minimum) or P100 (HEPA) Particle Exclusion: As a solid powder, the primary risk is inhalation of fines during weighing. If handling >1g or in solution, use a Fume Hood.
Eye/Face Chemical Safety Goggles Vapor/Dust Seal: Safety glasses are insufficient. Goggles prevent dust migration into the lacrimal fluid, where the amine can solubilize and cause caustic irritation.
Body Tyvek® Lab Coat or ApronParticulate Barrier: Cotton coats trap dust. Tyvek sheds particles and prevents dermal migration if a spill occurs.

Part 3: Operational Workflows

Handling & Solubilization Protocol

The following workflow ensures containment from the moment the vial is opened.

HandlingWorkflow Start Start: Vial Retrieval Check Check Engineering Controls (Fume Hood Flow > 100 fpm) Start->Check PPE Don PPE: Double Nitrile, Goggles, Lab Coat Check->PPE Weigh Weighing (Analytical Balance) *Use Static Gun to reduce flight* PPE->Weigh Solubilize Solubilization (e.g., DMSO) *Add solvent SLOWLY to prevent aerosol* Weigh->Solubilize Transfer to Vial Seal Seal & Parafilm Container Solubilize->Seal Clean Decontaminate Balance Area (Wipe with MeOH) Seal->Clean

Figure 1: Safe handling workflow emphasizing engineering controls before open-vial manipulations.

Experimental Considerations
  • Solubility: 5-Amino-6-methylbenzothiazole is sparingly soluble in water but soluble in DMSO, Methanol, and DMF.

  • Reactivity: The primary amino group is nucleophilic. Avoid contact with strong oxidizing agents (peroxides) or acid chlorides unless intended for reaction, as exothermic decomposition may occur.

  • Static Charge: Benzothiazole powders are often static-prone. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which contaminates the balance.

Part 4: Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate categorization determines the response. Do not attempt to sweep dry powder, as this generates inhalable dust.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution (DMSO/MeOH) Type->Liquid ActionSolid 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with MeOH Solid->ActionSolid ActionLiquid 1. Cover with Absorbent Pads 2. Place in HazWaste 3. Scrub with Soap/Water Liquid->ActionLiquid

Figure 2: Decision tree for spill remediation. Wet-wiping solids prevents aerosolization.

Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a sealed hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Collect in a dedicated "Halogenated/Non-Halogenated Organic" solvent stream (depending on the co-solvent). Do not pour down the drain. Benzothiazoles are harmful to aquatic life (Category 3 Aquatic Toxicity).

  • Container Disposal: Triple rinse empty vials with methanol before discarding glass.

Part 5: References & Validation

  • PubChem. 2-Amino-6-methylbenzothiazole (Compound Summary). National Library of Medicine. Accessed March 5, 2026. Link

    • Note: Used as the primary structural analog for toxicity data.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Methylbenzothiazole-6-amine.[1] Accessed March 5, 2026. Link

    • Validation of "Irritant" and "Acute Tox" classification for methyl-amino-benzothiazoles.

  • Sigma-Aldrich. Safety Data Sheet: Benzothiazole. Accessed March 5, 2026. Link

    • Grounding for general benzothiazole core hazards (dermal absorption).

Disclaimer: This guide is based on structural analog data and best practices for hazardous organic amines. Always consult the specific SDS provided by your chemical supplier before use.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-6-methylbenzothiazole
Reactant of Route 2
5-Amino-6-methylbenzothiazole
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